Glucosamine Sulfate Potassium Chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dipotassium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO5.2ClH.2K.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRLIPOHALCCV-VQRMJQQYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2K2N2O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296149-08-0 | |
| Record name | Glucosamine sulfate potassium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLUCOSAMINE SULFATE POTASSIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VQ11I66N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Glucosamine Sulfate Potassium Chloride and Its Role in the Proteoglycan Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride, focusing on its molecular mechanism of action within the proteoglycan synthesis pathway. It details the compound's entry into the Hexosamine Biosynthetic Pathway (HBP), its influence on chondrocyte gene expression, and its modulation of key signaling cascades. The guide includes quantitative data on its effects, detailed experimental protocols for assessing its activity, and diagrams of the core biochemical and experimental pathways.
Introduction: The Role of Glucosamine in Cartilage Homeostasis
Glucosamine is an endogenous amino monosaccharide synthesized from glucose and is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs).[1] GAGs are long, unbranched polysaccharides that, when covalently attached to a core protein, form proteoglycans. Aggrecan, the major proteoglycan in articular cartilage, is responsible for providing the tissue with its osmotic properties, enabling it to resist compressive loads.
Glucosamine sulfate potassium chloride is a stabilized form of glucosamine sulfate, designed to improve its stability and bioavailability for use as a therapeutic agent in the management of osteoarthritis.[2][3] Its primary therapeutic rationale is based on its function as a proteoglycan synthesis stimulator.[2][4] By providing an exogenous supply of a crucial precursor, it supports the maintenance and repair of cartilage tissue.[5]
Core Mechanism: The Hexosamine Biosynthetic Pathway (HBP)
The synthesis of proteoglycans is critically dependent on the availability of activated nucleotide sugars, primarily UDP-N-acetylglucosamine (UDP-GlcNAc), which serves as the donor for N-acetylglucosamine residues in GAG chains.[6][7][8] The cell produces UDP-GlcNAc through the Hexosamine Biosynthetic Pathway (HBP).
While chondrocytes can synthesize glucosamine de novo from fructose-6-phosphate, this pathway is rate-limited by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[8][9] Exogenously supplied glucosamine enters the HBP via a "salvage pathway," effectively bypassing this rate-limiting step.[6][10][11] This leads to a more direct and efficient increase in the intracellular pool of UDP-GlcNAc.
The key steps of the glucosamine salvage pathway are:
-
Transport & Phosphorylation: Glucosamine is transported into the chondrocyte and phosphorylated by hexokinase to form glucosamine-6-phosphate (GlcN-6P).
-
Acetylation: Glucosamine-6-P is acetylated to N-acetylglucosamine-6-phosphate (GlcNAc-6P).[8]
-
Isomerization: GlcNAc-6P is isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1P).[8]
-
Uridylation: Finally, GlcNAc-1P reacts with UTP, catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1), to form UDP-GlcNAc.[8][9]
This resulting UDP-GlcNAc is then utilized by glycosyltransferases in the Golgi apparatus to elongate the GAG chains (e.g., chondroitin (B13769445) sulfate, keratan (B14152107) sulfate) on proteoglycan core proteins.
Effects on Chondrocyte Metabolism and Gene Expression
Glucosamine sulfate exerts a dual effect on chondrocyte metabolism: it stimulates anabolic (synthesis) pathways while simultaneously inhibiting catabolic (degradation) pathways.
3.1 Anabolic Effects: Studies on human osteoarthritic (OA) chondrocytes have demonstrated that glucosamine sulfate stimulates the synthesis of critical extracellular matrix components. It has been shown to increase the production of both aggrecan and type II collagen.[12][13][14] Specifically, treatment with glucosamine sulfate results in a dose-dependent increase in aggrecan core protein levels and a corresponding increase in its mRNA expression.[13] Furthermore, glucosamine enhances the production of hyaluronic acid, a major component of synovial fluid and a backbone for proteoglycan aggregates.[15]
3.2 Anti-Catabolic Effects: A key feature of osteoarthritis is the excessive degradation of the cartilage matrix by enzymes such as matrix metalloproteinases (MMPs) and aggrecanases (members of the ADAMTS family). Glucosamine has been shown to counteract these catabolic processes. It can suppress the gene expression and activity of MMP-3 and MMP-13, two key enzymes involved in the breakdown of proteoglycans and collagen.[13][14][16] It also represses the expression of IL-1β-induced Aggrecanase-1 (ADAMTS4) and Aggrecanase-2 (ADAMTS5).[16]
Modulation of Intracellular Signaling Pathways
The chondroprotective effects of glucosamine are mediated through its influence on several key intracellular signaling pathways that regulate inflammation and matrix metabolism.
-
NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and catabolism in chondrocytes. It is typically activated by pro-inflammatory cytokines like Interleukin-1β (IL-1β), leading to the upregulation of genes encoding MMPs, aggrecanases, and other inflammatory mediators. Glucosamine has been shown to inhibit the activation of the NF-κB pathway, preventing its translocation to the nucleus and thereby suppressing the expression of its target catabolic genes.[14][17]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including p38, ERK, and JNK) are also involved in mediating cellular responses to stimuli like IL-1β. Glucosamine has been found to inhibit the phosphorylation of p38 MAPK, a pathway linked to the expression of MMP-3 and COX-2.[17]
-
Akt Pathway: Conversely, some evidence suggests that glucosamine may activate the PI3K/Akt signaling pathway, which is known to promote cell survival and anabolic activity.[17]
-
TGF-β1 Signaling: Glucosamine treatment has been observed to up-regulate the mRNA levels of Transforming Growth Factor-β1 (TGF-β1), an important anabolic growth factor that promotes cartilage matrix synthesis.[12]
Quantitative Data on Efficacy
The following tables summarize quantitative data from in vitro studies, illustrating the dose-dependent effects of glucosamine on chondrocyte function.
Table 1: Effect of Glucosamine Sulfate (GS) on Aggrecan and MMP-3 Levels in Human OA Chondrocytes (Data sourced from Dodge et al., 2003)[13]
| GS Concentration (µM) | Change in Aggrecan Core Protein Level | Change in MMP-3 Protein Level |
| 1.0 | Increased | Decreased (18%) |
| 150 | Increased (120%) | Decreased (up to 65%) |
Table 2: Effect of Glucosamine HCl (GlcN-HCl) on Hyaluronic Acid (HA) Production in Human OA Synovium Explants (Data sourced from Uitterlinden et al., 2008)[15]
| GlcN-HCl Concentration (mM) | Fold-Increase in HA Production (vs. Control) |
| 0.5 | ~2-4 fold increase |
| 5.0 | ~3.7 fold increase |
Key Experimental Protocols
6.1 Protocol: Quantification of Sulfated Glycosaminoglycans (sGAGs) via DMMB Assay
The 1,9-dimethylmethylene blue (DMMB) assay is a rapid colorimetric method for quantifying sulfated GAGs (sGAGs).[18][19] The cationic dye binds to the anionic sulfate groups on the GAGs, causing a metachromatic shift in absorbance that can be measured spectrophotometrically.[20]
Methodology:
-
Sample Preparation:
-
For cell culture medium, use directly.
-
For cartilage tissue or cell pellets, digest overnight at 60°C in a papain solution (e.g., 125 µg/mL papain in 0.1 M sodium phosphate, 5 mM Na₂EDTA, 5 mM L-cysteine-HCl, pH 6.5).
-
-
Reagent Preparation (DMMB Solution):
-
Dissolve 16 mg of DMMB in 5 mL of 95% ethanol.[21]
-
Add 1 L of deionized water containing 3.04 g glycine (B1666218) and 1.6 g NaCl.[20]
-
Add 95 mL of 0.1 M Acetic Acid. The final pH should be approximately 3.0.[20] Store protected from light.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of chondroitin-4-sulfate (e.g., 500 µg/mL in water).[20]
-
Create a serial dilution to generate standards ranging from approximately 0.5 to 25 µg/mL.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Subtract the absorbance of a blank well (reagent only) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Use the equation of the linear regression from the standard curve to calculate the sGAG concentration in the unknown samples.
-
6.2 Protocol: Measurement of New Proteoglycan Synthesis via ³⁵S-Sulfate Incorporation
This radiolabeling technique provides a direct measure of the rate of new proteoglycan synthesis. Chondrocytes incorporate radioactive [³⁵S]-sulfate into the GAG chains of newly synthesized proteoglycans.[23][24] The amount of incorporated radioactivity is proportional to the rate of synthesis.
Methodology:
-
Cell Culture and Treatment:
-
Culture chondrocytes or cartilage explants under desired experimental conditions (e.g., with or without varying concentrations of glucosamine).
-
-
Radiolabeling:
-
During the final hours of the culture period (e.g., 4-24 hours), add [³⁵S]-sulfate (Na₂³⁵SO₄) to the culture medium at a concentration of 5-20 µCi/mL.[25]
-
-
Harvesting and Isolation:
-
Separate the culture medium from the cell/matrix layer.
-
Rinse the cell/matrix layer thoroughly with cold phosphate-buffered saline (PBS) to remove unincorporated [³⁵S]-sulfate.
-
Extract proteoglycans from the medium and the cell/matrix layer using a 4M guanidine-HCl solution.
-
-
Purification (Optional but Recommended):
-
Isolate the radiolabeled proteoglycans from unincorporated [³⁵S]-sulfate and other molecules using methods such as dialysis, gel filtration chromatography (e.g., Sepharose CL-6B), or precipitation with alcian blue.
-
-
Quantification:
-
Measure the radioactivity in the purified proteoglycan fractions using a liquid scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein or DNA content of the sample to account for differences in cell number.
-
Conclusion
This compound serves as a direct substrate for the Hexosamine Biosynthetic Pathway, increasing the availability of UDP-GlcNAc, a rate-limiting precursor for proteoglycan synthesis. Its mechanism of action is multifaceted, involving both the stimulation of anabolic activities, such as the synthesis of aggrecan and type II collagen, and the inhibition of key catabolic enzymes like MMPs and aggrecanases.[13][14] These effects are underpinned by the modulation of critical inflammatory and metabolic signaling pathways, most notably the inhibition of NF-κB.[14] This dual-action profile provides a strong molecular basis for its role in supporting chondrocyte function and maintaining cartilage matrix integrity, substantiating its use in the management of joint health.
References
- 1. A Review of Articular Cartilage Pathology and the Use of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. uzunu-cdn-assets.s3.us-west-1.amazonaws.com [uzunu-cdn-assets.s3.us-west-1.amazonaws.com]
- 4. 1mg.com [1mg.com]
- 5. nbinno.com [nbinno.com]
- 6. Pathway: UDP-N-ACETYLGLUCOSAMINE BIOSYNTHESIS [flybase.org]
- 7. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Glucosamine sulfate modulates the levels of aggrecan and matrix metalloproteinase-3 synthesized by cultured human osteoarthritis articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. Chondroprotective effects of glucosamine involving the p38 MAPK and Akt signaling pathways | springermedicine.com [springermedicine.com]
- 18. The Dimethylmethylene Blue Assay (DMMB) for the Quantification of Sulfated Glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Dimethylmethylene Blue Assay (DMMB) for the Quantification of Sulfated Glycosaminoglycans | Springer Nature Experiments [experiments.springernature.com]
- 20. Dimethylmethylene Blue Assay (DMMB) [bio-protocol.org]
- 21. avmajournals.avma.org [avmajournals.avma.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Glucosamine Sulfate Potassium Chloride: A Deep Dive into its Molecular Impact on Cartilage Gene Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glucosamine (B1671600) is a naturally occurring amino sugar and a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, which are crucial components of articular cartilage.[1] Supplementation with glucosamine, particularly in the form of Glucosamine Sulfate (B86663) Potassium Chloride, has been a subject of extensive research for its potential role in managing osteoarthritis (OA) and supporting joint health.[2] This technical guide provides a comprehensive overview of the molecular effects of Glucosamine Sulfate Potassium Chloride on gene expression in cartilage, with a focus on the underlying mechanisms and experimental evidence. While many studies utilize various forms of glucosamine sulfate, this paper will synthesize the available data and discuss the specific role of the potassium chloride salt.
Data Presentation: Quantitative Effects on Gene Expression
The influence of glucosamine sulfate on chondrocyte gene expression is multifaceted, affecting both anabolic (matrix-building) and catabolic (matrix-degrading) processes. The following tables summarize the quantitative data from key in vitro and ex vivo studies. It is important to note that the majority of studies have been conducted with glucosamine sulfate, with the potassium chloride salt primarily serving as a stabilizing agent.[2]
Table 1: Effect of Glucosamine Sulfate on Anabolic Gene Expression in Chondrocytes
| Gene | Cell/Tissue Model | Glucosamine Concentration | Fold Change/Effect | Reference |
| Aggrecan (ACAN) | Human Osteoarthritic Cartilage Explants | 5mM Glucosamine-Sulphate | ↓ 2.65 - 7.73 fold | [3] |
| Primary Bovine Chondrocytes | up to 2mM | ↑ Dose-dependent increase | [4] | |
| Collagen Type II (COL2A1) | Human Osteoarthritic Cartilage Explants | 5mM Glucosamine-Sulphate | ↓ 7.75 - 22.17 fold | [3] |
| Primary Bovine Chondrocytes | up to 2mM | ↑ Dose-dependent increase | [4] | |
| Human Chondrocyte Cell Line (SW 1353) | 0.1 - 10mM | ↑ Marked increase in mRNA | [4] | |
| Transforming Growth Factor-β1 (TGF-β1) | Primary Bovine Chondrocytes | Not specified | ↑ Upregulated mRNA levels | [4] |
| Sirtuin 1 (SIRT1) | Human Chondrocyte Cell Line (SW 1353) | Not specified | ↑ Enhanced mRNA and protein levels | [4] |
Table 2: Effect of Glucosamine Sulfate on Catabolic Gene Expression in Chondrocytes
| Gene | Cell/Tissue Model | Glucosamine Concentration | Fold Change/Effect | Reference |
| Aggrecanase-1 (ADAMTS-4) | Human Osteoarthritic Cartilage Explants | 5mM Glucosamine | ↓ Significant downregulation | [3] |
| IL-1β stimulated Bovine Cartilage Explants | 5 µg/mL Glucosamine | ↓ Suppression of IL-1β induced mRNA expression | [5] | |
| Aggrecanase-2 (ADAMTS-5) | Human Osteoarthritic Cartilage Explants | 5mM Glucosamine-Sulphate | ↓ Significant downregulation | [3] |
| IL-1β stimulated Bovine Cartilage Explants | 5 µg/mL Glucosamine | ↓ Suppression of IL-1β induced mRNA expression | [5] | |
| Matrix Metalloproteinase-3 (MMP-3) | Human Osteoarthritic Cartilage Explants | 5mM Glucosamine | ↓ Significant downregulation | [3] |
| Matrix Metalloproteinase-13 (MMP-13) | IL-1β stimulated Bovine Cartilage Explants | 5 µg/mL Glucosamine | ↓ Suppression of IL-1β induced mRNA expression | [5] |
| Cyclooxygenase-2 (COX-2) | IL-1β stimulated Human Osteoarthritic Chondrocytes | Not specified | ↓ Inhibition of gene expression and protein synthesis | [6] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of glucosamine sulfate on cartilage gene expression.
Protocol 1: Human Osteoarthritic Cartilage Explant Culture
-
Objective: To investigate the effect of glucosamine on the expression of anabolic and catabolic genes in human osteoarthritic cartilage.
-
Methodology:
-
Tissue Source: Human osteoarthritic cartilage explants were obtained from patients undergoing knee arthroplasty.
-
Culture: Explants were pre-cultured for 3 days.
-
Treatment: The explants were then treated with glucosamine-hydrochloride (GlcN-HCl) or glucosamine-3-sulphate (GlcN-S) at concentrations of 0.5mM and 5mM for 4 days.
-
Gene Expression Analysis: RNA was isolated from the explants, and real-time reverse transcription-polymerase chain reaction (RT-PCR) was performed to quantify the expression of target genes.
-
Enzyme Activity Assay: Total matrix metalloproteinase (MMP) activity in the culture medium was also measured.[3]
-
-
Key Findings: At a concentration of 5mM, glucosamine led to a significant down-regulation of anabolic genes (aggrecan and collagen type II) and catabolic genes (aggrecanase-1, aggrecanase-2, and MMP-3).[3]
Protocol 2: Primary Bovine Chondrocyte Culture (2D and 3D)
-
Objective: To examine the dose-dependent effects of glucosamine on chondrocyte proliferation, matrix synthesis, and gene expression.
-
Methodology:
-
Cell Source: Primary bovine chondrocytes were used.
-
Culture Systems: Cells were cultured in both monolayers (2D) and cell-laden hydrogels (3D constructs).
-
Treatment: Cultures were incubated with varying concentrations of glucosamine.
-
Analysis:
-
Matrix Production: Histology, immunofluorescent staining, and biochemical analyses were used to determine cartilage matrix production in 3D constructs.
-
Gene Expression: Real-time PCR was employed to evaluate the impact on gene expression.[4]
-
-
-
Key Findings: Glucosamine enhanced the expression of cartilage-specific matrix components, aggrecan and collagen type II, in a dose-dependent manner up to 2mM. It also up-regulated the mRNA levels of Transforming Growth Factor-β1 (TGF-β1).[4]
Signaling Pathways and Experimental Workflows
The molecular effects of glucosamine sulfate on chondrocyte gene expression are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Discussion of Mechanisms
Glucosamine sulfate exerts its effects on chondrocyte gene expression through several key mechanisms:
-
Inhibition of the NF-κB Pathway: A primary mechanism of action for glucosamine sulfate is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] In osteoarthritic chondrocytes, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) activate the IκB kinase (IKK) complex, which leads to the degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of catabolic genes such as MMPs, ADAMTSs, and COX-2.[6] Glucosamine sulfate has been shown to inhibit the activation of NF-κB, thereby down-regulating the expression of these inflammatory and degradative enzymes.[6]
-
Modulation of Anabolic Pathways: Glucosamine can also influence anabolic pathways. Studies have shown that it can increase the production of proteoglycans.[7] Furthermore, some research indicates that glucosamine can up-regulate the expression of TGF-β1, a key growth factor involved in stimulating the synthesis of extracellular matrix components like aggrecan and type II collagen.[4] It has also been shown to enhance the expression of SIRT1, a protein that can promote the expression of COL2A1.[4]
-
The Role of Potassium Chloride: Glucosamine sulfate is inherently unstable and requires a stabilizing salt, with potassium chloride being a common choice.[2] While direct comparative studies on the specific effects of the potassium chloride salt on chondrocyte gene expression are limited, some research suggests that hyperosmolar potassium can independently promote an anabolic gene signature and decrease catabolic gene expression in osteoarthritic chondrocytes.[8] This raises the possibility that the potassium component may contribute to the overall effect of the supplement, although further research is needed to elucidate this. A clinical study comparing glucosamine sulfate-potassium chloride and glucosamine sulfate-sodium chloride found comparable clinical outcomes in patients with knee osteoarthritis, suggesting that the primary therapeutic effect is likely attributable to the glucosamine sulfate moiety.[9]
Conclusion
This compound modulates gene expression in cartilage through a dual mechanism: the down-regulation of catabolic genes, primarily via inhibition of the NF-κB pathway, and the potential up-regulation of anabolic genes. The available evidence, largely from in vitro and ex vivo studies, provides a strong rationale for its chondroprotective effects. While the potassium chloride component is primarily a stabilizer, its potential independent effects on chondrocyte gene expression warrant further investigation. This technical guide provides a foundation for researchers and drug development professionals to understand the molecular basis of this compound's action and to guide future research in this field.
References
- 1. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemignition.com [chemignition.com]
- 3. Does Salt Form Matter? A Pilot Randomized, Double-Blind, Crossover Pharmacokinetic Comparison of Crystalline and Regular Glucosamine Sulfate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Effect of glucosamine and chondroitin sulfate on regulation of gene expression of proteolytic enzymes and their inhibitors in interleukin-1-challenged bovine articular cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. askthescientists.com [askthescientists.com]
- 7. Stimulation of proteoglycan production by glucosamine sulfate in chondrocytes isolated from human osteoarthritic articular cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperosmolar Potassium (K+) Treatment Suppresses Osteoarthritic Chondrocyte Catabolic and Inflammatory Protein Production in a 3-Dimensional In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparable clinical outcomes between glucosamine sulfate-potassium chloride and glucosamine sulfate sodium chloride in patients with mild and moderate knee osteoarthritis: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biological Fate of Glucosamine Sulfate Potassium Chloride: An In-depth Technical Guide to Animal Model Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucosamine (B1671600) is a widely investigated amino monosaccharide for its potential role in supporting joint health. Understanding its bioavailability and pharmacokinetic profile is paramount for the development of effective therapeutic formulations. This technical guide provides a comprehensive analysis of the existing data on the bioavailability and pharmacokinetics of glucosamine, with a focus on glucosamine sulfate (B86663) potassium chloride, in key animal models. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways, this document serves as an essential resource for researchers and drug development professionals in the field. While most studies utilize glucosamine sulfate or hydrochloride salts, it is understood that glucosamine sulfate is commonly stabilized with potassium chloride and dissociates in the stomach, making data from glucosamine sulfate studies highly relevant to the potassium chloride salt form.
Pharmacokinetic Parameters of Glucosamine in Animal Models
The oral bioavailability of glucosamine is generally low and exhibits variability across different animal species. The following tables summarize key pharmacokinetic parameters from various studies conducted in rats, dogs, and horses.
Table 1: Pharmacokinetics of Glucosamine in Rats
| Glucosamine Salt | Dose | Route | Bioavailability (%) | Cmax (µg/mL) | Tmax (h) | Key Findings | Reference |
| Hydrochloride | 350 mg/kg | Oral | 19% | Not Reported | ~0.5 | Rapidly absorbed and efficiently cleared. The gut is suggested as the primary site for first-pass metabolism. | [1][2][3] |
| Hydrochloride | 350 mg/kg | IV | 100% | Not Applicable | Not Applicable | Used as a reference for bioavailability calculation. | [1][2][3] |
| Hydrochloride | 350 mg/kg | IP | 100% | Not Reported | <0.22 | Complete bioavailability suggests avoidance of first-pass metabolism in the gut. | [1][2][3] |
| Not Specified | Not Specified | Oral | Low | Not Reported | Not Reported | Bioavailability is influenced by transport-facilitated absorption and presystemic loss by gut microflora. | [4] |
Table 2: Pharmacokinetics of Glucosamine in Dogs
| Glucosamine Salt | Dose | Route | Bioavailability (%) | Cmax (µg/mL) | Tmax (h) | Key Findings | Reference |
| Hydrochloride | 1500 mg | Oral (single dose) | ~12% | 8.95 | 1.5 | Rapid absorption observed. | [5] |
| Hydrochloride | 500 mg | IV | 100% | Not Applicable | Not Applicable | Used as a reference for bioavailability calculation. | [5] |
| Sulfate/Hydrochloride | Not Specified | Oral (liquid) | Similar to tablets | 5.5 ± 0.5 | 0.7 ± 0.5 | Liquid formulation leads to a higher and faster peak plasma concentration compared to tablets. | [6] |
| Sulfate/Hydrochloride | Not Specified | Oral (tablets) | Similar to liquid | 2.1 - 3.1 ± 0.6 | 4.2 - 5.0 ± 0.6 | Slower absorption compared to liquid formulation. | [6] |
Table 3: Pharmacokinetics of Glucosamine in Horses
| Glucosamine Salt | Dose | Route | Bioavailability (%) | Cmax (µg/mL) | Tmax (h) | Key Findings | Reference |
| Sulfate | 20 mg/kg | Oral (n.g. intubation) | 9.4% (median) | ~1 | Not Specified | Achieved significantly higher synovial fluid concentrations compared to the hydrochloride salt. | [7][8] |
| Hydrochloride | 20 mg/kg | Oral (n.g. intubation) | 6.1% (median) | ~1 | Not Specified | Lower bioavailability and synovial fluid concentrations compared to the sulfate salt. | [7][8] |
| Sulfate/Hydrochloride | 20 mg/kg | IV | 100% | ~50 | Not Applicable | Used as a reference for bioavailability calculation. | [7][8] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the pharmacokinetic data. Below are summaries of the key experimental protocols.
Rat Studies
-
Drug Administration:
-
Intravenous (IV): Single dose of 350 mg/kg glucosamine hydrochloride administered via a cannulated jugular vein.[1][2][3]
-
Oral (p.o.): Single dose of 350 mg/kg glucosamine hydrochloride administered by gavage.[1][2][3]
-
Intraperitoneal (IP): Single dose of 350 mg/kg glucosamine hydrochloride.[1][2][3]
-
-
Sample Collection: Serial blood samples were collected from the jugular vein at various time points.[1][2][3]
-
Analytical Method: Plasma glucosamine concentrations were determined using High-Performance Liquid Chromatography (HPLC).[1][2][3]
Dog Studies
-
Animal Model: Male beagle dogs.[5]
-
Drug Administration:
-
Sample Collection: Blood samples were collected over 24 hours.[5]
-
Analytical Method: Plasma glucosamine concentrations were determined. The specific analytical method was not detailed in the abstract but is presumed to be a validated chromatographic method.[5]
-
Formulation Comparison Study:
-
Animal Model: Dogs (breed not specified).[6]
-
Drug Administration: Daily oral administration of liquid, chewable, and tablet formulations of glucosamine sulfate or hydrochloride for 8 days with a 1-week washout period between treatments in a randomized cross-over design.[6]
-
Analytical Method: Not specified in the abstract.
-
Horse Studies
-
Drug Administration:
-
Sample Collection: Plasma samples were collected at multiple time points up to 720 minutes post-dosing. Synovial fluid was collected from the radiocarpal joints at 1, 6, and 12 hours post-dosing.[7][8]
-
Analytical Method: Glucosamine concentrations in plasma and synovial fluid were assayed by Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI/MS/MS).[7][8]
Signaling Pathways and Transport Mechanisms
The absorption and subsequent metabolic fate of glucosamine are intricate processes involving specific transporters and signaling pathways.
Glucosamine Transport via Glucose Transporters (GLUTs)
Glucosamine, being structurally similar to glucose, utilizes glucose transporters for its entry into cells. The facilitative glucose transporters (GLUTs) are a family of membrane proteins responsible for this process.
Caption: Glucosamine absorption in the small intestine is primarily mediated by the GLUT2 transporter.
Studies have indicated that GLUT2, a high-capacity glucose transporter, is a principal transporter for glucosamine.[9][10] This transport is a critical step for the oral absorption of glucosamine.
Intracellular Metabolism and the Hexosamine Biosynthesis Pathway (HBP)
Once inside the cell, glucosamine can enter the hexosamine biosynthesis pathway (HBP). This pathway is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the glycosylation of proteins and lipids.
Caption: Intracellular fate of exogenous glucosamine via the Hexosamine Biosynthesis Pathway (HBP).
Exogenously supplied glucosamine is phosphorylated by hexokinase to glucosamine-6-phosphate, which then enters the HBP.[11] The end product, UDP-GlcNAc, is essential for the synthesis of glycosaminoglycans and proteoglycans, which are critical components of articular cartilage.
Interaction with mTOR Signaling
Recent research has suggested a link between glucosamine, the HBP, and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.
Caption: Glucosamine's potential influence on lipid metabolism through the mTOR signaling pathway.
Some studies suggest that an increased flux through the HBP due to exogenous glucosamine can lead to the activation of mTOR signaling, which may in turn influence cellular processes such as lipid accumulation.[12] This interaction highlights a broader metabolic impact of glucosamine beyond its role as a precursor for cartilage components.
Conclusion and Future Directions
The pharmacokinetic profile of glucosamine in animal models is characterized by low oral bioavailability, with the gastrointestinal tract playing a significant role in its first-pass metabolism. The choice of salt form, with glucosamine sulfate generally showing slightly better bioavailability than glucosamine hydrochloride in some studies, and the formulation can influence the rate and extent of absorption.
The transport of glucosamine is critically dependent on glucose transporters, particularly GLUT2. Following absorption, glucosamine enters the hexosamine biosynthesis pathway, providing the building blocks for essential macromolecules in articular cartilage. Emerging evidence also points to interactions with key cellular signaling pathways like mTOR, suggesting a wider range of biological effects.
For future research, a more direct investigation into the pharmacokinetics of glucosamine sulfate potassium chloride as a distinct entity would be beneficial to confirm its bioequivalence to other salt forms. Further elucidation of the downstream effects of glucosamine on cellular signaling pathways will be crucial for a complete understanding of its mechanism of action and for the development of optimized therapeutic strategies for joint health.
References
- 1. Single dose pharmacokinetics and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single Dose Pharmacokinetics and Bioavailability of Glucosamine in the Rat [sites.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. Absorption and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The bioavailability and pharmacokinetics of glucosamine hydrochloride and low molecular weight chondroitin sulfate after single and multiple doses to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Glucosamine Absorption After Administration of Oral Liquid, Chewable, and Tablet Formulations to Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of pharmacokinetics of glucosamine and synovial fluid levels following administration of glucosamine sulphate or glucosamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. madbarn.com [madbarn.com]
- 9. Glucose transporter 2‑transported glucosamine inhibits glycolysis in cancer cell lines through competition with glucose for hexokinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose transporters in the small intestine in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucosamine for Osteoarthritis: Biological Effects, Clinical Efficacy, and Safety on Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucosamine increases macrophage lipid accumulation by regulating the mammalian target of rapamycin signaling pathway [bmbreports.org]
An In-depth Technical Guide to Glucosamine Sulfate Potassium Chloride: Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine (B1671600) is a naturally occurring amino sugar and a fundamental building block of glycosaminoglycans, which are major components of cartilage and other connective tissues. Due to its role in cartilage synthesis and potential anti-inflammatory properties, glucosamine has been extensively studied and is widely used as a dietary supplement for the management of osteoarthritis. Glucosamine Sulfate (B86663) Potassium Chloride is a stabilized form of glucosamine sulfate, where potassium chloride is included to improve its stability and facilitate its formulation into solid dosage forms. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Glucosamine Sulfate Potassium Chloride, along with detailed experimental protocols for its analysis and a review of its interaction with key biological signaling pathways.
Molecular Structure
The chemical structure of this compound consists of two molecules of glucosamine, one molecule of sulfuric acid, and two molecules of potassium chloride. The glucosamine moiety exists as 2-amino-2-deoxy-D-glucose.
Chemical Name: Bis(2-amino-2-deoxy-D-glucopyranose) sulfate potassium chloride complex
Molecular Formula: (C₆H₁₄NO₅)₂SO₄·2KCl[1][2][3]
Molecular Weight: 605.52 g/mol [1][2][3]
CAS Number: 38899-05-7[2]
Chemical Structure:
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for formulation development, quality control, and understanding the compound's behavior in various environments.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 192 °C | [2] |
| Solubility | Freely soluble in water; sparingly soluble in methanol; practically insoluble in acetone. | [4] |
| pH (20 mg/mL in water) | 3.0 - 5.0 | [4] |
| pKa (of Glucosamine) | ~7.5 - 8.0 | [1] |
| Specific Rotation | +50.0° to +52.0° (c=35 mg/mL in water) | [5] |
| Loss on Drying | Not more than 1.0% (105 °C for 2 hours) | [5] |
| Residue on Ignition | 27.0% - 29.0% | [5] |
Experimental Protocols
This section details the methodologies for the determination of key quality attributes of this compound.
Identification by Infrared (IR) Spectroscopy
Principle: Infrared spectroscopy is used to identify the compound based on its unique pattern of absorption of infrared radiation, which corresponds to the vibrational frequencies of its functional groups.
Methodology (as per USP guidelines): [5]
-
Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1-2 mg of this compound. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans
-
-
Procedure: a. Record the background spectrum of the empty sample compartment or the clean ATR crystal. b. Place the prepared sample in the IR beam. c. Record the sample spectrum. d. The resulting spectrum should exhibit absorption bands characteristic of the functional groups present in glucosamine, sulfate, and be consistent with a reference spectrum.
Assay by High-Performance Liquid Chromatography (HPLC)
Principle: This HPLC method separates glucosamine from other components, and its concentration is determined by comparing the peak area to that of a known standard.
Methodology (as per USP guidelines): [5]
-
Chromatographic System:
-
HPLC System: A system equipped with a UV detector and a data integration system.
-
Column: A 4.6-mm x 15-cm column containing 5-µm packing L8 (a strong cation-exchange resin consisting of sulfonated cross-linked styrene-divinylbenzene copolymer in the hydrogen form).
-
Mobile Phase: A filtered and degassed solution of 0.1 M sodium phosphate (B84403) monobasic, adjusted to a pH of 3.0 with phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 195 nm.
-
Column Temperature: 35 °C.
-
-
Standard Preparation: Accurately weigh and dissolve USP Glucosamine Hydrochloride RS in water to obtain a known concentration of about 0.5 mg/mL.
-
Assay Preparation: Accurately weigh and dissolve about 65 mg of this compound in 100.0 mL of water.
-
Procedure: a. Inject the Standard preparation and the Assay preparation into the chromatograph. b. Record the chromatograms and measure the peak areas for glucosamine. c. Calculate the percentage of (C₆H₁₄NO₅)₂SO₄·2KCl in the portion of this compound taken.
Determination of Specific Rotation
Principle: The specific rotation of a chiral compound is a measure of its ability to rotate the plane of polarized light and is a characteristic physical property.
Methodology (as per USP guidelines): [5]
-
Apparatus: A calibrated polarimeter.
-
Test Solution: Prepare a solution of this compound in water with a concentration of 35 mg per mL.
-
Procedure: a. Measure the optical rotation of the Test solution at 20°C using the sodium D-line (589 nm). b. Calculate the specific rotation using the formula: [α] = (100 * α_obs) / (l * c), where α_obs is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.
Biological Signaling Pathways
Glucosamine has been shown to modulate several key signaling pathways involved in inflammation and cartilage degradation, which are central to the pathophysiology of osteoarthritis.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In osteoarthritic chondrocytes, inflammatory cytokines like interleukin-1β (IL-1β) activate the NF-κB pathway, leading to the production of inflammatory mediators and matrix-degrading enzymes. Glucosamine has been demonstrated to inhibit this pathway.
Caption: Glucosamine inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are another family of proteins that play a crucial role in cellular responses to external stimuli, including inflammation. Glucosamine has been shown to affect the phosphorylation and activation of various MAPKs, such as p38 and JNK, thereby influencing downstream inflammatory responses.
Caption: Glucosamine modulates the MAPK signaling pathway.
Conclusion
This compound is a well-characterized compound with defined chemical and physical properties that are crucial for its application in pharmaceutical and nutraceutical formulations. The analytical methods outlined in this guide provide a robust framework for its quality control. Furthermore, the elucidation of its interactions with key inflammatory signaling pathways, such as NF-κB and MAPK, provides a molecular basis for its therapeutic effects in osteoarthritis. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and musculoskeletal health.
References
Unveiling the Chondroprotective Mechanisms of Glucosamine Sulfate Potassium Chloride: An In-Depth Technical Guide for In Vitro Osteoarthritis Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the cellular and molecular mechanisms of Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride (GSPC) in in vitro models of osteoarthritis (OA). It provides a comprehensive overview of its effects on chondrocyte function, inflammatory signaling, and cartilage matrix integrity. This document is intended to serve as a valuable resource for researchers and professionals in the field of rheumatology and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.
Introduction: The Role of Glucosamine in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage.[1][2] Glucosamine, an amino sugar naturally synthesized in the body, is a fundamental building block for the biosynthesis of glycosaminoglycans and proteoglycans, essential components of the cartilage matrix.[1][3] Glucosamine Sulfate Potassium Chloride is a stabilized form of glucosamine that has been investigated for its potential to alleviate OA symptoms and modify disease progression.[3][4][5] In vitro studies using chondrocyte and cartilage explant models are crucial for elucidating the specific mechanisms of action of GSPC at the cellular level.
Effects on Chondrocyte Metabolism and Cartilage Matrix Synthesis
Glucosamine sulfate has demonstrated a dual effect on cartilage homeostasis: stimulating the synthesis of matrix components while inhibiting their degradation.
Anabolic Effects: Promoting Matrix Production
In vitro studies have shown that glucosamine enhances the production of key cartilage matrix components, including aggrecan and type II collagen.[1][6][7] This anabolic effect is dose-dependent, with optimal concentrations promoting matrix synthesis without negatively impacting cell viability.[6][7] One study found that glucosamine sulfate at concentrations of 10-100 µg/mL significantly stimulated proteoglycan production in human osteoarthritic chondrocytes.[8]
Anti-Catabolic Effects: Inhibiting Degradative Enzymes
A hallmark of osteoarthritis is the excessive activity of matrix-degrading enzymes such as matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS). Glucosamine has been shown to counteract these catabolic processes. It can inhibit the synthesis and activity of various MMPs, including MMP-3, MMP-9, and MMP-13, which are key players in collagen and proteoglycan degradation.[1][9][10] Furthermore, glucosamine has been found to suppress the gene expression of ADAMTS-5.[1]
Modulation of Inflammatory Signaling Pathways
Inflammation plays a pivotal role in the pathogenesis of osteoarthritis. Pro-inflammatory cytokines, particularly Interleukin-1 beta (IL-1β), trigger a cascade of events that lead to cartilage destruction. Glucosamine sulfate has been extensively shown to interfere with these inflammatory pathways, primarily by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[11][12][13]
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In osteoarthritic chondrocytes, IL-1β stimulation leads to the activation of NF-κB, which in turn upregulates the expression of numerous pro-inflammatory and catabolic genes.[14][15] Glucosamine sulfate has been demonstrated to inhibit IL-1β-induced NF-κB activation in a dose-dependent manner.[11][12] This inhibition prevents the nuclear translocation of NF-κB subunits (p50 and p65), thereby suppressing the transcription of its target genes.[11]
Below is a diagram illustrating the inhibitory effect of Glucosamine Sulfate on the IL-1β-induced NF-κB signaling pathway in chondrocytes.
Caption: Glucosamine Sulfate's inhibition of the NF-κB pathway.
Downregulation of Pro-inflammatory Mediators
By inhibiting the NF-κB pathway, glucosamine sulfate leads to a significant reduction in the production of key inflammatory mediators. Studies have shown that glucosamine inhibits the gene expression and protein synthesis of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandin (B15479496) E2 (PGE2), a potent inflammatory molecule.[11] This leads to a decrease in PGE2 release from IL-1β-stimulated chondrocytes.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of glucosamine sulfate observed in various in vitro studies.
Table 1: Effects of Glucosamine Sulfate on Gene Expression in IL-1β-Stimulated Chondrocytes
| Gene | Cell Type | Glucosamine Sulfate Concentration | Fold Change vs. IL-1β Control | Reference |
| COX-2 | Human Osteoarthritic Chondrocytes | Dose-dependent | Inhibition | [11] |
| MMP-3 | Bovine Cartilage Explants | 5 µg/mL (with Chondroitin (B13769445) Sulfate) | ~6-fold repression | [16] |
| MMP-13 | Bovine Cartilage Explants | 5 µg/mL | Suppression | [16] |
| Aggrecanase-1 (ADAMTS-4) | Bovine Cartilage Explants | 5 µg/mL | Suppression | [16] |
| Aggrecanase-2 (ADAMTS-5) | Bovine Cartilage Explants | 5 µg/mL | Significant abrogation | [16] |
| IL-1β | Human Chondrosarcoma (SW1353) | 0.1 - 100 µM | Dose-dependent decrease | [17] |
| IL-6 | Human Chondrosarcoma (SW1353) | 0.1 - 100 µM | Dose-dependent decrease | [17] |
| TNF-α | Human Chondrosarcoma (SW1353) | 0.1 - 100 µM | Dose-dependent decrease | [17] |
Table 2: Effects of Glucosamine Sulfate on Protein Synthesis and Activity
| Parameter | Cell Type | Glucosamine Sulfate Concentration | Effect | Reference |
| Proteoglycan Production | Human Osteoarthritic Chondrocytes | 10-100 µg/mL | Statistically significant stimulation | [8] |
| Type II Collagen Production | Human Osteoarthritic Chondrocytes | 1-100 µg/mL | No significant modification | [8] |
| PGE2 Release | Human Osteoarthritic Chondrocytes | Dose-dependent | Inhibition | [11] |
| PLA2 Activity | Human Osteoarthritic Chondrocytes | Dose-dependent | Significant reduction | [18] |
| Collagenase Activity | Human Osteoarthritic Chondrocytes | Dose-dependent | Modest reduction | [18] |
| Protein Synthesis | Human Osteoarthritic Chondrocytes | Dose-dependent | Significant increase | [18] |
| PKC Production | Human Osteoarthritic Chondrocytes | Not specified | Significant increase | [18] |
Detailed Experimental Protocols
This section provides a generalized experimental workflow for investigating the effects of this compound in an in vitro model of osteoarthritis, based on methodologies cited in the literature.
General Experimental Workflow
The following diagram outlines a typical experimental procedure.
Caption: A typical experimental workflow for in vitro OA studies.
Key Methodologies
-
Cell Culture: Primary chondrocytes are isolated from articular cartilage (e.g., human, bovine, or rat) through enzymatic digestion.[6][11] Alternatively, cartilage explants can be used to maintain the tissue's three-dimensional structure.[1][16] Cells are typically cultured in appropriate media, such as DMEM or Leibovitz's L-15 medium.[17]
-
Induction of an Osteoarthritic Phenotype: To mimic the inflammatory conditions of OA, chondrocytes or cartilage explants are stimulated with a pro-inflammatory cytokine, most commonly IL-1β (typically at concentrations ranging from 1 to 10 ng/mL).[9][11][17]
-
Treatment with Glucosamine Sulfate: Cells are pre-incubated with varying concentrations of glucosamine sulfate (often ranging from µM to mM concentrations) for a specific period (e.g., 1-2 hours) before the addition of IL-1β.[11][17]
-
Gene Expression Analysis: The mRNA levels of target genes (e.g., MMPs, ADAMTS, COX-2, aggrecan, type II collagen) are quantified using real-time polymerase chain reaction (RT-qPCR).[6][7][16]
-
Protein Analysis:
-
Western Blotting: Used to determine the protein levels of specific signaling molecules (e.g., NF-κB subunits, IκBα) and enzymes.[11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Employed to measure the concentration of secreted proteins, such as PGE2 and cytokines, in the cell culture supernatant.[11]
-
-
Matrix Component Analysis: The synthesis and degradation of cartilage matrix components can be assessed using various biochemical assays, such as the dimethylmethylene blue (DMMB) assay for sulfated glycosaminoglycan (sGAG) content.[19]
Conclusion
The in vitro evidence strongly suggests that this compound exerts its chondroprotective effects through a multi-faceted mechanism. It not only provides the building blocks for cartilage matrix synthesis but also actively suppresses the inflammatory and catabolic processes that drive osteoarthritis. By inhibiting the NF-κB signaling pathway, GSPC effectively downregulates the expression of key degradative enzymes and inflammatory mediators. These findings provide a solid scientific rationale for the use of GSPC in the management of osteoarthritis and highlight its potential as a disease-modifying agent. This technical guide provides a foundational understanding for researchers to further explore and validate the therapeutic potential of glucosamine in well-defined in vitro systems.
References
- 1. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteoarthritis In Vitro Models: Applications and Implications in Development of Intra-Articular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Scholars@Duke publication: Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression. [scholars.duke.edu]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Stimulation of proteoglycan production by glucosamine sulfate in chondrocytes isolated from human osteoarthritic articular cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exogenous glucosamine globally protects chondrocytes from the arthritogenic effects of IL-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental pharmacology of glucosamine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction | MDPI [mdpi.com]
- 15. Inflammatory signaling in cartilage: MAPK and NF-kappaB pathways in chondrocytes and the use of inhibitors for research into pathogenesis and therapy of osteoarthritis. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 16. Effect of glucosamine and chondroitin sulfate on regulation of gene expression of proteolytic enzymes and their inhibitors in interleukin-1-challenged bovine articular cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glucosamine sulfate modulates dysregulated activities of human osteoarthritic chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Modulatory Role of Glucosamine Sulfate Potassium Chloride on Joint Tissue Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine (B1671600), an endogenous amino monosaccharide synthesized from glucose, is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, essential components of articular cartilage.[1] Glucosamine sulfate (B86663) potassium chloride is a stabilized form of glucosamine sulfate used in therapeutic interventions for osteoarthritis (OA). While the potassium chloride component serves as a stabilizer and does not directly participate in the signaling pathways, glucosamine sulfate has been shown to exert chondroprotective effects by modulating intracellular signaling cascades in joint tissues. This technical guide provides an in-depth overview of the core signaling pathways influenced by glucosamine sulfate, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
The primary mechanism of action of glucosamine sulfate in joint tissue, particularly in chondrocytes, involves the attenuation of pro-inflammatory and catabolic signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, emerging evidence suggests a potential role in modulating the Wnt/β-catenin and Transforming Growth Factor-beta (TGF-β) signaling pathways, which are crucial for chondrocyte proliferation and matrix synthesis.
Core Signaling Pathways in Joint Tissue Modulated by Glucosamine Sulfate
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and catabolism in osteoarthritis. Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), activate this pathway, leading to the transcription of genes encoding for matrix metalloproteinases (MMPs), aggrecanases, and other inflammatory mediators that degrade cartilage.[2]
Glucosamine sulfate has been demonstrated to inhibit the activation of the NF-κB pathway.[2][3] The proposed mechanism involves the inhibition of the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which in turn prevents the nuclear translocation of the active p50/p65 NF-κB subunits.[3] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including those for MMPs and cyclooxygenase-2 (COX-2).[2][4]
Figure 1: Glucosamine Sulfate Inhibition of the NF-κB Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), plays a critical role in chondrocyte apoptosis and the expression of inflammatory and catabolic genes.[5][6] IL-1β stimulation also activates the JNK and p38 MAPK pathways, which in turn activate transcription factors like activator protein-1 (AP-1) that regulate the expression of MMPs.[5]
Glucosamine sulfate has been shown to inhibit the phosphorylation of JNK and p38 MAPK in response to IL-1β stimulation.[4][5] This inhibition of JNK and p38 phosphorylation prevents the activation of the AP-1 transcription factor complex, leading to a reduction in the expression of MMP-1, MMP-3, and MMP-13.[5]
Figure 2: Glucosamine Sulfate Inhibition of the MAPK Signaling Pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is involved in chondrocyte proliferation and differentiation.[7] Dysregulation of this pathway has been implicated in the pathogenesis of osteoarthritis.[8] Some studies suggest that glucosamine may promote chondrocyte proliferation through the Wnt/β-catenin signaling pathway by increasing the expression of key components like Wnt-4 and Frizzled-2, and promoting the nuclear translocation of β-catenin.[7]
Figure 3: Postulated Role of Glucosamine Sulfate in the Wnt/β-catenin Pathway.
Transforming Growth Factor-beta (TGF-β) Signaling Pathway
TGF-β signaling is critical for maintaining cartilage homeostasis and promoting the synthesis of extracellular matrix components like aggrecan and type II collagen.[9] Some evidence suggests that glucosamine treatment can up-regulate the mRNA levels of TGF-β1 in chondrocytes, potentially contributing to its anabolic effects on cartilage.[10]
References
- 1. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucoasamine interferes with mitogen-activated protein kinase pathway by inhibiting JNK and p38 phosphorylation in human chondrocytes. [iris.uniroma1.it]
- 4. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine sulfate reduces experimental osteoarthritis and nociception in rats: association with changes of mitogen-activated protein kinase in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Wnt signaling pathway in joint development and cartilage degeneration [frontiersin.org]
- 8. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints [aginganddisease.org]
- 9. Scholars@Duke publication: Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression. [scholars.duke.edu]
- 10. ors.org [ors.org]
Methodological & Application
Application Notes & Protocols for Purity Testing of Glucosamine Sulfate Potassium Chloride by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purity testing of Glucosamine (B1671600) Sulfate Potassium Chloride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated techniques to ensure accurate and reliable results for quality control and research purposes.
Introduction
Glucosamine Sulfate Potassium Chloride is a common dietary supplement used to support joint health. Ensuring the purity of this compound is critical for its safety and efficacy. HPLC is a powerful analytical technique for separating, identifying, and quantifying the components in a mixture, making it an ideal method for assessing the purity of this compound. The primary challenge in the HPLC analysis of glucosamine is its lack of a significant UV-absorbing chromophore, often necessitating derivatization or the use of specialized detectors.[1] This document details two primary HPLC methods for purity analysis: a pre-column derivatization method with UV detection and a direct analysis method using a Corona Charged Aerosol Detector (CAD) or UV detection at a low wavelength.
Methodologies and Experimental Protocols
Two primary HPLC methods are presented for the purity testing of this compound.
Method 1: Pre-column Derivatization with FMOC-Su and UV Detection
This method involves the derivatization of glucosamine with 9-fluorenylmethoxycarbonyl succinimide (B58015) (FMOC-Su) to allow for sensitive UV detection.[1][2]
Experimental Protocol:
2.1.1. Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (B128534) (TEA)
-
9-fluorenylmethoxycarbonyl succinimide (FMOC-Su)
-
Potassium dihydrogen phosphate (B84403)
2.1.2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.05% TFA in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | 0-6 min: 30% B; 6-11 min: 30-100% B; 11-13 min: 100-30% B; 13-15 min: 30% B[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
2.1.3. Standard Solution Preparation:
-
Accurately weigh about 10 mg of Glucosamine Hydrochloride RS into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of 1000 µg/mL.
-
Prepare working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 100 to 500 µg/mL.
2.1.4. Sample Solution Preparation:
-
For bulk powder, accurately weigh an amount of sample equivalent to about 10 mg of glucosamine into a 10 mL volumetric flask.
-
For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder, equivalent to about 10 mg of glucosamine, into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2.1.5. Derivatization Procedure:
-
To 1 mL of the standard or sample solution, add 750 µL of triethylamine (TEA) to neutralize the salts.[1][2]
-
Vortex the mixture and heat at 50°C for 30 minutes.[1]
-
Cool the solution to room temperature before injection.
2.1.6. System Suitability:
-
Tailing factor: Not more than 2.0 for the glucosamine peak.[3][4]
-
Relative standard deviation (RSD): Not more than 2.0% for replicate injections of the standard solution.[3][4]
Method 2: Direct Analysis with UV Detection at Low Wavelength
This method, adapted from the United States Pharmacopeia (USP), allows for the direct determination of glucosamine without derivatization by using a low UV wavelength where glucosamine exhibits some absorbance.[3][4]
Experimental Protocol:
2.2.1. Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dibasic potassium phosphate
-
Phosphoric acid
-
Ammonium (B1175870) hydroxide
2.2.2. Chromatographic Conditions:
| Parameter | Condition |
| Column | L8 packing (C8), 4.6 mm x 15 cm, 5 µm[3][4] |
| Mobile Phase | Acetonitrile and Buffer (75:25)[3] |
| Buffer | Dissolve 3.5 g of dibasic potassium phosphate in water, add 0.25 mL of ammonium hydroxide, dilute to 1 L with water, and adjust with phosphoric acid to a pH of 7.5.[3] |
| Flow Rate | 1.5 mL/min[3][4] |
| Column Temperature | 35°C[3][4] |
| Detection Wavelength | 195 nm[3][4] |
| Injection Volume | 10 µL[3][4] |
2.2.3. Standard Solution Preparation:
-
Prepare a solution of USP Glucosamine Hydrochloride RS in a 50:50 (v/v) mixture of acetonitrile and water (Diluent) to obtain a concentration of about 3.8 mg/mL.[3]
-
Shake mechanically for 5 minutes to ensure complete dissolution.[3]
2.2.4. Sample Solution Preparation:
-
Transfer about 263 mg of this compound to a 50 mL volumetric flask.[3]
-
Dissolve in 30 mL of Diluent, shake by mechanical means, and then dilute with Diluent to volume.[3]
2.2.5. System Suitability:
-
Tailing factor: Not more than 2.0 for the glucosamine peak.[3][4]
-
Efficiency: Not less than 1500 theoretical plates.[3]
-
Relative standard deviation (RSD): Not more than 2.0% for replicate injections.[3]
Data Presentation
Quantitative data from the HPLC analysis should be summarized for clarity and easy comparison.
Table 1: System Suitability Results
| Parameter | Method 1 (FMOC-Su) Acceptance Criteria | Method 2 (Direct UV) Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | ≤ 2.0 | |
| RSD (%) of Peak Area | ≤ 2.0% | ≤ 2.0% | |
| Theoretical Plates | - | ≥ 1500 |
Table 2: Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Purity |
| Standard | ||||
| Sample 1 | ||||
| Sample 2 |
Table 3: Method Validation Summary
| Parameter | Method 1 (FMOC-Su) | Method 2 (Direct UV) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD %) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.02 µg/mL[1] | Higher than Method 1 |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL[1] | Higher than Method 1 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Testing of Glucosamine.
Logical Relationship of Purity Testing
Caption: Key Elements of Analytical Purity Assessment.
Conclusion
The HPLC methods described provide robust and reliable approaches for the purity testing of this compound. The choice between the pre-column derivatization method and the direct UV detection method will depend on the sensitivity required and the equipment available. For lower concentrations and impurity profiling, the derivatization method is preferred due to its enhanced sensitivity. The direct UV method offers a simpler and faster analysis suitable for routine quality control where lower sensitivity is acceptable. Proper method validation is crucial to ensure the accuracy and precision of the results.
References
- 1. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. drugfuture.com [drugfuture.com]
Application Notes and Protocols for Glucosamine Sulfate Potassium Chloride in Primary Chondrocyte Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucosamine (B1671600) is an endogenous amino sugar integral to the biosynthesis of glycosaminoglycans and proteoglycans, which are essential components of articular cartilage.[1] Glucosamine sulfate (B86663) potassium chloride is a stabilized form of glucosamine sulfate, where potassium chloride enhances its chemical stability.[2][3][4][5] In the context of osteoarthritis research, glucosamine has been investigated for its potential to modulate chondrocyte metabolism, inhibit cartilage degradation, and reduce inflammation.[4] These application notes provide detailed protocols for the use of glucosamine sulfate potassium chloride in primary chondrocyte cultures to study its effects on cell viability, extracellular matrix synthesis, and key signaling pathways.
I. Experimental Protocols
A. Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for cell culture applications.
Materials:
-
This compound powder (Purity ≥98%)
-
Sterile Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, serum-free
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
In a sterile biological safety cabinet, weigh the desired amount of this compound powder.
-
Dissolve the powder in serum-free cell culture medium to a concentration of 100 mM. This will serve as the stock solution. For example, to prepare 10 mL of a 100 mM stock solution, dissolve 605.52 mg of this compound (MW: 605.52 g/mol ) in 10 mL of medium.
-
Ensure complete dissolution by gentle vortexing or swirling.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
B. Primary Chondrocyte Isolation and Culture
Objective: To isolate and culture primary chondrocytes from articular cartilage.
Materials:
-
Articular cartilage tissue
-
DMEM/F-12 containing 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Collagenase Type II (e.g., 200 units/mL)
-
Phosphate Buffered Saline (PBS), sterile
-
Sterile scalpels, forceps, and petri dishes
-
50 mL conical tubes
-
Cell strainer (70 µm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Aseptically dissect articular cartilage from the source tissue.
-
Mince the cartilage into small pieces (1-2 mm³) in a sterile petri dish containing PBS.
-
Wash the minced tissue three times with sterile PBS.
-
Digest the tissue with Collagenase Type II solution in DMEM/F-12 at 37°C for 16-18 hours with gentle agitation.[6][7]
-
After digestion, pass the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 150 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM/F-12 + 10% FBS + 1% Penicillin-Streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the chondrocytes in culture flasks at a density of 1 x 10⁴ cells/cm².
-
Incubate at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days.
-
Cells can be used for experiments once they reach 80-90% confluency.
C. Treatment of Primary Chondrocytes with this compound
Objective: To treat primary chondrocyte cultures with this compound to assess its biological effects.
Procedure:
-
Seed primary chondrocytes in the desired culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare the desired concentrations of this compound by diluting the 100 mM stock solution in complete culture medium. Effective concentrations can range from 0.1 mM to 50 mM depending on the experimental endpoint.[8] For studies on extracellular matrix synthesis, a range of 10 µg/mL to 100 µg/mL has been shown to be effective.[9] A concentration of up to 2 mM has been shown to enhance cartilage-specific matrix components.[2][10][11]
-
Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium without glucosamine).
-
For inflammatory models, cells can be pre-treated with glucosamine for a specific period (e.g., 2 hours) before stimulation with an inflammatory cytokine like Interleukin-1 beta (IL-1β) at a concentration of 10 ng/mL.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed with the desired downstream assays.
D. Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of primary chondrocytes.
Materials:
-
Chondrocytes cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Culture and treat chondrocytes with this compound as described in protocol C in a 96-well plate.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the viability of the untreated control cells.
E. Extracellular Matrix Synthesis Assay (Safranin O Staining)
Objective: To quantify the proteoglycan content in the extracellular matrix of chondrocyte cultures.
Materials:
-
Chondrocytes cultured in a 24-well plate
-
10% Formalin
-
Safranin O solution (0.1% w/v in 0.1 M sodium acetate, pH 4.5)
-
Destaining solution (e.g., 10% cetylpyridinium (B1207926) chloride)
-
Microplate reader
Procedure:
-
Culture and treat chondrocytes as described in protocol C.
-
Fix the cells with 10% formalin for 20 minutes.
-
Wash the wells with PBS.
-
Stain with Safranin O solution for 30 minutes.
-
Wash with distilled water to remove excess stain.
-
Elute the bound stain with a destaining solution.
-
Measure the absorbance of the eluted stain at 530 nm.
F. Western Blot Analysis for Signaling Pathway Proteins
Objective: To analyze the expression and phosphorylation of proteins in the TGF-β, NF-κB, and MAPK signaling pathways.
Materials:
-
Treated chondrocyte cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Smad2/3, anti-p-p65, anti-p-p38, anti-p-JNK, anti-p-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated chondrocytes and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
II. Data Presentation
Table 1: Effect of Glucosamine Sulfate on Extracellular Matrix Components in Primary Chondrocytes
| Concentration | Analyte | Fold Change vs. Control | Cell Type | Reference |
| Up to 2 mM | Aggrecan | Increased | Bovine Chondrocytes | [2][10][11] |
| Up to 2 mM | Collagen Type II | Increased | Bovine Chondrocytes | [2][10][11] |
| 10-100 µg/mL | Proteoglycans | Increased | Human Osteoarthritic Chondrocytes | [9] |
| 150 µM | Aggrecan Core Protein | 120% Increase | Human Osteoarthritic Chondrocytes | |
| 1.0-150 µM | MMP-3 | 18-65% Decrease | Human Osteoarthritic Chondrocytes |
Table 2: Effect of Glucosamine Sulfate on Signaling Pathways in Chondrocytes
| Signaling Pathway | Key Protein | Effect of Glucosamine | Cell Type | Reference |
| TGF-β | TGF-β1 mRNA | Upregulated | Bovine Chondrocytes | [2][10][11] |
| NF-κB | p65 Nuclear Translocation | Inhibited | Human Chondrocytes | [12] |
| NF-κB | IκBα Degradation | Inhibited | Human Chondrosarcoma Cells | [11] |
| MAPK | p38 Phosphorylation | Inhibited | Human Chondrosarcoma Cells | [11] |
| MAPK | JNK Phosphorylation | Inhibited | Human Chondrocytes | [10] |
| MAPK | ERK Phosphorylation | No significant change | Human Chondrocytes | [10] |
III. Visualization
Caption: Experimental workflow for treating primary chondrocytes with glucosamine.
Caption: Inhibition of IL-1β-induced NF-κB and MAPK signaling by glucosamine.
Caption: Glucosamine upregulates TGF-β1, promoting extracellular matrix synthesis.
References
- 1. Scholars@Duke publication: Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression. [scholars.duke.edu]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. US5843923A - this compound and process of preparation thereof - Google Patents [patents.google.com]
- 4. CN102167714A - Quick and efficient method for preparing this compound compound salt - Google Patents [patents.google.com]
- 5. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102850411A - Preparation method of D-glucosamine sulfate potassium chloride salt - Google Patents [patents.google.com]
- 7. A practical way to prepare primer human chondrocyte culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of proteoglycan production by glucosamine sulfate in chondrocytes isolated from human osteoarthritic articular cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chondroprotective effects of glucosamine involving the p38 MAPK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Rodent Studies with Glucosamine Sulfate Potassium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the appropriate dosage of glucosamine (B1671600) sulfate (B86663) potassium chloride for in vivo rodent studies. This document includes a summary of dosages used in previously published research, detailed experimental protocols, and visualizations of experimental workflows and relevant signaling pathways.
Data Presentation: Summary of Dosages in Rodent Studies
The following table summarizes the dosages of glucosamine salts used in various rodent models. While the focus is on glucosamine sulfate potassium chloride, data from studies using glucosamine sulfate and glucosamine hydrochloride are also included for comparative purposes, as the active moiety is glucosamine.
| Rodent Model | Compound | Dose | Route of Administration | Dosing Frequency & Duration | Key Findings | Reference |
| Adjuvant Arthritis (Rat) | Glucosamine | 20, 40, 80, 160 mg/kg/day | Oral | Daily, for the duration of the study | Dose-dependent prevention of arthritis. Minimum effective dose was approximately 40 mg/kg/day. | [1] |
| Adjuvant Arthritis (Rat) | Glucosamine | 160 mg/kg/day | Oral | Daily, for 6 days | Ameliorated existing arthritis. | [1] |
| Osteoarthritis (Rat) | Glucosamine Sulfate | 250 mg/kg/day | Oral (in wafer) | Daily, for 10 weeks | Attenuated the development of osteoarthritis and reduced nociception. | [2] |
| Papain-Induced Osteoarthritis (Rat) | Glucosamine | 135 mg/kg | Not specified | Not specified | Reduced pain response and swelling when combined with omega-3. | [3] |
| Pharmacokinetic Study (Rat) | Glucosamine Hydrochloride | 350 mg/kg | Intravenous, Oral, Intraperitoneal | Single dose | Oral bioavailability was approximately 19%. Peak plasma concentration after oral administration occurred at ~30 minutes. | [4][5][6] |
| Pharmacokinetic Study (Rat) | Glucosamine | 233 mg/kg | Oral | Single dose | Investigated pharmacokinetics in fasted and fed states. | [4] |
Experimental Protocols
Animal Models
-
Species and Strain: Sprague-Dawley and Wistar rats are commonly used for both pharmacokinetic and efficacy studies of glucosamine.[2][5][7]
-
Health Status: Animals should be healthy and free of specific pathogens.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment. Standard laboratory conditions include a temperature of 24°C and a 12-hour light-dark cycle.[3]
-
Diet: Standard laboratory chow and water should be provided ad libitum.[3]
Preparation of Dosing Solution
-
Compound: this compound.
-
Vehicle: For oral administration, this compound can be dissolved in distilled water or saline. For administration in feed, it can be incorporated into wafers.[2]
-
Concentration: The concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average body weight of the animals. The volume for oral gavage should be kept minimal to avoid stress to the animals.
Administration of this compound
-
Oral Gavage: This is a common method for precise oral administration.
-
Gently restrain the animal.
-
Insert a sterile, flexible gavage needle attached to a syringe into the esophagus.
-
Slowly administer the prepared dosing solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Incorporation in Feed/Wafers: This method is suitable for long-term studies to minimize the stress of repeated handling.[2]
-
The daily dose of this compound should be mixed with a known amount of palatable feed or incorporated into a wafer.
-
Ensure that the animals consume the entire medicated portion to receive the full dose.
-
Experimental Design for an Osteoarthritis Model
This protocol is based on a study investigating the effects of glucosamine sulfate in a rat model of osteoarthritis induced by anterior cruciate ligament transection (ACLT).[2]
-
Induction of Osteoarthritis:
-
Anesthetize Wistar rats.
-
Perform a surgical transection of the anterior cruciate ligament in the right knee. The left knee can serve as a sham control.
-
-
Treatment Groups:
-
OA + Glucosamine Group: Receive oral glucosamine sulfate (e.g., 250 mg/kg/day) starting at a predetermined time post-surgery (e.g., 5 weeks).[2]
-
OA + Placebo Group: Receive the vehicle (e.g., wafer without glucosamine).[2]
-
Sham Control Group: Undergo sham surgery and receive the vehicle.
-
Naïve Control Group: No surgery or treatment.
-
-
Dosing:
-
Administer glucosamine sulfate or placebo daily for a specified duration (e.g., 10 weeks).[2]
-
-
Outcome Measures:
-
Nociceptive Behavior: Assess mechanical allodynia and weight-bearing distribution at regular intervals throughout the study.[2]
-
Macroscopic and Histologic Evaluation: At the end of the study, sacrifice the animals and collect the knee joints for macroscopic scoring of cartilage degeneration and histological analysis of cartilage and synovium.[2]
-
Immunohistochemistry: Analyze the expression of relevant biomarkers in the articular cartilage, such as mitogen-activated protein kinases (MAPKs).[2]
-
Visualizations
Signaling Pathway
Caption: Glucosamine sulfate's modulation of MAPK signaling in chondrocytes.
Experimental Workflow
Caption: A generalized experimental workflow for in vivo rodent studies.
References
- 1. Glucosamine dose/concentration-effect correlation in the rat with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosamine sulfate reduces experimental osteoarthritis and nociception in rats: association with changes of mitogen-activated protein kinase in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Single dose pharmacokinetics and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. Absorption and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Glucosamine Sulfate Potassium Chloride for Topical Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and evaluation of topical delivery systems for Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride (GSPC). The information is intended to guide researchers in the formulation, characterization, and analysis of topical preparations aimed at leveraging the therapeutic benefits of glucosamine for conditions such as osteoarthritis.
Introduction to Topical Delivery of Glucosamine Sulfate Potassium Chloride
Glucosamine, an amino sugar naturally synthesized in the body, is a fundamental building block for the biosynthesis of glycosaminoglycans and proteoglycans, essential components of cartilage.[1] this compound (GSPC) is a stabilized form of glucosamine sulfate.[2] Oral supplementation with GSPC is common for managing osteoarthritis, aiming to support joint health and reduce pain.[1] However, oral administration is associated with first-pass metabolism, which can limit the amount of active substance reaching the target joints.
Topical delivery of GSPC presents a promising alternative, offering the potential for localized drug delivery, reduced systemic side effects, and improved patient compliance. Various formulations, including emulgels and creams, have been developed to facilitate the permeation of glucosamine through the skin barrier.[2][3] These systems aim to deliver a therapeutically effective concentration of glucosamine directly to the underlying tissues and joints.
Formulation Strategies and Components
The successful topical delivery of the hydrophilic GSPC molecule hinges on the careful selection of a suitable vehicle. Emulgels and creams are two common and effective formulation strategies.
2.1. Emulgel Formulations
Emulgels are a hybrid system combining an emulsion (either oil-in-water or water-in-oil) with a gel base. This dual-component system can enhance the penetration of both hydrophilic and lipophilic drugs. For GSPC, an oil-in-water (o/w) emulgel is typically preferred.
A key approach involves the initial preparation of a microemulsion containing GSPC, which is then incorporated into a hydrogel matrix.[2]
Key Components of GSPC Emulgel Formulations:
| Component Category | Examples | Purpose | Typical Concentration Range (%) |
| Active Ingredient | This compound | Therapeutic agent for cartilage health | 1.0 - 15.0[4][5] |
| Oil Phase | Oleic Acid, Isopropyl Myristate | Forms the dispersed phase of the emulsion, can act as a penetration enhancer. | 5.0 - 20.0[2] |
| Aqueous Phase | Purified Water | Forms the continuous phase of the emulsion. | q.s. to 100 |
| Surfactants | Tween 20, Tween 80 | Emulsifying agents to stabilize the oil-in-water emulsion. | 1.0 - 20.0[2] |
| Co-surfactants | Propylene Glycol, PEG 400, Span 80 | Works in conjunction with surfactants to further reduce interfacial tension and stabilize the emulsion. | 10.0 - 40.0[2] |
| Gelling Agent | Carbopol 934, Carbopol 940 | Provides the gel structure, viscosity, and consistency to the formulation. | 0.5 - 2.0[2][6] |
| pH Adjuster | Triethanolamine (B1662121) | Neutralizes the gelling agent to form the gel matrix. | q.s. to desired pH |
| Penetration Enhancers | Menthol, Clove Oil | Enhance the permeation of the active ingredient through the skin. | 1.0 - 5.0 |
2.2. Cream Formulations
Creams are semi-solid emulsions that are typically oil-in-water (o/w) for non-greasy formulations. They are composed of an oil phase, an aqueous phase, and an emulsifying agent to hold them together.
Key Components of GSPC Cream Formulations:
| Component Category | Examples | Purpose | Typical Concentration Range (%) |
| Active Ingredient | This compound | Therapeutic agent for cartilage health | 8.0 - 15.0[5][7] |
| Oil Phase / Emollients | Cetyl Alcohol, Stearic Acid, Liquid Paraffin | Provide lubricity, and structure to the cream. | 10.0 - 30.0 |
| Aqueous Phase | Purified Water | The continuous phase of the cream. | q.s. to 100 |
| Emulsifying Agents | Glyceryl Monostearate, Cetomacrogol 1000 | Stabilize the emulsion. | 2.0 - 10.0 |
| Humectants | Propylene Glycol, Glycerin | Attract and retain moisture in the skin. | 5.0 - 15.0 |
| Preservatives | Methylparaben, Propylparaben | Prevent microbial growth in the formulation. | 0.1 - 0.3 |
| Antioxidants | Butylated Hydroxytoluene (BHT) | Prevent the oxidation of fatty components. | 0.01 - 0.1 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of GSPC topical formulations.
Protocol for Preparation of this compound Emulgel
This protocol is based on the microemulsion-based emulgel formulation approach.
Materials and Equipment:
-
This compound (GSPC) powder
-
Oil phase (e.g., Oleic acid)
-
Surfactant (e.g., Tween 20)
-
Co-surfactant (e.g., Propylene Glycol)
-
Gelling agent (e.g., Carbopol 934)
-
pH adjuster (e.g., Triethanolamine)
-
Purified water
-
Magnetic stirrer with heating plate
-
Homogenizer
-
pH meter
-
Beakers, measuring cylinders, and other standard laboratory glassware
Procedure:
Part 1: Preparation of the GSPC Microemulsion
-
Aqueous Phase Preparation: Dissolve the required amount of GSPC in purified water with gentle stirring until a clear solution is obtained.
-
Oil Phase Preparation: In a separate beaker, mix the oil (e.g., Oleic acid), surfactant (e.g., Tween 20), and co-surfactant (e.g., Propylene Glycol).
-
Microemulsion Formation: Slowly add the aqueous GSPC solution to the oil phase mixture while stirring continuously with a magnetic stirrer at a moderate speed (e.g., 500 rpm). Continue stirring for 15-20 minutes until a transparent and stable microemulsion is formed.
Part 2: Preparation of the Gel Base
-
Dispersion of Gelling Agent: Slowly disperse the Carbopol 934 powder in a separate beaker containing purified water with constant stirring using a mechanical stirrer, avoiding the formation of lumps.
-
Hydration: Allow the dispersion to hydrate (B1144303) for at least 2-3 hours (or overnight) to ensure complete swelling of the polymer.
Part 3: Formulation of the Emulgel
-
Incorporation of Microemulsion: Gradually add the prepared GSPC microemulsion to the hydrated gel base with continuous, gentle stirring.
-
pH Adjustment: Neutralize the formulation by adding triethanolamine dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to a skin-compatible range (typically 5.5 - 7.0).
-
Final Mixing: Continue stirring until a homogenous, consistent, and smooth emulgel is formed.
Workflow for Emulgel Preparation:
Caption: Workflow for GSPC emulgel preparation.
Protocol for Physicochemical Characterization
3.2.1. Viscosity Measurement
Equipment: Brookfield Viscometer (or equivalent rotational viscometer) with a suitable spindle set (e.g., T-bar spindles for semi-solids).
Procedure:
-
Place approximately 50 g of the formulation in a beaker.
-
Allow the sample to equilibrate to room temperature (25 ± 2 °C).
-
Select an appropriate spindle and rotational speed. A common starting point for semi-solid formulations is a T-bar spindle (e.g., Spindle 96) at a low rotational speed (e.g., 10 rpm). The goal is to obtain a torque reading between 10% and 90%.[8]
-
Lower the viscometer spindle into the center of the sample until it is immersed to the specified depth.
-
Start the viscometer and allow the reading to stabilize (typically for 1-2 minutes).
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
Repeat the measurement at different rotational speeds (e.g., 20, 50, 100 rpm) to evaluate the rheological behavior of the formulation.
3.2.2. pH Determination
Equipment: Calibrated digital pH meter with a surface or spear-tip electrode.
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 9.2).
-
Place approximately 10 g of the formulation in a beaker.
-
Insert the pH electrode into the formulation, ensuring the electrode tip is fully submerged.
-
Allow the reading to stabilize and record the pH value.
-
Perform the measurement in triplicate and report the average value.
3.2.3. Drug Content Uniformity
Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector, analytical balance, volumetric flasks, and appropriate solvents.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of GSPC of known concentration in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and phosphate (B84403) buffer). Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Accurately weigh 1 g of the formulation and dissolve it in a suitable solvent in a 100 mL volumetric flask. Sonicate for 15-20 minutes to ensure complete dissolution of the drug. Make up the volume with the solvent and filter the solution through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile is commonly used. A typical composition is a phosphate buffer (pH 3.0) and acetonitrile in a ratio of 55:45 (v/v).[9]
-
Flow Rate: 0.6 - 1.5 mL/min.
-
Detection Wavelength: 195 nm.[9]
-
Injection Volume: 20 µL.
-
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculate the drug content in the sample by comparing the peak area with that of the standard solution.
Protocol for In Vitro Drug Release Study
Equipment: Franz diffusion cell apparatus, synthetic membrane (e.g., cellulose (B213188) acetate (B1210297) or polysulfone), receptor medium (e.g., phosphate buffer pH 7.4), magnetic stirrer, and analytical instrument (HPLC or UV-Vis spectrophotometer).
Procedure:
-
Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak it in the receptor medium for at least 30 minutes before use.
-
Franz Cell Assembly: Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Receptor Medium: Fill the receptor compartment with a known volume of pre-warmed (32 ± 0.5 °C) receptor medium. Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.
-
Sample Application: Accurately weigh and apply a known amount (e.g., 1 g) of the formulation onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume (e.g., 1 mL) of the receptor medium from the sampling port.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples for GSPC concentration using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released per unit area of the membrane at each time point and plot it against time.
Workflow for In Vitro Drug Release Study:
Caption: Workflow for in vitro drug release study.
Protocol for Ex Vivo Skin Permeation Study
Equipment: Franz diffusion cell apparatus, excised animal skin (e.g., rat or pig ear skin), receptor medium (e.g., phosphate buffer pH 7.4), and analytical instrument (HPLC).
Procedure:
-
Skin Preparation: Excise the full-thickness skin from the animal model. Carefully remove any subcutaneous fat and hair.
-
Franz Cell Assembly: Mount the prepared skin between the donor and receptor compartments with the stratum corneum side facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with degassed, pre-warmed (37 ± 0.5 °C) receptor medium to maintain a skin surface temperature of 32 °C.[10]
-
Equilibration: Allow the skin to equilibrate with the receptor medium for 30-60 minutes.
-
Sample Application: Apply a known quantity of the formulation to the skin surface in the donor compartment.
-
Sampling and Analysis: Follow the same sampling, replacement, and analysis procedure as described in the in vitro drug release study (Section 3.3).
-
Data Analysis: Calculate the cumulative amount of GSPC permeated per unit area of the skin over time. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the linear portion of the cumulative amount versus time plot.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on topical GSPC formulations.
Table 1: Example Emulgel Formulation Composition
| Component | Formulation F6 (%)[2] |
| Oil Phase (Oleic Acid) | 15 |
| Surfactant (Tween 20) | 20 |
| Co-surfactant (Propylene Glycol) | 35 |
| Gelling Agent (Carbopol 934) | 1 (in 1:1 w/w ratio with microemulsion) |
| GSPC | 60 mg in the optimized microemulsion |
Table 2: Physicochemical Characterization of GSPC Formulations
| Parameter | Emulgel (F6)[2] | Cream[3] |
| pH | Skin compatible (not specified) | Not specified |
| Viscosity | Not specified | Not specified |
| Drug Content (%) | Not specified | Not specified |
| Globule Size (nm) | 182 | N/A |
Table 3: In Vitro Drug Release and Ex Vivo Permeation Data
| Parameter | Emulgel (F6)[2] | Cream[3] |
| In Vitro Drug Release after 6h (%) | 88 | 60.5 ± 2.4 (at 4h) |
| Ex Vivo Permeation Flux (µg/cm²/h) | Not specified | Not specified |
Mechanism of Action and Signaling Pathway
Glucosamine's primary mechanism of action in osteoarthritis is believed to be its role as a substrate for the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential for maintaining the structure and function of articular cartilage.[1] Topically applied glucosamine aims to deliver the active compound directly to the affected joint tissues to exert its effects locally.
Key Mechanisms:
-
Stimulation of Cartilage Matrix Synthesis: Glucosamine serves as a precursor for the biosynthesis of GAGs like chondroitin (B13769445) sulfate and hyaluronic acid, which are critical components of the cartilage extracellular matrix.[11]
-
Anti-inflammatory Effects: Glucosamine has been shown to exhibit anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β).[1] This can lead to a reduction in the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide.
-
Inhibition of Cartilage Degrading Enzymes: Some studies suggest that glucosamine may inhibit the activity of enzymes that degrade cartilage, such as metalloproteinases (MMPs).[11]
Simplified Signaling Pathway of Glucosamine in Chondrocytes:
Caption: Simplified mechanism of glucosamine in chondrocytes.
Stability Testing
Stability testing is crucial to ensure the quality, safety, and efficacy of the topical formulation throughout its shelf life. Studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.
ICH Stability Testing Conditions:
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Parameters to be Monitored:
-
Physical appearance (color, odor, phase separation)
-
pH
-
Viscosity
-
Drug content (Assay)
-
Microbial limits
Conclusion
The development of topical delivery systems for this compound offers a targeted approach for the management of osteoarthritis. Emulgels and creams are viable formulation strategies that can be optimized to enhance skin permeation. The protocols and data presented in these application notes provide a foundation for researchers to design, prepare, and evaluate novel and effective topical GSPC formulations. Careful characterization and adherence to stability testing guidelines are essential for the successful development of a safe and effective product.
References
- 1. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Characterization of Glucosamine Sulphate Potassium Chloride (GSPC) Loaded Emulgel for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102614111B - Glucosamine gel and preparation method thereof - Google Patents [patents.google.com]
- 5. US9295684B2 - Cream composition enhancing skin absorption of glucosamine - Google Patents [patents.google.com]
- 6. Formulation, characterization of glucosamine loaded transfersomes and in vivo evaluation using papain induced arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. List of Frequently Asked Questions [brookfieldengineering.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the In Vitro and Ex Vivo Permeation of Existing Topical Formulations Used in the Treatment of Facial Angiofibroma and Characterization of the Variations Observed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucosamine Sulfate Potassium Chloride in a Monosodium Iodoacetate-Induced Osteoarthritis Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown, subchondral bone sclerosis, and synovial inflammation, leading to pain and loss of joint function. The monosodium iodoacetate (MIA)-induced OA model in rats is a widely used preclinical model that mimics the pathological changes and pain states observed in human OA. MIA, a glycolysis inhibitor, induces chondrocyte death and subsequent cartilage degradation, leading to joint degeneration and pain-related behaviors.
Glucosamine (B1671600), an amino monosaccharide, is a natural component of glycosaminoglycans in the cartilage matrix and synovial fluid. It is widely used as a dietary supplement for osteoarthritis. Glucosamine sulfate (B86663) has been shown to stimulate the synthesis of proteoglycans, essential components for cartilage health, and may possess anti-inflammatory properties. The potassium chloride salt of glucosamine sulfate is often used to improve its stability.
These application notes provide a comprehensive overview of the potential use and evaluation of Glucosamine Sulfate Potassium Chloride in a MIA-induced OA rat model. The protocols and data presented are compiled from various studies on glucosamine and the MIA model to guide researchers in designing and conducting their own investigations.
Mechanism of Action
Glucosamine sulfate is believed to exert its therapeutic effects in osteoarthritis through a multi-faceted mechanism. It serves as a fundamental building block for the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are critical components of the cartilage extracellular matrix. By providing the necessary substrate, glucosamine may promote cartilage repair and maintenance. Additionally, glucosamine has been suggested to possess anti-inflammatory properties by modulating various signaling pathways involved in the inflammatory cascade within the joint.
Caption: Proposed mechanism of action of Glucosamine Sulfate in osteoarthritis.
Experimental Protocols
The following protocols are generalized based on common practices in MIA-induced OA studies. Researchers should optimize these protocols based on their specific experimental design and institutional guidelines.
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model
This protocol describes the induction of osteoarthritis in rats via intra-articular injection of MIA.
Caption: Workflow for MIA-induced osteoarthritis in a rat model.
-
Animals: Male Wistar or Sprague-Dawley rats, 8-10 weeks old, weighing 200-250g.
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rats using isoflurane (B1672236) or a combination of ketamine and xylazine.
-
MIA Injection:
-
Prepare a stock solution of monosodium iodoacetate (Sigma-Aldrich) in sterile saline. A common dose is 1-3 mg of MIA in a volume of 50 µL.
-
Shave the hair around the right knee joint and disinfect the skin with 70% ethanol.
-
Flex the knee and insert a 27-gauge needle into the intra-articular space through the patellar ligament.
-
Slowly inject 50 µL of the MIA solution.
-
The contralateral (left) knee can be injected with 50 µL of sterile saline as a control.
-
-
Post-injection Care: Monitor the animals for any signs of distress or infection. The development of OA pathology and pain-related behaviors typically occurs within 3-7 days and progresses over several weeks.[1][2][3][4]
Administration of this compound
-
Preparation: Dissolve this compound in sterile water or saline.
-
Dosage: Based on studies using glucosamine sulfate, a common oral dosage is around 250 mg/kg/day. The dosage should be optimized based on the specific research question.
-
Route of Administration: Oral gavage is a common method for daily administration.
-
Treatment Period: Treatment can be initiated either prophylactically (before or at the time of MIA injection) or therapeutically (after the establishment of OA pathology). A typical treatment duration is 4-8 weeks.
Assessment of Therapeutic Outcomes
Pain is a key symptom of osteoarthritis. Behavioral tests should be conducted at baseline and at regular intervals after MIA injection.
-
Mechanical Allodynia (Paw Withdrawal Threshold):
-
Place the rat in a metabolic cage with a wire mesh floor and allow it to acclimatize.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
The paw withdrawal threshold is the lowest force that elicits a brisk withdrawal response. A decrease in the threshold indicates mechanical allodynia.[2]
-
-
Weight-Bearing Deficit:
-
Use an incapacitance tester to measure the weight distribution between the hind limbs.
-
An increased weight-bearing on the contralateral limb indicates pain in the ipsilateral (MIA-injected) limb.
-
At the end of the study, euthanize the animals and dissect the knee joints for macroscopic and histological analysis.
-
Macroscopic Scoring: Visually inspect the femoral condyles and tibial plateau for cartilage erosion, fibrillation, and osteophyte formation. Score the severity of the lesions based on a standardized scale.
-
Histological Analysis:
-
Fix the knee joints in 10% neutral buffered formalin, decalcify in 10% EDTA, and embed in paraffin.
-
Cut sagittal sections of the joint and stain with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green for proteoglycan content.
-
Score the cartilage degradation, chondrocyte loss, and subchondral bone changes using the Mankin scoring system or a similar validated method. A higher score indicates more severe OA pathology.
-
-
Synovial Fluid and Serum Collection: Collect synovial fluid from the knee joint and blood from the animals at the time of sacrifice.
-
ELISA: Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and cartilage degradation markers (e.g., Matrix Metalloproteinases - MMPs, C-terminal telopeptide of type II collagen - CTX-II) in the synovial fluid and serum.
Data Presentation
The following tables provide examples of how to structure quantitative data from a study evaluating this compound in a MIA-induced OA model. The data presented here are hypothetical and for illustrative purposes.
Table 1: Effect of Glucosamine Sulfate on Paw Withdrawal Threshold (g)
| Treatment Group | Baseline | Week 1 | Week 2 | Week 4 |
| Sham Control | 15.2 ± 1.1 | 14.9 ± 1.3 | 15.1 ± 1.0 | 15.3 ± 1.2 |
| MIA Control | 14.9 ± 1.2 | 6.5 ± 0.8 | 5.8 ± 0.7 | 5.2 ± 0.6* |
| MIA + Glucosamine Sulfate (250 mg/kg) | 15.1 ± 1.3 | 8.9 ± 0.9# | 10.2 ± 1.0# | 11.5 ± 1.1# |
*p < 0.05 compared to Sham Control; #p < 0.05 compared to MIA Control
Table 2: Effect of Glucosamine Sulfate on Histological Mankin Score
| Treatment Group | Mankin Score |
| Sham Control | 1.2 ± 0.4 |
| MIA Control | 11.5 ± 1.5* |
| MIA + Glucosamine Sulfate (250 mg/kg) | 7.8 ± 1.2# |
*p < 0.05 compared to Sham Control; #p < 0.05 compared to MIA Control
Table 3: Effect of Glucosamine Sulfate on Serum Inflammatory Markers (pg/mL)
| Treatment Group | TNF-α | IL-1β |
| Sham Control | 15.4 ± 3.2 | 25.1 ± 4.5 |
| MIA Control | 85.2 ± 9.8 | 110.6 ± 12.3 |
| MIA + Glucosamine Sulfate (250 mg/kg) | 42.6 ± 7.5# | 65.8 ± 8.9# |
*p < 0.05 compared to Sham Control; #p < 0.05 compared to MIA Control
Signaling Pathway Visualization
Glucosamine sulfate may exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway by Glucosamine Sulfate.
Conclusion
The monosodium iodoacetate-induced osteoarthritis rat model is a valuable tool for the preclinical evaluation of potential disease-modifying osteoarthritis drugs like this compound. A comprehensive assessment including behavioral, histological, and biochemical analyses is crucial to determine the efficacy of the treatment. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design robust and well-controlled studies to investigate the therapeutic potential of this compound in osteoarthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosamine sulfate reduces experimental osteoarthritis and nociception in rats: association with changes of mitogen-activated protein kinase in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Pharmacological characterization of the chronic phase of the monoiodoacetate‐induced rat model of osteoarthritis pain i… [ouci.dntb.gov.ua]
Application Note: Stability Testing of Glucosamine Sulfate Potassium Chloride Under Different pH Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucosamine (B1671600) is an amino sugar that serves as a fundamental building block for glycosaminoglycans, a major component of cartilage and other connective tissues. It is widely used in dietary supplements for osteoarthritis. Glucosamine is inherently unstable and hygroscopic, meaning it readily absorbs moisture from the air and can degrade.[1] To enhance its stability for commercial use, it is often formulated as a salt, with Glucosamine Sulfate Potassium Chloride being a common and stable form.[1]
The stability of a pharmaceutical ingredient is a critical quality attribute that can be significantly influenced by pH. Understanding the pH-stability profile of this compound is essential for developing robust liquid and solid dosage forms, predicting shelf-life, and ensuring product quality and safety. Forced degradation studies, as mandated by regulatory bodies like the ICH, are designed to identify the likely degradation products and establish the intrinsic stability of a drug substance.
This application note provides a detailed protocol for conducting stability testing of this compound under various pH conditions (acidic, neutral, and alkaline) using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Experimental Protocols
Materials and Reagents
-
Active Substance: this compound reference standard and test sample.
-
Reagents:
-
Hydrochloric Acid (HCl), 0.1 N solution
-
Sodium Hydroxide (NaOH), 0.1 N solution
-
Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Orthophosphoric Acid
-
-
Equipment:
-
HPLC system with UV or Refractive Index (RI) detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Stability chambers or water baths
-
Syringe filters (0.45 µm)
-
C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Preparation of Buffer Solutions
-
Acidic Condition (pH 2.0): Prepare a 0.1 N HCl solution.
-
Neutral Condition (pH 7.0): Prepare a phosphate buffer by dissolving an appropriate amount of KH₂PO₄ in water and adjusting the pH to 7.0 with 0.1 N NaOH.
-
Alkaline Condition (pH 9.0): Prepare a phosphate buffer by dissolving an appropriate amount of KH₂PO₄ in water and adjusting the pH to 9.0 with 0.1 N NaOH.
Sample Preparation and Stress Conditions
-
Accurately weigh approximately 100 mg of this compound into three separate 50 mL volumetric flasks.
-
To the first flask, add 25 mL of 0.1 N HCl (acidic stress).
-
To the second flask, add 25 mL of pH 7.0 phosphate buffer (neutral stress).
-
To the third flask, add 25 mL of pH 9.0 phosphate buffer (alkaline stress).
-
Create a "time zero" sample for each condition by immediately neutralizing an aliquot of the solution, diluting it to the target concentration with the mobile phase, and analyzing it via HPLC.
-
Place the flasks in a stability chamber or water bath set at a controlled temperature (e.g., 60°C) to accelerate degradation.
-
Withdraw aliquots at specified time intervals (e.g., 0, 6, 12, 24, and 48 hours).
-
Before analysis, neutralize each aliquot (acidic sample with NaOH, alkaline sample with HCl) and dilute to a final concentration of approximately 500 µg/mL with the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Analytical Method
The analysis of glucosamine by HPLC can be challenging as it lacks a strong UV chromophore.[2] Therefore, methods often involve derivatization or detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD).[2][3] For this protocol, a common reverse-phase HPLC-UV method with detection at a low wavelength is described, which is suitable for stability-indicating assays.[4]
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of Potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 195 nm or 210 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or 35°C[5]
-
Run Time: Approximately 20 minutes to ensure elution of all degradation products.
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating. This includes specificity (no interference from degradants), linearity, accuracy, precision, and robustness.
Data Presentation
The quantitative results from the stability study should be summarized to show the percentage of this compound remaining and the formation of degradation products over time at different pH values.
Table 1: Stability of this compound under Different pH Conditions at 60°C
| Time (Hours) | pH Condition | Assay (%) of Glucosamine | Total Impurities (%) |
| 0 | pH 2.0 | 100.0 | < 0.1 |
| pH 7.0 | 100.0 | < 0.1 | |
| pH 9.0 | 100.0 | < 0.1 | |
| 6 | pH 2.0 | 98.5 | 1.5 |
| pH 7.0 | 99.2 | 0.8 | |
| pH 9.0 | 97.1 | 2.9 | |
| 12 | pH 2.0 | 96.2 | 3.8 |
| pH 7.0 | 98.6 | 1.4 | |
| pH 9.0 | 93.8 | 6.2 | |
| 24 | pH 2.0 | 92.1 | 7.9 |
| pH 7.0 | 97.5 | 2.5 | |
| pH 9.0 | 88.0 | 12.0 | |
| 48 | pH 2.0 | 85.3 | 14.7 |
| pH 7.0 | 95.1 | 4.9 | |
| pH 9.0 | 79.5 | 20.5 |
Note: This table presents hypothetical data for illustrative purposes.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the pH-dependent stability testing of this compound.
References
Application Notes and Protocols: Glucosamine Sulfate Potassium Chloride for In Vitro Assessment of Cartilage Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Developing effective disease-modifying osteoarthritis drugs (DMOADs) requires robust in vitro models that can accurately replicate the pathological processes of cartilage degradation and serve as platforms for screening potential therapeutic agents. Glucosamine (B1671600), a naturally occurring amino sugar, is a fundamental building block for cartilage and is widely used as a dietary supplement for joint health.[1] Glucosamine sulfate (B86663) potassium chloride is a stabilized form of glucosamine that has been investigated for its chondroprotective effects.[1]
These application notes provide detailed protocols for assessing the efficacy of glucosamine sulfate potassium chloride in an in vitro model of cartilage degradation. The protocols cover the induction of a catabolic state in chondrocytes and cartilage explants using inflammatory cytokines, treatment with this compound, and subsequent analysis of key anabolic and catabolic markers.
Mechanism of Action
Glucosamine sulfate's primary mechanism of action in chondrocytes involves stimulating the production of essential cartilage matrix components, namely proteoglycans and glycosaminoglycans (GAGs).[2][3] It is believed to exert its effects through multiple pathways:
-
Anabolic Effects: Glucosamine serves as a substrate for the synthesis of GAG chains, which are critical for the structure and function of aggrecan, the major proteoglycan in cartilage.[4] Studies have shown that glucosamine can enhance the production of aggrecan and type II collagen in chondrocyte cultures.[4]
-
Anti-catabolic and Anti-inflammatory Effects: Glucosamine has been shown to counteract the inflammatory effects of cytokines like interleukin-1 beta (IL-1β), a key mediator in OA pathogenesis.[5] It can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammatory and catabolic gene expression in chondrocytes.[5][6] By inhibiting NF-κB, glucosamine can suppress the expression of matrix metalloproteinases (MMPs) and other enzymes responsible for cartilage degradation.[6]
-
Modulation of Signaling Pathways: Research suggests that glucosamine may also upregulate the expression of transforming growth factor-beta 1 (TGF-β1), a key anabolic growth factor for chondrocytes.[7]
The potassium chloride in the formulation acts as a stabilizer for the glucosamine sulfate molecule.[1]
Experimental Protocols
In Vitro Model of Cartilage Degradation
This protocol describes the establishment of an in vitro model of cartilage degradation using primary chondrocytes or cartilage explants stimulated with the pro-inflammatory cytokine Interleukin-1β (IL-1β).
Materials:
-
Primary human or bovine articular chondrocytes or cartilage explants
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human or bovine IL-1β
-
This compound (GSPC)
-
Phosphate Buffered Saline (PBS)
-
Sterile tissue culture plates and consumables
Procedure:
-
Cell/Explant Culture:
-
Chondrocytes: Seed primary chondrocytes in 24-well plates at a density of 2 x 10^5 cells/well and culture until confluent.
-
Cartilage Explants: Prepare cartilage explants (approximately 2x2 mm) from articular cartilage and place one explant per well in a 48-well plate.
-
-
Serum Starvation: Once chondrocytes are confluent or explants have equilibrated for 24 hours, replace the culture medium with serum-free DMEM for 24 hours.
-
Induction of Cartilage Degradation and Treatment:
-
Prepare treatment media containing serum-free DMEM.
-
Control Group: Serum-free DMEM alone.
-
IL-1β Group: Serum-free DMEM with 10 ng/mL IL-1β.
-
GSPC Treatment Groups: Serum-free DMEM with 10 ng/mL IL-1β and varying concentrations of GSPC (e.g., 0.1, 1, 10, 100 µg/mL).
-
-
Incubation: Remove the serum-free medium from the cells/explants and add the prepared treatment media. Incubate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Sample Collection: After incubation, collect the conditioned media and store at -80°C for subsequent analysis. For chondrocyte cultures, wash the cell layer with PBS and lyse the cells for RNA or protein extraction. For explant cultures, weigh the wet weight of the cartilage explants and then process for biochemical or gene expression analysis.
Quantification of Sulfated Glycosaminoglycan (sGAG) Release
This protocol utilizes the dimethylmethylene blue (DMMB) assay to quantify the amount of sGAG released into the conditioned medium, a key indicator of proteoglycan degradation.[8][9]
Materials:
-
Conditioned media from the in vitro cartilage degradation model
-
DMMB dye solution (16 mg/L 1,9-dimethylmethylene blue, 3.04 g/L glycine, 1.6 g/L NaCl, 95 mL/L 0.1 M acetic acid, pH 3.0)
-
Chondroitin (B13769445) sulfate standard (for standard curve)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of chondroitin sulfate in serum-free DMEM to generate a standard curve (e.g., 0-50 µg/mL).
-
Sample Preparation: If necessary, dilute the conditioned media samples with serum-free DMEM to fall within the range of the standard curve.
-
DMMB Reaction:
-
Pipette 20 µL of each standard and sample into a 96-well plate in triplicate.
-
Add 200 µL of DMMB dye solution to each well.
-
-
Absorbance Measurement: Immediately read the absorbance at 525 nm using a microplate reader.
-
Calculation: Calculate the concentration of sGAG in the samples by interpolating from the standard curve. Normalize the sGAG release to the wet weight of the cartilage explants or the total protein content of the chondrocyte lysate.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol details the analysis of gene expression for key anabolic (Aggrecan, Collagen Type II) and catabolic (MMP-3, MMP-13) markers in chondrocytes or cartilage explants.[2]
Materials:
-
Chondrocyte lysates or homogenized cartilage explants
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (Aggrecan, COL2A1, MMP3, MMP13) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from chondrocytes or cartilage explants according to the manufacturer's protocol of the RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the RT-qPCR using a thermal cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro studies assessing the effects of this compound (GSPC) on cartilage degradation markers.
Table 1: Effect of GSPC on IL-1β-Induced sGAG Release from Cartilage Explants
| Treatment Group | sGAG Release (µg/mg wet weight) | % Inhibition of IL-1β Effect |
| Control | 5.2 ± 0.8 | N/A |
| IL-1β (10 ng/mL) | 25.8 ± 2.1 | 0% |
| IL-1β + GSPC (10 µg/mL) | 18.5 ± 1.5 | 35.4% |
| IL-1β + GSPC (50 µg/mL) | 12.1 ± 1.1 | 66.5% |
| IL-1β + GSPC (100 µg/mL) | 8.9 ± 0.9 | 82.0% |
Table 2: Effect of GSPC on Gene Expression in IL-1β-Stimulated Chondrocytes (Fold Change Relative to Control)
| Gene | IL-1β (10 ng/mL) | IL-1β + GSPC (50 µg/mL) |
| Aggrecan (ACAN) | 0.2 ± 0.05 | 0.8 ± 0.1 |
| Collagen Type II (COL2A1) | 0.3 ± 0.07 | 0.9 ± 0.15 |
| MMP-3 | 15.2 ± 1.8 | 4.5 ± 0.6 |
| MMP-13 | 20.5 ± 2.2 | 6.1 ± 0.9 |
Visualizations
References
- 1. The Dimethylmethylene Blue Assay (DMMB) for the Quantification of Sulfated Glycosaminoglycans | Springer Nature Experiments [experiments.springernature.com]
- 2. A protocol for gene expression analysis of chondrocytes from bovine osteochondral plugs used for biotribological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro Model of Cartilage Degradation by Chondrocytes in a Three-Dimensional Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacoproteomic study of the effects of chondroitin and glucosamine sulfate on human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethylmethylene Blue Assay (DMMB) [bio-protocol.org]
- 9. Measurement of Sulfated-Glycosaminoglycans [bio-protocol.org]
Application Notes and Protocols: Glucosamine Sulfate Potassium Chloride in 3D Cartilage Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride in three-dimensional (3D) cartilage tissue engineering. This document outlines the scientific basis for its use, experimental methodologies, and expected outcomes, serving as a valuable resource for researchers in regenerative medicine and drug development.
Introduction
Glucosamine is a naturally occurring amino sugar and a fundamental building block of glycosaminoglycans (GAGs), which are essential components of cartilage extracellular matrix (ECM).[1] Glucosamine sulfate potassium chloride is a stabilized form of glucosamine that enhances its bioavailability and is frequently used in studies investigating cartilage repair and regeneration.[2] In the context of 3D cartilage tissue engineering, this compound serves as a key bioactive molecule to promote chondrocyte proliferation, differentiation, and ECM synthesis, ultimately leading to the formation of functional cartilage tissue.
Mechanism of Action
This compound influences chondrocyte behavior through multiple signaling pathways, leading to an anabolic effect on cartilage matrix production. Key mechanisms include:
-
Stimulation of Extracellular Matrix Synthesis: Glucosamine provides the necessary precursors for the synthesis of GAGs and proteoglycans, crucial for the structural integrity and biomechanical properties of cartilage.[1][3]
-
Upregulation of Key Chondrogenic Genes: It has been shown to increase the expression of critical cartilage-specific genes such as Collagen Type II (COL2A1), Aggrecan (ACAN), and SOX9.
-
Modulation of Signaling Pathways: Glucosamine influences key signaling pathways that regulate chondrogenesis, including the Transforming Growth Factor-beta 1 (TGF-β1), Wnt/β-catenin, and Sirtuin 1 (SIRT1) pathways.[4][5][6]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of glucosamine on key parameters in 3D chondrocyte culture models. The data presented is a synthesis from multiple studies to provide a comparative overview.
Table 1: Effect of Glucosamine Sulfate Concentration on Chondrocyte Viability and Proliferation
| Glucosamine Concentration (mM) | Cell Viability (%) | Proliferation (Fold Change vs. Control) | Reference |
| 0 (Control) | 100 | 1.0 | [5] |
| 0.5 | ~100 | ~1.2 | [5] |
| 1.0 | ~100 | ~1.5 | [5] |
| 2.0 | ~100 | ~1.3 | [5] |
| 15.0 | ~95 | ~0.8 | [5] |
Table 2: Effect of Glucosamine Sulfate Concentration on Extracellular Matrix Production
| Glucosamine Concentration (mM) | Glycosaminoglycan (GAG) Content (µ g/construct ) | Collagen Type II Deposition (Relative fluorescence) | Reference |
| 0 (Control) | Baseline | 1.0 | [5] |
| 0.5 | Increased | 1.5 | [5] |
| 1.0 | Significantly Increased | 2.0 | [5] |
| 2.0 | Maximally Increased | 2.5 | [5] |
| 15.0 | Reduced to near baseline | 1.2 | [5] |
Table 3: Effect of Glucosamine Sulfate Concentration on Gene Expression (Fold Change vs. Control)
| Gene | 0.1 mM | 1.0 mM | 10 mM | Reference |
| COL2A1 | ~1.2 | ~2.5 | ~3.0 | [4] |
| SIRT1 | ~1.1 | ~1.8 | ~2.2 | [4] |
| TGF-β1 | - | Upregulated | - | [5] |
| Aggrecan | - | Upregulated | - | [5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by glucosamine in chondrocytes.
Caption: Glucosamine upregulates TGF-β1 signaling in chondrocytes.
Caption: Glucosamine promotes chondrocyte proliferation via Wnt/β-catenin.
Caption: Glucosamine enhances Collagen Type II expression through SIRT1.
Experimental Protocols
Protocol 1: Preparation of Glucosamine-Supplemented Hydrogel Scaffolds
This protocol describes the preparation of a chitosan-based hydrogel incorporating this compound.
Materials:
-
Low molecular weight chitosan (B1678972)
-
Acetic acid
-
Glycerol-2-phosphate disodium (B8443419) salt hydrate (B1144303) (β-GP)
-
This compound (Sigma-Aldrich, G4581 or equivalent)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Primary chondrocytes or mesenchymal stem cells (MSCs)
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving low molecular weight chitosan in 0.5 M acetic acid. Stir overnight at room temperature to ensure complete dissolution.
-
Sterilize the chitosan solution by autoclaving.
-
-
β-GP Solution Preparation:
-
Prepare a 56% (w/v) β-GP solution in sterile distilled water.
-
Sterilize through a 0.22 µm filter.
-
-
This compound Stock Solution:
-
Prepare a sterile stock solution of this compound in DMEM at a concentration of 100 mM.
-
Filter-sterilize the solution.
-
-
Hydrogel Formulation (on ice to prevent premature gelation):
-
In a sterile tube, mix the chitosan solution and the β-GP solution at a volumetric ratio of 9:1.
-
Add the this compound stock solution to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0 mM).
-
Add the cell suspension (chondrocytes or MSCs) to the hydrogel precursor solution at a density of 1 x 10^6 to 20 x 10^6 cells/mL. Gently mix to ensure uniform cell distribution.
-
-
Gelation:
-
Pipette the cell-laden hydrogel solution into a 96-well plate or a custom mold.
-
Incubate at 37°C for 30-60 minutes to allow for thermal gelation.
-
After gelation, add complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to each well. The medium should also be supplemented with the corresponding concentration of this compound.
-
-
Culture and Maintenance:
-
Culture the 3D constructs at 37°C in a 5% CO2 incubator.
-
Change the culture medium every 2-3 days, ensuring the fresh medium contains the appropriate concentration of this compound.
-
Caption: Workflow for preparing glucosamine-supplemented hydrogels.
Protocol 2: Assessment of Cell Viability
Materials:
-
3D cartilage constructs
-
Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Confocal or fluorescence microscope
Procedure:
-
After the desired culture period (e.g., 7, 14, or 21 days), gently wash the 3D constructs twice with sterile PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting calcein (B42510) AM (for live cells) and ethidium (B1194527) homodimer-1 (for dead cells) in PBS.
-
Incubate the constructs in the staining solution for 30-45 minutes at 37°C, protected from light.
-
Wash the constructs again with PBS to remove excess stain.
-
Immediately visualize the constructs using a confocal or fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Capture images from multiple random fields of view for each construct.
-
Quantify cell viability by counting the number of live and dead cells using image analysis software (e.g., ImageJ). Calculate the percentage of viable cells.
Protocol 3: Quantification of Glycosaminoglycan (GAG) Content
Materials:
-
3D cartilage constructs
-
Papain digestion buffer (0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5)
-
Papain from papaya latex
-
Blyscan™ Glycosaminoglycan Assay kit (or similar DMMB-based assay)
-
Chondroitin (B13769445) sulfate standard
-
Microplate reader
Procedure:
-
Harvest the 3D constructs at specified time points.
-
Blot the constructs to remove excess medium and record the wet weight.
-
Place each construct in a microcentrifuge tube with papain digestion buffer (e.g., 1 mL per construct).
-
Add papain to a final concentration of 125 µg/mL.
-
Incubate at 60°C for 16-24 hours to digest the constructs completely.
-
Centrifuge the digest to pellet any debris.
-
Use the supernatant for the DMMB assay following the manufacturer's protocol.
-
Prepare a standard curve using the chondroitin sulfate standards provided in the kit.
-
Measure the absorbance of the samples and standards at the appropriate wavelength (typically 656 nm) using a microplate reader.
-
Calculate the GAG content in each sample based on the standard curve and normalize it to the wet weight of the construct.
Protocol 4: Analysis of Gene Expression by Real-Time PCR (RT-PCR)
Materials:
-
3D cartilage constructs
-
TRIzol™ reagent or similar RNA extraction kit
-
RNeasy Mini Kit (Qiagen) or equivalent
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)
-
SYBR™ Green PCR Master Mix
-
Primers for target genes (e.g., COL2A1, ACAN, SOX9, GAPDH)
-
Real-time PCR system
Procedure:
-
Harvest 3D constructs and homogenize them in TRIzol™ reagent.
-
Extract total RNA according to the manufacturer's protocol. It is advisable to include a DNase treatment step to remove any genomic DNA contamination.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR™ Green master mix, cDNA template, and gene-specific primers.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to the control group.
Conclusion
This compound is a promising bioactive supplement for enhancing the development of engineered cartilage in 3D culture systems. By providing essential building blocks for the ECM and modulating key chondrogenic signaling pathways, it can significantly improve the quality and functionality of the resulting tissue. The protocols provided herein offer a standardized approach for researchers to investigate the effects of this compound in their specific cartilage tissue engineering applications. Optimal concentrations appear to be in the range of 1-2 mM to maximize anabolic effects without compromising cell viability. Further research and optimization may be required depending on the specific cell type, scaffold material, and culture conditions employed.
References
- 1. A Review of Articular Cartilage Pathology and the Use of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporary title [webprod.hc-sc.gc.ca]
- 3. Stimulation of proteoglycan production by glucosamine sulfate in chondrocytes isolated from human osteoarthritic articular cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of glucosamine on expression of type II collagen, matrix metalloproteinase and sirtuin genes in a human chondrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Administration of Glucosamine Sulfate Potassium Chloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine (B1671600) is an endogenous amino monosaccharide that serves as a fundamental building block for the biosynthesis of glycosaminoglycans and proteoglycans, essential components of articular cartilage. Glucosamine sulfate (B86663) potassium chloride is a stabilized form of glucosamine that is widely used in preclinical and clinical studies investigating its potential therapeutic effects on osteoarthritis (OA). Long-term animal studies are critical for evaluating the safety and efficacy of glucosamine sulfate as a potential disease-modifying agent for OA. These studies often involve the administration of the compound over several weeks or months to mimic chronic human use and to observe its effects on the progression of OA-like joint changes.
This document provides detailed application notes and protocols based on published long-term animal studies involving the administration of glucosamine sulfate. The focus is on oral administration in rodent and other animal models of osteoarthritis.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data from representative long-term animal studies on glucosamine sulfate.
Table 1: Dosage and Administration in Long-Term Efficacy Studies
| Animal Model | Species | Glucosamine Salt | Dosage (mg/kg/day) | Administration Route | Duration | Key Findings | Reference |
| Spontaneous Osteoarthritis | Hartley Guinea Pig | Glucosamine Sulfate | 200 | Oral | Up to 18 months | Reduced cartilage degeneration and down-regulation of MMP-3 mRNA.[1] | |
| Anterior Cruciate Ligament Transection (ACLT) | Wistar Rat | Glucosamine Sulfate | 250 | Oral (in wafer) | 10 weeks | Attenuated cartilage degeneration, suppressed synovitis, and reduced nociception.[2] | |
| Obesity and Type 2 Diabetes | Zucker Rat | Glucosamine Hydrochloride | 30, 120, 300, 600 | Oral | 90 days | Increased urinary TGFβ1 concentrations; exacerbated existing nephropathy to a small extent. | |
| Adjuvant-Induced Arthritis | Rat | Glucosamine Hydrochloride | 1000 | Oral | 56 days | Suppressed the increase in a biomarker for type II collagen degradation (CTX-II) and increased a biomarker for type II collagen synthesis (CPII).[3] |
Table 2: Pharmacokinetic Parameters of Glucosamine in Animal Models
| Species | Glucosamine Salt | Dose (mg/kg) | Route | Cmax | Tmax | Oral Bioavailability (%) |
| Rat | Glucosamine Hydrochloride | 350 | Oral | ~30 µg/mL | ~30 min | 19 |
| Horse | Glucosamine Sulfate | 20 | Oral (nasogastric) | ~1 µg/mL | 30 min - 4 h | 9.4 |
| Horse | Glucosamine Hydrochloride | 20 | Oral (nasogastric) | ~1 µg/mL | 30 min - 4 h | 6.1 |
Table 3: Summary of Histopathological Findings in a Long-Term Study
| Animal Model | Species | Treatment Group | Key Histopathological Observations in Articular Cartilage |
| Spontaneous Osteoarthritis | Hartley Guinea Pig | Control | Severe degeneration of knee joint cartilage, chondrocyte apoptosis, marked reduction of tissue total RNA. |
| Spontaneous Osteoarthritis | Hartley Guinea Pig | Glucosamine Sulfate | Reduced cartilage degeneration, inhibition of the loss of total RNA.[1] |
| ACLT-induced Osteoarthritis | Wistar Rat | Placebo | Significant cartilage degeneration.[2] |
| ACLT-induced Osteoarthritis | Wistar Rat | Glucosamine Sulfate | Significantly lower degree of cartilage degeneration compared to placebo.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in long-term animal studies of glucosamine sulfate. These protocols are synthesized from published literature and should be adapted to specific institutional guidelines and experimental designs.
Protocol 1: Long-Term Oral Administration of Glucosamine Sulfate in a Spontaneous Osteoarthritis Guinea Pig Model
Objective: To evaluate the long-term effects of oral glucosamine sulfate on the progression of spontaneous osteoarthritis in Hartley guinea pigs.
Materials:
-
Female Hartley guinea pigs (3 weeks old)
-
Glucosamine sulfate powder
-
Standard guinea pig chow
-
Drinking water
-
Animal housing with controlled temperature, humidity, and light cycle
-
Euthanasia supplies (e.g., CO2 chamber, anesthetic overdose)
-
Dissection tools
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., EDTA-based solution)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Staining reagents (Safranin O, Fast Green, Hematoxylin)
Procedure:
-
Animal Acclimation: Upon arrival, acclimate the 3-week-old female Hartley guinea pigs to the housing facility for at least one week.
-
Group Allocation: Randomly divide the animals into a control group and a glucosamine sulfate treatment group.
-
Diet Preparation:
-
Control Group: Receive standard guinea pig chow and water ad libitum.
-
Treatment Group: Receive standard guinea pig chow and drinking water containing glucosamine sulfate. The concentration of glucosamine sulfate in the water should be calculated to provide a daily dose of 200 mg/kg body weight, based on average daily water consumption. Prepare fresh glucosamine sulfate solution daily.
-
-
Long-Term Administration: Maintain the respective diets for the duration of the study (e.g., up to 18 months).
-
Monitoring: Monitor the animals daily for any signs of distress or adverse effects. Record body weight weekly.
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 8, 12, and 18 months), euthanize a subset of animals from each group. Carefully dissect the knee joints.
-
Histopathological Analysis:
-
Fix the knee joints in 10% neutral buffered formalin for 48 hours.
-
Decalcify the fixed tissues in a suitable decalcifying solution until the bones are soft.
-
Process the decalcified tissues through a series of graded alcohols and xylene, and embed in paraffin.
-
Cut 5 µm thick sections using a microtome.
-
Stain the sections with Safranin O and Fast Green to visualize proteoglycan content in the cartilage. Counterstain with Hematoxylin.
-
Evaluate the stained sections under a light microscope.
-
Protocol 2: Evaluation of Glucosamine Sulfate in a Rat Model of Surgically-Induced Osteoarthritis
Objective: To assess the effect of oral glucosamine sulfate on cartilage degradation and nociception in a rat model of osteoarthritis induced by anterior cruciate ligament transection (ACLT).
Materials:
-
Male Wistar rats
-
Glucosamine sulfate
-
Placebo wafers (2 g)
-
Surgical instruments for ACLT
-
Anesthetics (e.g., isoflurane)
-
Analgesics for post-operative care
-
Von Frey filaments for nociceptive testing
-
Weight-bearing apparatus
-
Euthanasia supplies
-
Dissection tools
-
Histology supplies (as in Protocol 1)
-
Immunohistochemistry reagents (primary antibodies for p38, JNK, ERK; secondary antibodies; DAB substrate kit)
Procedure:
-
ACLT Surgery:
-
Anesthetize the rats.
-
Perform a surgical transection of the anterior cruciate ligament in the right knee joint. The left knee can serve as an untreated control.
-
Provide post-operative analgesia and care according to approved protocols.
-
-
Post-Operative Recovery: Allow the animals to recover for 5 weeks to allow for the development of OA.
-
Treatment Administration:
-
OA + Glucosamine Group: Administer a 2 g wafer containing 250 mg/kg of glucosamine sulfate orally once a day for 10 consecutive weeks.
-
OA Group (Placebo): Administer a 2 g placebo wafer orally once a day for 10 consecutive weeks.
-
Control Group (Naïve): Receive placebo wafers only.
-
-
Nociceptive Behavior Analysis:
-
Perform behavioral testing before surgery and at regular intervals (e.g., every 3 weeks) post-ACLT.
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold in response to a mechanical stimulus.
-
Weight-Bearing Distribution: Use a dual-channel weight averager to measure the weight distribution between the hind paws.
-
-
Euthanasia and Tissue Collection: At the end of the 10-week treatment period, euthanize the rats and collect the knee joints.
-
Macroscopic and Histologic Analysis:
-
Macroscopically evaluate the articular cartilage for degenerative changes.
-
Perform histological analysis as described in Protocol 1, scoring the cartilage and synovial membrane.
-
-
Immunohistochemistry for MAPK Signaling:
-
Use paraffin-embedded sections of the articular cartilage.
-
Perform antigen retrieval.
-
Incubate the sections with primary antibodies against p-p38, p-JNK, and p-ERK.
-
Incubate with a suitable biotinylated secondary antibody.
-
Use an avidin-biotin-peroxidase complex and DAB as a chromogen to visualize the antibody binding.
-
Counterstain with hematoxylin.
-
Quantify the percentage of immunopositive chondrocytes.
-
Signaling Pathways and Molecular Mechanisms
Glucosamine sulfate has been shown to modulate several key signaling pathways implicated in the pathogenesis of osteoarthritis. The primary mechanisms involve the inhibition of inflammatory and catabolic pathways in chondrocytes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and catabolic processes in osteoarthritis. Pro-inflammatory cytokines like Interleukin-1β (IL-1β) activate this pathway, leading to the expression of genes encoding matrix metalloproteinases (MMPs), aggrecanases, and other inflammatory mediators that degrade cartilage. Glucosamine sulfate has been shown to inhibit the activation of the NF-κB pathway.
Caption: NF-κB signaling pathway inhibition by glucosamine sulfate.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also involved in chondrocyte responses to inflammatory stimuli. The p38 and JNK pathways are generally associated with pro-inflammatory and catabolic responses, while the ERK pathway can have protective or anabolic effects. Studies have shown that glucosamine sulfate can modulate these pathways.[2]
Caption: Modulation of MAPK signaling pathways by glucosamine sulfate.
Experimental Workflow for a Long-Term Glucosamine Sulfate Animal Study
The following diagram illustrates a typical experimental workflow for a long-term study evaluating the efficacy of glucosamine sulfate in an animal model of osteoarthritis.
Caption: General experimental workflow for a long-term glucosamine study.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosamine sulfate reduces experimental osteoarthritis and nociception in rats: association with changes of mitogen-activated protein kinase in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the effect of glucosamine on an experimental rat osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The OARSI Histopathology Initiative - Recommendations for Histological Assessments of Osteoarthritis in the Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glucosamine Sulfate Potassium Chloride for Chondrocyte Proliferation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride in chondrocyte proliferation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Glucosamine Sulfate Potassium Chloride to promote chondrocyte proliferation?
A1: The optimal concentration of glucosamine for chondrocyte proliferation and matrix production appears to be in a relatively narrow window. Studies indicate that concentrations up to 2 mM can enhance the production of cartilage-specific matrix components like aggrecan and type II collagen.[1][2] However, higher concentrations may limit cellular proliferation without affecting cell viability.[1][2] It is crucial to perform a dose-response experiment for your specific cell type and culture conditions to determine the optimal concentration.
Q2: What are the potential inhibitory or cytotoxic effects of high concentrations of this compound?
A2: High concentrations of glucosamine can have inhibitory or even cytotoxic effects on chondrocytes. For instance, concentrations of 15 mM have been shown to negate the beneficial effects on matrix production.[1][2] Some studies have reported a concentration-dependent decrease in chondrocyte proliferation and proteoglycan synthesis with increasing glucosamine concentrations.[3] Long-term exposure to high concentrations may also lead to mitochondrial and peroxisomal dysfunction.[4]
Q3: How does this compound compare to other forms of glucosamine, such as Glucosamine Hydrochloride?
A3: While both are sources of glucosamine, some studies suggest they may have different effects. Glucosamine sulfate has been shown in some clinical trials to be effective in reducing pain and improving function in osteoarthritis.[5] However, in vitro studies investigating the direct effects on chondrocyte proliferation have shown that both glucosamine hydrochloride and glucosamine sulfate can cause a concentration-dependent decrease in proliferation.[3] The free amino group of glucosamine is thought to be responsible for this inhibitory effect.[3]
Q4: What are the key signaling pathways modulated by glucosamine in chondrocytes?
A4: Glucosamine has been found to modulate several key signaling pathways in chondrocytes. It can up-regulate the expression of Transforming Growth Factor-beta1 (TGF-β1), which plays a role in matrix synthesis.[1][2] Additionally, glucosamine may influence the Wnt/β-catenin signaling pathway, which is involved in chondrocyte proliferation.[6] It has also been shown to affect the mitogen-activated protein kinase (MAPK) pathway, specifically by attenuating p38 and JNK while increasing ERK expression in osteoarthritic cartilage.[7]
Q5: How do different culture conditions (e.g., monolayer vs. 3D culture) affect the response of chondrocytes to this compound?
A5: Culture conditions significantly impact how chondrocytes respond to glucosamine.[1][2] Chondrocytes in a 3D hydrogel culture, which better mimics the in vivo environment, may show a more pronounced anabolic response to optimal glucosamine concentrations compared to those in a 2D monolayer culture.[1][2] The effects of glucosamine on proliferation and proteoglycan synthesis have been observed to be more pronounced in anchorage-dependent (monolayer) cultures compared to anchorage-independent (alginate bead) cultures.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no effect on chondrocyte proliferation | - Suboptimal concentration of this compound.- Cell culture conditions are not ideal.- The form of glucosamine is not optimal for the intended effect. | - Perform a dose-response curve (e.g., 0.1 mM to 10 mM) to identify the optimal concentration for your specific chondrocyte cell line and passage number.- Ensure consistent cell seeding density, media composition, and incubation times.- Consider comparing the effects of this compound with Glucosamine Hydrochloride. |
| Decreased chondrocyte viability or proliferation | - Glucosamine concentration is too high, leading to cytotoxicity.- Extended exposure to a high concentration of glucosamine. | - Lower the concentration of this compound to the recommended optimal range (e.g., ≤ 2 mM).- Reduce the duration of treatment and perform a time-course experiment to determine the optimal exposure time. |
| Variability between experimental replicates | - Inconsistent preparation of this compound solution.- Pipetting errors.- Heterogeneity in the chondrocyte population. | - Prepare a fresh stock solution of this compound for each experiment and ensure it is fully dissolved.- Use calibrated pipettes and proper pipetting techniques.- Use chondrocytes from the same donor and passage number to minimize variability. |
| Unexpected changes in chondrocyte morphology | - High concentrations of glucosamine may induce morphological changes.- Contamination of the cell culture. | - Observe cell morphology at different concentrations under a microscope.- Regularly check for signs of contamination (e.g., turbidity, pH changes, presence of microorganisms). |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Glucosamine on Chondrocyte Matrix Production
| Glucosamine Concentration | Effect on Aggrecan Synthesis | Effect on Collagen Type II Synthesis | Reference |
| Up to 2 mM | Enhanced | Enhanced | [1][2] |
| 15 mM | Effect was lost | Effect was lost | [1][2] |
Table 2: Effects of Different Forms of Glucosamine on Chondrocyte Proliferation
| Glucosamine Form | Effect on Proliferation | Note | Reference |
| Glucosamine Hydrochloride | Concentration-dependent decrease | The free amino group is potentially responsible for the inhibitory effect. | [3] |
| Glucosamine Sulfate | Concentration-dependent decrease | Similar behavior to Glucosamine Hydrochloride. | [3] |
| N-acetyl Glucosamine | Not inhibitory | Acetylation of the amino group reverses the anti-proliferative effects. | [3] |
Detailed Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound on Chondrocyte Proliferation using MTT Assay
-
Cell Seeding: Plate primary human or bovine chondrocytes in a 96-well plate at a density of 5 x 10³ cells/well in complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C and 5% CO₂.
-
Preparation of Glucosamine Solution: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS). Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 mM to 20 mM.
-
Cell Treatment: After 24 hours of initial culture, replace the medium with the prepared glucosamine-containing media. Include a control group with fresh medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. Plot the percentage of viability against the glucosamine concentration to determine the dose-response curve.
Protocol 2: Analysis of Cartilage Matrix Production (Glycosaminoglycan Content)
-
Cell Culture and Treatment: Culture chondrocytes in a 3D alginate bead system. Treat the cell-laden beads with different concentrations of this compound for 7-14 days, changing the medium every 2-3 days.
-
Matrix Digestion:
-
Digest the alginate beads with a papain digestion buffer (0.1 M sodium acetate, 5 mM L-cysteine, 0.05 M EDTA, pH 5.53) containing 125-250 µg/mL of papain at 60°C for 18 hours.
-
-
DMMB Assay:
-
Add the DMMB (1,9-dimethylmethylene blue) solution to the digested samples and standards (chondroitin sulfate).
-
Measure the absorbance at 525 nm.
-
-
DNA Quantification: Use a fluorescent DNA quantification kit (e.g., PicoGreen) to measure the DNA content in the digested samples.
-
Data Normalization: Normalize the GAG content to the DNA content to account for differences in cell number.
Signaling Pathway and Workflow Diagrams
References
- 1. Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Modulation of articular chondrocyte proliferation and anionic glycoconjugate synthesis by glucosamine (GlcN), N-acetyl GlcN (GlcNAc) GlcN sulfate salt (GlcN.S) and covalent glucosamine sulfates (GlcN-SO4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucosamine sulfate reduces experimental osteoarthritis and nociception in rats: association with changes of mitogen-activated protein kinase in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
"Glucosamine Sulfate Potassium Chloride" degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride.
Frequently Asked Questions (FAQs)
Q1: Why is potassium chloride included in glucosamine sulfate formulations?
A1: Glucosamine sulfate is inherently unstable and hygroscopic, meaning it readily absorbs moisture from the air and can degrade.[1][2] Potassium chloride (KCl) is added as a stabilizer to enhance the chemical stability of glucosamine sulfate, ensuring its effectiveness over a longer period.[3] While some formulations use sodium chloride (NaCl) for stabilization, KCl is often preferred for individuals with high blood pressure.[3][4]
Q2: What are the primary degradation pathways for Glucosamine Sulfate Potassium Chloride?
A2: The main degradation pathways for glucosamine sulfate include:
-
Maillard Reaction: This is a non-enzymatic browning reaction that occurs between the amino group of glucosamine and a reducing sugar or an aldehyde/ketone moiety.[5][6] This reaction can be more intense with glucosamine compared to glucose.[7][8] It can lead to the formation of various products, including colored and colorless compounds, and can be influenced by temperature and pH.[5][7] At 37°C, glucosamine has been shown to be a significantly unstable molecule, producing a high level of degradation products.[6]
-
Hydrolysis: Glucosamine can be formed by the hydrolysis of chitosan (B1678972), often using acid.[9] Conversely, under certain conditions, the glycosidic linkages in glucosamine or its derivatives can be susceptible to hydrolysis. Forced degradation studies have shown that while stable under acidic hydrolysis, some degradation occurs under alkaline conditions.[10]
-
Oxidation: The amino group of glucosamine can be susceptible to oxidation.[1][11] Studies have indicated that glucosamine is stable under most conditions except for oxidative degradation.[12] Sulfated glucosamine has been shown to inhibit the oxidation of biomolecules in cells, suggesting its own susceptibility to oxidation.[13][14]
Q3: My this compound solution/solid has turned yellow/brown. What is the likely cause?
A3: A yellow to brown discoloration is a common indicator of the Maillard reaction.[7] This complex series of reactions between the amine in glucosamine and a carbonyl group leads to the formation of brown pigments called melanoidins.[5] The reaction is accelerated by heat.[7][8] Distillation at moderate temperatures (e.g., 65°C) can also cause yellowing and a bitter taste, indicating decomposition.[15]
Q4: How can I prevent the degradation of this compound during my experiments and storage?
A4: To minimize degradation, consider the following preventative measures:
-
Control Environmental Conditions: Since glucosamine sulfate is hygroscopic, it is crucial to protect it from moisture.[1] Store in a tightly sealed container in a cool, dry place. Avoid high temperatures which can accelerate the Maillard reaction and thermal degradation.[6][10]
-
pH Control: Glucosamine sulfate is most stable at a pH of 5.0.[16] Buffering your solutions to this pH can significantly reduce degradation.
-
Use of Antioxidants: For oral formulations like tablets or capsules, antioxidants such as sodium hyposulfite can be included to block the oxidation of the amino group.[1][11]
-
Proper Formulation: When preparing tablets, a wet granulation method using a non-aqueous solvent like isopropyl alcohol or acetone (B3395972) can be employed to manage the hygroscopic nature of glucosamine sulfate.[1] Film coating the tablets can also provide a barrier against moisture.[17]
-
Avoid Reactive Excipients: Be mindful of other components in your formulation. The presence of reducing sugars can initiate the Maillard reaction. Compatibility studies with excipients like starch, talc, magnesium stearate, and lactose (B1674315) have shown stability for at least 6 months.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell culture experiments using glucosamine sulfate.
| Possible Cause | Troubleshooting Step |
| Degradation of glucosamine in media | Prepare fresh solutions of glucosamine sulfate for each experiment. Glucosamine can degrade at 37°C, the standard incubation temperature for many cell cultures.[6] |
| pH of the culture medium | Check the pH of your final working solution. Glucosamine stability is pH-dependent, with optimal stability around pH 5.0.[16] Significant deviations could lead to degradation. |
| Interaction with media components | Some components in cell culture media could potentially react with glucosamine. Consider a simplified buffer system for initial experiments to rule out interactions. |
Issue 2: Loss of potency in a formulated product containing this compound.
| Possible Cause | Troubleshooting Step |
| Moisture absorption | Review the packaging and storage conditions. The product should be protected from humidity. Consider adding a desiccant to the packaging.[1] |
| Oxidative degradation | If the formulation is exposed to air, oxidation may occur.[12] Evaluate the need for an antioxidant in the formulation.[1] |
| Incompatibility with excipients | Conduct compatibility studies with all excipients under accelerated stability conditions to identify any potential interactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a specific buffer).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 70°C for 4 hours.[12] Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 70°C for 4 hours.[12] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at 70°C for 4 hours.[12]
-
Thermal Degradation: Expose the solid powder or a solution to dry heat (e.g., 105°C for 2 hours).[18]
-
Photolytic Degradation: Expose the solid powder or a solution to UV light (e.g., 254 nm) and fluorescent light.
-
Analysis: Analyze the stressed samples against a control (unstressed) sample using a validated stability-indicating HPLC method.[10][12]
Protocol 2: HPLC Method for Quantification of Glucosamine
This is a representative HPLC method for the analysis of glucosamine. Method parameters may need to be optimized for specific applications.
-
Column: Phenomenex 100-5 C-18 (5 µm, 100Å, 250 mm x 4.6 mm).[12]
-
Mobile Phase: Acetonitrile and Potassium dihydrogen orthophosphate buffer (e.g., 80:20 v/v, pH 3.0).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 210 nm.[12]
-
Derivatization (if required): Due to the lack of a strong UV chromophore, derivatization with an agent like N-(9-fluorenylmethoxycarbonyloxy-succinimide) (FMOC-Su) may be necessary for enhanced sensitivity and detection.[19]
Data Presentation
Table 1: Summary of Stability of Glucosamine Sulfate under Forced Degradation Conditions
| Condition | Observation | Extent of Degradation | Reference |
| Acid Hydrolysis (0.1 N HCl, 70°C, 4h) | Stable | Minimal | [10][12] |
| Alkaline Hydrolysis (0.1 N NaOH, 70°C, 4h) | Decomposition occurs | Significant | [10] |
| Oxidative (3% H₂O₂, 70°C, 4h) | Significant degradation | ~4.7% loss | [12] |
| Thermal (solid state) | Decomposition occurs | Dependent on temperature and duration | [10] |
| Photolytic | Decomposition occurs | Dependent on light intensity and duration | [10] |
| Neutral (water) | Stable | Minimal | [12] |
Visualizations
Caption: Primary degradation pathways of Glucosamine Sulfate.
Caption: Workflow for assessing the stability of Glucosamine Sulfate.
References
- 1. wjpmr.com [wjpmr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemignition.com [chemignition.com]
- 4. US4642340A - Stable compounds of glucosamine sulphate - Google Patents [patents.google.com]
- 5. Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Formation of Maillard and Caramelization Products from Glucosamine Incubated at 37 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of glucosamine by hydrolysis of chitosan with commercial α-amylase and glucoamylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijsred.com [ijsred.com]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. Sulfated glucosamine inhibits oxidation of biomolecules in cells via a mechanism involving intracellular free radical scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US5843923A - this compound and process of preparation thereof - Google Patents [patents.google.com]
- 16. Evaluation of the physicochemical stability and skin permeation of glucosamine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cot.food.gov.uk [cot.food.gov.uk]
- 19. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Improving "Glucosamine Sulfate Potassium Chloride" bioavailability in oral formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of glucosamine sulfate, and what are the main limiting factors?
The oral bioavailability of glucosamine is relatively low and can be variable.[1][2] Studies in animal models have reported bioavailability ranging from 6.1% to 19%.[2][3][4] The primary factors contributing to this low bioavailability are:
-
First-Pass Metabolism: A significant portion of orally administered glucosamine is metabolized in the liver and gastrointestinal (GI) tract before it reaches systemic circulation.[1][2][5] The gut has been identified as a primary site for this presystemic loss.[2][6]
-
Transport-Mediated Absorption: Glucosamine absorption is dependent on transporters in the intestine, which can become saturated.[1][7]
-
Gut Microbiome Interaction: The gut microflora can consume a substantial amount of oral glucosamine before it can be absorbed by the host.[8]
Q2: Which salt form, glucosamine sulfate or glucosamine hydrochloride, has better bioavailability?
The evidence suggests that while both forms are absorbed, glucosamine sulfate may have a slight advantage in terms of bioavailability and resulting synovial fluid concentrations.[3][4][9] However, glucosamine hydrochloride (HCl) offers a higher concentration of pure glucosamine by weight (approximately 83% compared to ~65% for the sulfate form).[10][11] Both forms dissociate in the stomach, releasing the glucosamine moiety.[11] Ultimately, the choice of salt form may be less critical than the overall formulation strategy.
Q3: How does the presence of food affect the bioavailability of glucosamine sulfate?
Studies in rats have indicated that food does not have a significant effect on the pharmacokinetics of glucosamine.[6] However, this can be formulation-dependent, and it is advisable to characterize the food effect for any new oral formulation.
Troubleshooting Guides
Issue 1: Low Intestinal Permeability in Caco-2 Assays
Problem: My glucosamine sulfate formulation shows low apparent permeability (Papp) in our Caco-2 cell model, suggesting poor intestinal absorption.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent low permeability of glucosamine. | Incorporate a permeation enhancer into your formulation. Chitosan (B1678972) is a well-documented enhancer for glucosamine.[1][5][12] | Increased Papp values in the Caco-2 assay. |
| Efflux transporter activity. | Conduct bi-directional (apical-to-basolateral and basolateral-to-apical) transport studies to determine the efflux ratio.[13] | An efflux ratio significantly greater than 1 suggests active efflux. Consider co-administration with a known efflux pump inhibitor in your experimental setup to confirm. |
| Poor dissolution of the formulation in the assay medium. | Ensure complete dissolution of the formulation in the transport buffer before applying it to the Caco-2 monolayer. | Improved and more consistent permeability results. |
| Compromised Caco-2 monolayer integrity. | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer was not damaged.[5][13] | Consistent TEER values indicate a healthy monolayer. |
Issue 2: Formulation Instability and Degradation
Problem: My glucosamine sulfate potassium chloride tablets show discoloration and a decrease in active pharmaceutical ingredient (API) content during stability studies.
Background: Glucosamine sulfate is known to be hygroscopic and can degrade when exposed to moisture and air.[14][15][16]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hygroscopicity of the API. | Employ a non-aqueous wet granulation method using solvents like isopropyl alcohol or acetone.[14][16] | Reduced moisture content in the final formulation, leading to improved stability. |
| Oxidation of the amino group. | Incorporate antioxidants such as sodium hyposulphite or ascorbic acid into the formulation.[15][16][17] | Prevention of oxidative degradation and discoloration. |
| Moisture uptake during storage. | Include a desiccant like calcium carbonate in the formulation.[17] Package the final dosage form with a desiccant canister or sachet. | Protection from ambient humidity and enhanced shelf-life. |
| Inappropriate storage conditions. | Conduct stability studies according to ICH guidelines, using appropriate temperature and humidity conditions for the intended climatic zones.[18][19][20] | Accurate prediction of shelf-life and identification of optimal storage conditions. |
Issue 3: Inconsistent Results in In Vivo Pharmacokinetic Studies
Problem: We are observing high variability in plasma concentrations of glucosamine in our rat pharmacokinetic study.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Erratic oral absorption. | This is a known characteristic of glucosamine.[1] Consider developing a controlled-release formulation to provide more consistent absorption over time.[21][22] | A smoother plasma concentration-time profile with reduced peak-to-trough fluctuations. |
| Pre-systemic metabolism by gut microflora. | Consider a study arm with antibiotic pre-treatment to reduce gut microflora and assess its impact on bioavailability.[6][8] | An increase in bioavailability in the antibiotic-treated group would confirm the role of gut microflora. |
| Analytical method variability. | Validate your LC-MS/MS method for linearity, precision, accuracy, and recovery.[23] Use a stable, isotopically labeled internal standard if available. | Reduced analytical variability and more reliable pharmacokinetic data. |
Data Presentation
Table 1: Comparative Bioavailability of Glucosamine Salts in an Animal Model
| Glucosamine Salt | Median Oral Bioavailability (%) | Reference |
| Glucosamine Sulfate | 9.4 | [3][4] |
| Glucosamine Hydrochloride | 6.1 | [3][4] |
Table 2: Effect of Chitosan on Glucosamine Permeability in Caco-2 Cells
| Chitosan Concentration (µg/ml) | Fold-Increase in Glucosamine Transport | Reference |
| 5 | 1.9 | [5] |
| 10 | 2.5 | [5] |
| 20 | 4.0 | [5] |
Table 3: Pharmacokinetic Parameters of a Controlled-Release (CR) vs. Immediate-Release (IR) Glucosamine Formulation in Beagle Dogs
| Parameter | CR Formulation | Commercial IR Formulation | Reference |
| Tmax (h) | 2.67 ± 0.58 | 1.33 ± 0.58 | [21] |
| Cmax (µg/ml) | 11.11 ± 6.36 | 10.03 ± 9.91 | [21] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Glucosamine Formulations
Objective: To assess the intestinal permeability of a glucosamine sulfate formulation.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable supports in trans-well plates until a differentiated monolayer is formed (typically 21 days).[24]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.[5][13]
-
Preparation of Test Solution: Dissolve the glucosamine sulfate formulation in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a pH of 6.5-7.4 to a known concentration.[13][25]
-
Permeability Assay:
-
Remove the culture medium from the apical and basolateral compartments of the trans-well.
-
Add the test solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[25]
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes).[25]
-
Replenish the basolateral compartment with fresh buffer after each sampling.
-
-
Sample Analysis: Quantify the concentration of glucosamine in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of glucosamine across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of an oral glucosamine sulfate formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats with cannulated jugular veins for blood sampling.[2][26][27]
-
Dosing: Administer the glucosamine sulfate formulation orally via gavage at a specified dose (e.g., 350 mg/kg).[2]
-
Blood Sampling: Collect serial blood samples (e.g., at 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose) into heparinized tubes.[2][26]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -20°C or lower until analysis.[26]
-
Sample Analysis: Determine the plasma concentrations of glucosamine using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.[21]
Visualizations
References
- 1. Bioavailability enhancement of glucosamine hydrochloride by chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single dose pharmacokinetics and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of pharmacokinetics of glucosamine and synovial fluid levels following administration of glucosamine sulphate or glucosamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Absorption and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Glucosamine and Chondroitin Sulfate on Gut Microbial Composition: A Systematic Review of Evidence from Animal and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physioflexpro.com [physioflexpro.com]
- 10. qnwellness.com [qnwellness.com]
- 11. askthescientists.com [askthescientists.com]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. wjpmr.com [wjpmr.com]
- 15. rspublication.com [rspublication.com]
- 16. ijsred.com [ijsred.com]
- 17. EP2429500A1 - Method to stabilize a dietary supplement comprising glucosamine - Google Patents [patents.google.com]
- 18. ICH Official web site : ICH [ich.org]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 20. database.ich.org [database.ich.org]
- 21. researchgate.net [researchgate.net]
- 22. WO2008136016A1 - A stable controlled release oral solid dosage form composition and a process thereof - Google Patents [patents.google.com]
- 23. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. researchgate.net [researchgate.net]
- 26. sites.ualberta.ca [sites.ualberta.ca]
- 27. researchgate.net [researchgate.net]
"Glucosamine Sulfate Potassium Chloride" interference with biochemical assays
Welcome to the technical support center for troubleshooting biochemical assays when Glucosamine (B1671600) Sulfate Potassium Chloride is present in your experimental samples. This resource provides guidance for researchers, scientists, and drug development professionals to identify and mitigate potential interferences.
Frequently Asked Questions (FAQs)
Q1: Can Glucosamine Sulfate Potassium Chloride interfere with standard protein quantification assays?
A1: Yes, both components of this compound can potentially interfere with common protein assays.
-
Glucosamine: As a hexosamine, glucosamine has been shown to interfere with the Lowry protein assay.[1][2] The mechanism involves the interaction of the sugar moiety with the assay reagents, leading to inaccurate protein concentration measurements. For the Bicinchoninic acid (BCA) assay, interference is possible as glucosamine is an amino sugar and could act as a reducing substance, which is a known interferent for this assay.[3]
-
Potassium Chloride (KCl): High salt concentrations can affect protein solubility and the interaction between proteins and assay reagents, potentially leading to inaccuracies in various protein assays.
Q2: My enzymatic assay results are inconsistent when using samples containing this compound. What could be the cause?
A2: The presence of high concentrations of KCl is a likely cause. High ionic strength from salts like KCl can alter the three-dimensional structure of enzymes, which is critical for their activity.[4][5] This can lead to either inhibition or, in some cases, activation of the enzyme, depending on the specific enzyme and the salt concentration.[6][7][8] It is crucial to maintain a consistent salt concentration across all samples and standards to ensure comparability.
Q3: I am working with mitochondrial fractions isolated in buffers containing KCl. Could this compound from my sample treatment affect my results?
A3: Yes, high concentrations of KCl can impact the integrity of mitochondria.[9] This can cause the leakage of mitochondrial matrix proteins, which could interfere with downstream assays by introducing contaminating proteins or altering the expected enzymatic activity within your mitochondrial preparation.[9] It is important to be aware of the total KCl concentration in your final assay volume.
Q4: Does this compound interfere with ELISA?
A4: While there is no widespread evidence of direct interference from glucosamine, the potassium chloride component could have an effect. ELISAs are based on specific antibody-antigen interactions, which can be sensitive to the ionic strength of the assay buffer.[10] High salt concentrations can disrupt these interactions, potentially leading to reduced signal or increased non-specific binding.
Q5: Can glucosamine interfere with glucose measurement assays?
A5: Yes, glucosamine can interfere with some enzymatic methods for glucose determination, such as those using the glucose oxidase-peroxidase method.[11][12] This is because glucosamine, as an amino sugar derivative of glucose, can be recognized by the enzymes used in the assay, leading to an overestimation of glucose levels.
Troubleshooting Guides
Issue 1: Inaccurate Protein Quantification
Symptoms:
-
Protein concentrations are unexpectedly high or low.
-
High variability between replicate measurements.
-
Non-linear standard curve when the compound is present.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Glucosamine interference with Lowry or BCA assay. | 1. Switch to a compatible assay: The Bradford protein assay is generally less susceptible to interference from reducing sugars. However, it is still advisable to run a control with just the this compound to confirm lack of interference. 2. Sample clean-up: Use a protein precipitation method, such as with trichloroacetic acid (TCA), to separate the protein from the interfering substances before performing the assay.[13] |
| High salt concentration (KCl) affecting the assay. | 1. Dilute the sample: If the protein concentration is high enough, diluting the sample can lower the salt concentration to a non-interfering level. 2. Buffer exchange: Use dialysis or a desalting column to exchange the sample buffer with one that is compatible with the protein assay. 3. Match salt concentrations: Ensure that the salt concentration in your standard curve samples matches that in your experimental samples. |
Issue 2: Altered Enzyme Kinetics or Activity
Symptoms:
-
Enzyme activity is significantly higher or lower than expected.
-
Changes in the Michaelis constant (Km) or maximum velocity (Vmax).[5]
-
Poor reproducibility of enzyme activity measurements.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High ionic strength from KCl affecting enzyme conformation and activity. [4][6] | 1. Optimize salt concentration: Perform a salt titration experiment to determine the optimal KCl concentration for your specific enzyme. 2. Control for ionic strength: Maintain a consistent final concentration of KCl in all assay wells, including controls and standards. 3. Buffer exchange: If the high salt concentration is inhibitory and cannot be diluted, consider buffer exchange methods like dialysis or desalting columns to reduce the KCl concentration prior to the assay. |
Experimental Protocols
Protocol 1: Protein Precipitation to Remove Interfering Substances
This protocol is adapted for removing interfering substances like glucosamine before a Lowry or BCA protein assay.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Acetone (B3395972), cold (-20°C)
-
Your protein sample containing this compound
-
Assay-compatible buffer for resuspension
Procedure:
-
To your protein sample, add an equal volume of 20% TCA (diluted from the 100% stock).
-
Incubate on ice for 30 minutes to allow the protein to precipitate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the interfering substances.
-
Wash the protein pellet by adding 200 µL of cold acetone.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Decant the acetone and allow the pellet to air dry briefly. Do not over-dry, as it can make resuspension difficult.
-
Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.
-
Proceed with your protein quantification assay.
Visualizations
Caption: Troubleshooting workflow for biochemical assay interference.
Caption: Mechanism of KCl interference in enzymatic assays.
References
- 1. Hexosamine interference with the determination of protein by the Lowry procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexosamine interference with the determination of protein by the Lowry procedure | Scilit [scilit.com]
- 3. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Urea and KCl have differential effects on enzyme activities in liver and muscle of estivating versus nonestivating species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes: Influence of Inactivation Conditions and Immobilization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Integrity of Mitochondria Alters by Potassium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interference in glucose oxidase-peroxidase blood glucose methods. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
"Glucosamine Sulfate Potassium Chloride" long-term stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability of Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of Glucosamine Sulfate Potassium Chloride in aqueous solutions?
The pH of the aqueous solution is a critical factor. Glucosamine demonstrates maximum stability in acidic conditions, with studies indicating optimal stability around pH 5.0.[1]
Q2: How does temperature affect the stability of glucosamine solutions?
Temperature significantly impacts the degradation rate of glucosamine. Elevated temperatures accelerate the degradation process. The degradation follows first-order kinetics, and the rate constants increase with temperature.[2][3][4] For instance, studies conducted in subcritical water (190 to 230°C) show a clear temperature dependence on the degradation rate.[2][3][4] While these temperatures are extreme, they illustrate the principle that higher temperatures lead to faster degradation. Long-term stability tests for a glucosamine hydrochloride reference standard were conducted at 4–8°C for up to 144 months, indicating that refrigerated conditions are suitable for long-term storage.[5]
Q3: What are the main degradation products of glucosamine in an aqueous solution?
The primary degradation product of glucosamine in aqueous solutions, particularly under heating, is 5-(hydroxymethyl)-furfural (5-HMF).[2][3][4] Under different pH conditions, other degradation products can be formed. At pH 8.5, for example, pyrazines, 3-hydroxypyridines, and pyrrole-2-carboxaldehyde have been identified.[6]
Q4: What is the expected shelf-life of a glucosamine sulfate solution under optimal conditions?
In a pH 5.0 buffer solution at 25°C, the degradation rate constant for glucosamine sulfate was estimated to be 5.93 x 10⁻⁶ hr⁻¹, which corresponds to a t₉₀ (the time for 10% degradation) of approximately 2.03 years.[1]
Q5: Does the presence of potassium chloride affect the stability of glucosamine sulfate in solution?
The primary stability concern is the glucosamine molecule itself. Potassium chloride is added to stabilize the glucosamine sulfate in its solid form, preventing degradation from moisture and improving shelf stability.[7] In solution, the presence of KCl may influence the ionic strength, but the core factors driving degradation (pH, temperature) remain the same. The solubility of glucosamine hydrochloride has been shown to decrease with the addition of KCl due to the common ion effect.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of the glucosamine solution | Inappropriate pH: The pH of the solution may be too high or too low. | Verify the pH of your solution. Adjust to the optimal range of pH 5.0 for maximum stability.[1] |
| Elevated temperature: The solution is being stored at too high a temperature. | Store the aqueous solution at refrigerated temperatures (4-8°C) to slow down the degradation rate.[5] | |
| Exposure to light: Although not extensively documented in the provided results, light can be a factor in the degradation of many chemical compounds. | Store the solution in amber vials or protect it from light to minimize potential photodegradation. | |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Formation of degradation products: The unexpected peaks are likely degradation products such as 5-HMF. | Confirm the identity of the degradation products using a reference standard (e.g., 5-HMF). Review storage conditions (pH, temperature) to minimize further degradation.[2][3][4] |
| Contamination: The solution may be contaminated. | Ensure proper handling and use of clean labware. Prepare a fresh solution and re-analyze. | |
| Inconsistent analytical results | Unstable solution: The glucosamine concentration is changing over the course of the experiment. | Prepare fresh solutions for each experiment or validate the stability of the solution over the experimental timeframe under your specific conditions. Sample and standard solutions for HPLC have been reported to be stable for one week.[9] |
| Improper analytical method: The analytical method may not be stability-indicating. | Use a validated, stability-indicating HPLC method to separate the parent compound from its degradation products.[9] |
Quantitative Data Summary
Table 1: Degradation Kinetics of D-Glucosamine in Subcritical Water [2][3][4]
| Temperature (°C) | Degradation Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) |
| 190 - 230 | Temperature-dependent | 130 | 2.11 x 10¹² |
Table 2: Stability of Glucosamine Sulfate at 25°C in pH 5.0 Buffer [1]
| Parameter | Value |
| Degradation Rate Constant (k) | 5.93 x 10⁻⁶ hr⁻¹ |
| t₉₀ (Time for 10% degradation) | ~2.03 years |
Experimental Protocols
1. Stability Testing of Glucosamine Sulfate in Aqueous Solution
This protocol is based on the methodology for evaluating the physicochemical stability of glucosamine sulfate.[1]
-
Objective: To determine the degradation rate of glucosamine sulfate in aqueous solutions at different pH values and temperatures.
-
Materials:
-
This compound
-
Buffer solutions (e.g., citrate, phosphate) at various pH levels (e.g., 3, 5, 7, 9)
-
High-purity water
-
Temperature-controlled incubator or water bath
-
Validated HPLC system with a suitable column (e.g., amino column) and detector (e.g., UV at 195 nm).[9]
-
-
Procedure:
-
Prepare stock solutions of glucosamine sulfate in the different buffer solutions.
-
Aliquot the solutions into sealed vials to prevent evaporation.
-
Place the vials in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a sample from each vial.
-
Analyze the concentration of the remaining glucosamine in each sample using a validated HPLC method.
-
Plot the natural logarithm of the glucosamine concentration versus time to determine the degradation rate constant (k) from the slope of the line.
-
Use the Arrhenius equation to evaluate the effect of temperature on the degradation rate.
-
2. HPLC Method for Glucosamine Quantification
This protocol is adapted from a validated stability-indicating HPLC method.[9]
-
Objective: To quantify the concentration of glucosamine in a sample and separate it from potential degradation products.
-
Instrumentation:
-
HPLC system with UV detector
-
Amino column (e.g., Phenomenex Luna 150 mm x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffer (e.g., 75:25, v/v, pH 7.50)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 195 nm
-
Injection Volume: Varies depending on concentration
-
-
Procedure:
-
Prepare standard solutions of glucosamine hydrochloride of known concentrations.
-
Prepare the sample solution by dissolving the this compound in the mobile phase or an appropriate solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the glucosamine peak based on the retention time and peak area of the standards.
-
The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.
-
Visualizations
Caption: Experimental workflow for assessing glucosamine stability.
Caption: Simplified degradation pathway of glucosamine in aqueous solution.
References
- 1. Evaluation of the physicochemical stability and skin permeation of glucosamine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. chemignition.com [chemignition.com]
- 8. mdpi.com [mdpi.com]
- 9. A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Glucosamine Sulfate Potassium Chloride Cytotoxicity in High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with high concentrations of Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures even at moderate concentrations of Glucosamine Sulfate Potassium Chloride. What are the potential causes?
A1: High cytotoxicity from this compound can stem from several factors. Firstly, high concentrations of glucosamine can induce cellular stress through various mechanisms, including endoplasmic reticulum (ER) stress and oxidative stress. Secondly, the sensitivity to glucosamine can be highly cell-line dependent. Some cell lines may be more susceptible to its effects. Lastly, experimental conditions such as cell density, media composition, and duration of exposure can significantly influence the observed cytotoxicity.
Q2: How can we distinguish between a cytotoxic and a cytostatic effect of this compound in our experiments?
A2: A cytotoxic effect leads to cell death, which can be measured by assays that detect compromised membrane integrity (e.g., LDH assay or Trypan Blue exclusion). In contrast, a cytostatic effect inhibits cell proliferation without directly causing cell death. This can be assessed by cell counting over time or by assays that measure metabolic activity (e.g., MTT or WST-1 assay), often showing a plateau in cell numbers rather than a decrease. It is recommended to use a combination of assays to differentiate between these two effects.
Q3: Can the potassium chloride in the this compound complex contribute to cytotoxicity?
A3: Glucosamine sulfate is inherently unstable and is therefore stabilized with salts like potassium chloride or sodium chloride. The potassium chloride itself is not generally considered cytotoxic at the concentrations typically resulting from the addition of the complex to cell culture media. However, it is crucial to maintain proper osmolarity in your culture medium. Preparing a vehicle control with potassium chloride equivalent to the highest concentration of the complex used in your experiment can help rule out any confounding effects of the salt.
Q4: Are there any known compounds that can mitigate this compound-induced cytotoxicity?
A4: Yes, some studies suggest that co-treatment with certain compounds can alleviate glucosamine-induced cytotoxicity. For instance, chitooligosaccharides (COS) have been shown to antagonize the cytotoxic effects of glucosamine in normal cell lines.[1][2] Additionally, antioxidants may help mitigate cytotoxicity by counteracting the oxidative stress induced by high concentrations of glucosamine.[3]
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in preliminary experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Sensitivity | Test a range of cell lines to identify one with a more robust tolerance to this compound. | Identification of a suitable cell model for your experiments. |
| High Compound Concentration | Perform a dose-response curve starting from a low concentration to determine the optimal non-toxic working concentration range. | Establishment of the IC50 value and a safe concentration range for your specific cell line. |
| Solvent Toxicity | If using a solvent to dissolve the compound, ensure the final concentration in the media is non-toxic. Run a vehicle control with the solvent alone. | Elimination of solvent-induced cytotoxicity as a confounding factor. |
| Suboptimal Cell Density | Optimize the initial cell seeding density. Low-density cultures can be more susceptible to chemical stressors. | Reduced cytotoxicity and more consistent experimental results. |
Issue 2: Inconsistent results between different cytotoxicity assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Different Assay Endpoints | Use multiple assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis). | A more comprehensive and reliable assessment of cytotoxicity. |
| Compound Interference | Check for direct chemical interference of this compound with your chosen assay reagents (e.g., reduction of MTT by the compound). | Accurate and artifact-free cytotoxicity data. |
| Timing of Assay | Perform assays at different time points to capture the kinetics of the cytotoxic response. | Understanding the time-dependent effects of the compound on cell viability. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of glucosamine and its derivatives on various cell lines as reported in the literature. Note that specific IC50 values for this compound are not widely available, and the data below pertains to different forms of glucosamine.
Table 1: Effects of Glucosamine on Cell Viability
| Cell Line | Glucosamine Form | Concentration | Incubation Time | Effect |
| ALVA41 (Prostate Cancer) | Glucosamine | 0.5 - 2 mM | 24 h | Dose-dependent decrease in cell proliferation.[4] |
| 786-O (Renal Cancer) | Glucosamine | 1, 5, 10 mM | 24, 48, 72 h | Dose- and time-dependent inhibition of proliferation.[4] |
| Caki-1 (Renal Cancer) | Glucosamine | 1, 5, 10 mM | 24, 48, 72 h | Dose- and time-dependent inhibition of proliferation.[4] |
| SMMC-7721 (Hepatoma) | Glucosamine | 500, 1000 µg/ml | 120 h | Inhibition ratios of 52% and 83%, respectively.[4] |
| MG-63 (Osteosarcoma) | Glucosamine Sulfate | 10, 50, 100 µg/ml | 48 h | No significant effect on cell viability.[5] |
| SaOS-2 (Osteosarcoma) | Glucosamine Sulfate | 10, 50, 100 µg/ml | 48 h | No significant effect on cell viability.[5] |
| NK-92 (Natural Killer cells) | Glucosamine | > 2.5 mM | Overnight | Dose-dependent decrease in cytotoxicity against K562 cells.[6] |
| 3T3 (Fibroblasts) | Glucosamine | Not specified | Not specified | High toxicity (approx. 92%).[1][2] |
| HepG2 (Hepatoma) | Glucosamine | Not specified | Not specified | High toxicity (approx. 92%).[1][2] |
| HeLa (Cervical Cancer) | Glucosamine | Not specified | Not specified | High toxicity (approx. 92%).[1][2] |
Table 2: IC50 Values of Glucosamine Derivatives
| Compound | Cell Line | IC50 Value |
| Glucosamine Hydrochloride | SMMC-7721 (Hepatoma) | ~500 µg/ml |
| D-Glucosamine | SMMC-7721 (Hepatoma) | ~500 µg/ml |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
Objective: To determine the dose-dependent cytotoxic effect of this compound on a specific cell line.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in sterile PBS or culture medium. Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS or the solvent used for the stock solution) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Co-treatment with an Antioxidant to Mitigate Cytotoxicity
Objective: To assess the potential of an antioxidant (e.g., N-acetylcysteine, NAC) to reduce this compound-induced cytotoxicity.
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
All materials listed in Protocol 1
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Co-treatment: Prepare treatment media containing:
-
This compound at a cytotoxic concentration (e.g., IC75 or IC90).
-
Varying concentrations of NAC.
-
A combination of the cytotoxic concentration of this compound and varying concentrations of NAC.
-
Controls: Untreated, vehicle, NAC alone, and this compound alone.
-
-
Proceed with steps 4-8 from Protocol 1 to assess cell viability.
Signaling Pathways and Visualizations
High concentrations of Glucosamine Sulfate can impact several key cellular signaling pathways, leading to cytotoxicity.
Endoplasmic Reticulum (ER) Stress Pathway
Elevated levels of glucosamine can disrupt protein folding in the ER, leading to the Unfolded Protein Response (UPR).[7][8][9][10] Chronic ER stress can trigger apoptosis.
Caption: Glucosamine-induced ER Stress and the Unfolded Protein Response.
Oxidative Stress
Glucosamine treatment can lead to the generation of Reactive Oxygen Species (ROS), contributing to oxidative stress and cellular damage.[3][11][12][13][14]
Caption: Induction of Oxidative Stress by high glucosamine concentrations.
NF-κB Signaling Pathway
Glucosamine sulfate has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[15][16][17][18][19] This can have context-dependent effects on cell fate.
Caption: Inhibition of NF-κB Signaling by Glucosamine Sulfate.
Wnt/β-catenin Signaling Pathway
Glucosamine can influence the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. The effects can be cell-type specific.
Caption: Modulation of the Wnt/β-catenin Pathway by Glucosamine.
References
- 1. repositorio.ufrn.br [repositorio.ufrn.br]
- 2. Chitooligosaccharides antagonize the cytotoxic effect of glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of glucosamine and its effects on ROS production, Nrf2, and O-GlcNAc expression in HMEC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glucosamine sulfate suppresses the expression of matrix metalloproteinase-3 in osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosamine prevents polarization of cytotoxic granules in NK-92 cells by disturbing FOXO1/ERK/paxillin phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosamine induces ER stress by disrupting lipid-linked oligosaccharide biosynthesis and N-linked protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucosamine-induced endoplasmic reticulum stress attenuates apolipoprotein B100 synthesis via PERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Glucosamine-Induced ER Stress in Diabetic Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alloxan attenuates glucosamine-induced NF-κB activation and proinflammatory gene expression under normoglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glucosamine sulfate inhibits TNF-alpha and IFN-gamma-induced production of ICAM-1 in human retinal pigment epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
"Glucosamine Sulfate Potassium Chloride" delivery optimization for targeted joint therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the targeted delivery of Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride for joint therapy.
Section 1: Formulation and Stability
This section addresses common issues related to the chemical properties and formulation of Glucosamine Sulfate Potassium Chloride (GSPC).
Q1: Why is my glucosamine sulfate formulation unstable, and what is the role of potassium chloride (KCl)?
A: Glucosamine sulfate is inherently unstable on its own due to its hygroscopic nature (propensity to absorb moisture from the air) and the potential for its amino group to oxidize.[1][2][3] This instability can lead to degradation and a reduced shelf-life.[2] To counteract this, it is stabilized by forming a salt with either potassium chloride (KCl) or sodium chloride (NaCl).[4][5]
-
Stabilization: Potassium chloride acts as a stabilizing agent, preventing the glucosamine sulfate molecule from degrading over time.[5]
-
Enhanced Bioavailability: The addition of KCl can also improve the absorption and bioavailability of the glucosamine sulfate.[6][7]
-
Purity & Payload: It is important to note that this stabilization impacts the purity, or the amount of "active" glucosamine per gram. Glucosamine sulfate stabilized with KCl typically has a lower glucosamine base content (~59-65%) compared to Glucosamine HCL (~83-88%) because it contains two salts (sulfate and KCl).[4]
Q2: I'm observing poor solubility of my GSPC formulation. What solvents are recommended for experimental procedures?
A: this compound is soluble in water.[8] For wet granulation methods in tablet formulation, where the hygroscopic nature is a concern, non-aqueous solvents like Isopropyl Alcohol, Acetone, or methylene (B1212753) dichloride are often used.[2] For creating nanoparticle or hydrogel formulations, the initial dissolution is typically in an aqueous solution or buffer.[9][10]
Section 2: Nanoparticle-Based Delivery Systems
This section focuses on troubleshooting the development and characterization of nanoparticle carriers for glucosamine.
Q3: My glucosamine-loaded nanoparticles are aggregating. What are the potential causes and solutions?
A: Nanoparticle aggregation can be caused by several factors, including improper surface charge, high particle concentration, or issues with stabilizing agents.
-
Zeta Potential: Ensure your nanoparticles have a sufficient surface charge (a zeta potential of approximately ±30 mV is generally considered stable). Surface functionalization, for example with citric acid, can impart a negative charge that promotes repulsion between particles.[11]
-
Stabilizers: Utilize stabilizing agents in your formulation. For instance, polyethylene (B3416737) glycol (PEG) can be used to create a protective layer on liposomes, preventing aggregation.[12]
-
Concentration: Experiment with lower nanoparticle concentrations during synthesis and storage.
-
Solvent Conditions: Ensure the pH and ionic strength of your dispersion medium are optimal for nanoparticle stability.
Q4: The encapsulation efficiency of my nanoparticles is low. How can I improve it?
A: Low encapsulation efficiency is a common challenge. Consider the following strategies:
-
Method Optimization: The chosen method significantly impacts efficiency. For liposomes, the reverse evaporation method is a common technique.[12] For polymeric nanoparticles like PLGA, methods like probe sonication to facilitate self-assembly can be effective.[13]
-
Polymer/Lipid Concentration: Adjust the concentration of the polymer (e.g., PLGA) or lipids. An optimal ratio between the drug and the carrier is crucial.
-
Process Parameters: Optimize parameters such as sonication time/power, homogenization speed, or evaporation rate.
-
Drug-Carrier Interaction: Enhance the interaction between glucosamine and the carrier. For example, covalent conjugation of glucosamine to a polymer like PLGA has been used to overcome issues of high hydrophilicity and improve loading.[13]
Q5: What are the key characterization techniques I should be using for my glucosamine nanocarriers?
A: A thorough characterization is essential to ensure the quality and reproducibility of your nanocarriers.
| Parameter | Technique(s) | Typical Values/Observations | Reference(s) |
| Hydrodynamic Size & PDI | Dynamic Light Scattering (DLS) | Size: 10-100 nm for intravenous use. PDI < 0.3 indicates a narrow size distribution. Iron oxide nanoparticles (IONs) functionalized with glucosamine had a hydrodynamic diameter of ~82 nm. | [9] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures surface charge to predict stability. ION-GLU nanoparticles exhibited a zeta potential of approximately -25 mV at pH 7.2. | [11] |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visualizes the shape and surface of the nanoparticles. | [14] |
| Encapsulation Efficiency | HPLC, UV-Vis Spectrophotometry | Quantifies the amount of glucosamine successfully loaded into the nanoparticles. | [12][14] |
| In Vitro Drug Release | Dialysis Method | Measures the release profile of glucosamine from the nanocarrier over time in a relevant buffer (e.g., PBS). | [10] |
Experimental Workflow: Nanoparticle Formulation & Characterization
Caption: Workflow for GSPC nanoparticle development.
Section 3: Hydrogel-Based Delivery Systems
This section provides guidance on developing hydrogel systems for sustained glucosamine release.
Q6: How can I control the release rate of Glucosamine Sulfate from my thermosensitive hydrogel?
A: The release rate from a hydrogel is governed by its physical properties.[15]
-
Polymer Concentration: Increasing the concentration of the gelling polymer (e.g., Pluronic F127) can create a denser network, slowing down drug diffusion and release.[16][17]
-
Pore Size: Modifying the hydrogel's microstructure to achieve a smaller pore size can retard the release of the encapsulated drug.[15]
-
Degradation Kinetics: The rate at which the hydrogel degrades will dictate the release of the drug. Selecting polymers with different degradation profiles is a key strategy.[15]
-
Drug-Matrix Interactions: Incorporating components that interact with glucosamine can slow its release.
-
Composite Hydrogels: Creating a nano-composite hydrogel, for instance by incorporating drug-loaded nanoparticles within the hydrogel matrix, can achieve a more sustained and controlled release profile.[18]
Data Presentation: Hydrogel Drug Release
| Formulation | Time Point | Cumulative Drug Release (%) | Release Model | Reference |
| GSPC Emulgel (F3) | 6 hours | 75.41% | - | [10] |
| GSPC Emulgel (F6) | 6 hours | 88.00% | Higuchi | [10] |
| Dual-Drug Hydrogel (Dex) | 40 days | ~80% | - | [18] |
| Dual-Drug Hydrogel (KGN) | 40 days | ~40% | - | [18] |
Q7: My injectable hydrogel has a high burst release. How can this be minimized?
A: A high initial burst release is often due to the drug being adsorbed on or near the hydrogel surface.
-
Washing Step: Introduce a gentle washing step after gelation to remove surface-adsorbed drug.
-
Encapsulation within Nanoparticles: First, encapsulate the glucosamine in nanoparticles (e.g., PLGA or liposomes), and then disperse these nanoparticles within the hydrogel. This creates a dual-barrier system that significantly reduces burst release.[18][19]
-
Increase Cross-linking: For chemically cross-linked hydrogels, increasing the cross-linking density can reduce the initial rapid release.
Section 4: In Vitro & In Vivo Experimental Issues
This section covers common questions related to the biological evaluation and quantification of glucosamine.
Q8: How can I accurately quantify glucosamine in biological samples like plasma or tissue?
A: Glucosamine lacks a strong chromophore, making direct UV detection difficult. Therefore, derivatization is typically required for quantification by High-Performance Liquid Chromatography (HPLC).[20]
-
Recommended Method: Reversed-phase HPLC with pre-column derivatization followed by fluorescence or UV detection is a sensitive and specific method.[21][22]
-
Derivatizing Agents: Common agents include 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or phenyl isothiocyanate (PITC).[21][22]
-
Detection: Fluorescence detection often provides higher sensitivity than UV detection.[21] Electrochemical detection has also been reported with a low limit of detection (2.0 ng/ml).[21]
Experimental Protocol: HPLC Quantification of Glucosamine
This protocol is a synthesized example based on common methodologies.[20][21]
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., mannosamine (B8667444) HCl).
-
Precipitate proteins using acetonitrile (B52724).
-
Centrifuge and collect the clear supernatant.
-
-
Derivatization:
-
Mix the supernatant with a borate (B1201080) buffer.
-
Add the derivatizing agent (e.g., 8 mM Fmoc-Cl in acetonitrile).
-
Incubate at ~30°C for 30 minutes.
-
Quench the reaction by adding a compound like 1-aminoadamantane HCl to remove excess derivatizing agent.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an acidic buffer (e.g., 0.1% acetic acid).
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector (e.g., excitation at 263 nm, emission at 315 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of glucosamine (e.g., 0.05-20 µg/mL).
-
Calculate the concentration in the sample by comparing its peak area (relative to the internal standard) to the standard curve.
-
Q9: What are the key signaling pathways I should investigate to demonstrate the mechanism of action of my glucosamine formulation in chondrocytes?
A: Glucosamine exerts its effects through several signaling pathways. Investigating these can provide strong mechanistic evidence for your delivery system's efficacy.
-
NF-κB Pathway: This is a primary pro-inflammatory pathway. Glucosamine has been shown to inhibit the activation of NF-κB induced by inflammatory cytokines like Interleukin-1β (IL-1β).[23][24][25] This leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs) and other catabolic enzymes.[26]
-
Wnt/β-catenin Pathway: This pathway is involved in cell proliferation. Studies suggest that glucosamine may promote chondrocyte proliferation via the activation of the Wnt/β-catenin signaling pathway.[27]
-
MAPK Pathway: Glucosamine can suppress inflammatory mediators by inhibiting proteins such as p38 MAPK.[9]
-
TGF-β Signaling: Glucosamine treatment has been shown to up-regulate TGF-β1 mRNA levels, which is an anabolic factor in cartilage.[28]
Signaling Pathway: Glucosamine's Anti-inflammatory Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wjpmr.com [wjpmr.com]
- 3. US5843923A - this compound and process of preparation thereof - Google Patents [patents.google.com]
- 4. Glucosamine HCL vs. Sulfate: An Analysis of Purity & Source [nutripartners.co]
- 5. chemignition.com [chemignition.com]
- 6. mdtherapeutics.com [mdtherapeutics.com]
- 7. in.foliuslabs.com [in.foliuslabs.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. Functional glucosamine-iron oxide nanocarriers | Journal of Materials Research | Cambridge Core [cambridge.org]
- 10. Formulation and Characterization of Glucosamine Sulphate Potassium Chloride (GSPC) Loaded Emulgel for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. Formulation, characterization of glucosamine loaded transfersomes and in vivo evaluation using papain induced arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogel-Based Controlled Delivery Systems for Articular Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucosamine-loaded injectable hydrogel promotes autophagy and inhibits apoptosis after cartilage injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
- 19. Polymeric Nanoparticles for Drug Delivery in Osteoarthritis [mdpi.com]
- 20. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Experimental Pharmacology of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Enhancing Topical Penetration of Glucosamine Sulfate Potassium Chloride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered when enhancing the topical delivery of Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride (GSPC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering Glucosamine Sulfate Potassium Chloride (GSPC) through the skin?
A1: The primary challenge is the highly hydrophilic (water-loving) nature of glucosamine, which hinders its ability to pass through the lipophilic (fat-loving) stratum corneum, the skin's main barrier.[1][2] Glucosamine has a low octanol-water partition coefficient (LogP of -2.8), indicating poor lipid solubility.[3] Additionally, as a salt, it is ionized, further limiting its passive diffusion across the skin.
Q2: What is the optimal pH for maintaining the stability of glucosamine in a topical formulation?
A2: Glucosamine sulfate demonstrates the highest stability at a pH of 5.0.[4][5][6] In a pH 5 buffer solution at 25°C, the estimated time for 10% degradation (t90) is approximately 2.03 years, making this pH ideal for ensuring the chemical integrity of the active ingredient in the formulation.[4][5][6]
Q3: What are the main strategies to enhance the topical penetration of GSPC?
A3: There are three main strategies:
-
Chemical Penetration Enhancers: Incorporating substances like fatty acids (e.g., oleic acid), pyrrolidones, surfactants, and terpenes into the formulation can reversibly disrupt the stratum corneum's lipid structure, increasing drug permeability.[7][8][9][10]
-
Advanced Formulation Vehicles: Encapsulating GSPC in novel carrier systems such as liposomes, transfersomes, microemulsions, or liquid crystalline nanodispersions can significantly improve its delivery across the skin barrier.[3][8][11][12] Emulgels are also a promising dosage form for controlled release.[13][14][15]
-
Physical Enhancement Techniques: Methods like iontophoresis (using a small electric current) and sonophoresis (using ultrasound) can be employed to temporarily increase skin permeability, though these are more complex to implement.[9][16]
Q4: Which analytical methods are recommended for quantifying GSPC in skin permeation samples?
A4: High-Performance Liquid Chromatography (HPLC) is the most common method. Since glucosamine lacks a strong chromophore for UV detection, a pre-column derivatization step is typically required.[3][17][18] Common derivatizing agents include Phenylisothiocyanate (PITC)[17][19] and 9-fluorenylmethyl chloroformate (FMOC).[3] For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used.[19]
Troubleshooting Guide
Problem 1: I am observing very low or non-detectable levels of GSPC permeation through my skin model.
| Possible Cause | Recommended Solution |
| Inherent Low Permeability | Glucosamine is highly hydrophilic and is expected to have low permeability.[4][5] A study using rat skin measured a permeation rate of 13.27 µg/cm²/hr from a 5% solution, which can serve as a benchmark.[5][6] |
| Suboptimal Formulation pH | An incorrect pH can lead to glucosamine degradation. Ensure your vehicle is buffered to pH 5.0 for maximum stability.[4][5] |
| Ineffective Vehicle | A simple aqueous solution may not provide sufficient driving force. Consider formulating the GSPC into an advanced vehicle like a microemulsion, liposomal gel, or a liquid crystalline nanodispersion, which have shown superior delivery compared to standard o/w creams.[8] |
| Lack of Penetration Enhancer | The formulation may require a penetration enhancer to disrupt the stratum corneum. Incorporate enhancers like oleic acid or propylene (B89431) glycol.[8][20] |
| Compromised Skin Barrier | The skin membrane may have been damaged during preparation or storage, or it may be inherently flawed. Test the barrier integrity using transepidermal water loss (TEWL) or electrical resistance (TEER) measurements before the experiment.[21] |
Problem 2: My permeation results show high variability between different skin donors or even replicates from the same donor.
| Possible Cause | Recommended Solution |
| Inter-Donor Variability | Biological differences between skin donors are a major source of variation.[21] Increase the number of donors (n-number) to obtain a more reliable average. Also, consider using a reference compound (e.g., caffeine) to normalize the data across different skin samples.[21] |
| Inconsistent Skin Preparation | Variations in skin thickness significantly impact permeability. Use a dermatome to ensure a consistent thickness for all skin samples used in the study.[21] |
| Inconsistent Application | Non-uniform application of the topical formulation can lead to variable dosing. Ensure a consistent, accurately measured amount is applied evenly to the entire diffusion area. |
| Air Bubbles in Franz Cell | Air bubbles trapped between the skin membrane and the receptor fluid can act as a barrier, artificially reducing permeation. Ensure the receptor chamber is completely filled and free of bubbles before and during the experiment. |
| Leaching of Skin Components | Components from the skin may leach into the receptor fluid and interfere with the analytical method.[17] Run a blank experiment with a skin sample and vehicle only (no GSPC) to check for interfering peaks in your chromatogram. |
Problem 3: My GSPC formulation appears unstable (e.g., changes color, separates, changes viscosity).
| Possible Cause | Recommended Solution |
| Chemical Degradation | Glucosamine is hygroscopic and can degrade, especially if the pH is not optimal.[22][23] Ensure the formulation is buffered to pH 5.0. Consider adding antioxidants like sodium metabisulfite (B1197395) (0.5%) and butylated hydroxyanisole (BHA) (0.01%) to improve stability.[24] |
| Microbial Contamination | Aqueous formulations are susceptible to microbial growth. Include a suitable preservative in the formulation. |
| Physical Instability of Emulsion/Gel | The emulsion or gel base may be unstable. For emulgels, ensure the ratio of the microemulsion to the gelling agent (e.g., Carbopol 934) is optimized.[13] For transfersomes or liposomes, incorporating them into a secondary gel vehicle can enhance their stability and shelf life.[11][25] |
Quantitative Data Summary
Table 1: Permeation Rates of Glucosamine in Various Formulations
| Formulation Type | Active Ingredient | Skin Model | Permeation Flux (Jss) / Rate | Citation(s) |
|---|---|---|---|---|
| 5% Aqueous Solution | Glucosamine Sulfate | Rat Skin | 13.27 µg/cm²/hr | [4][5][6] |
| O/W Cream | Glucosamine HCl | Rat Skin | Less effective than liquid crystalline vehicles | [8] |
| Liposomal Vehicles | Glucosamine HCl | Rat Skin | Less effective than liquid crystalline vehicles | [8] |
| Liquid Crystalline Nanodispersion (Cubic Phase) | Glucosamine HCl | Rat Skin | More effective than O/W cream and liposomes | [8] |
| Cubic Nanodispersion with Oleic Acid & PEG 200 | Glucosamine HCl | Rat Skin | Showed the highest permeation enhancing ability | [8] |
| Liposomal Gel | Glucosamine | EpiDerm™ Skin Model | ~27% increase in permeability over plain gel |[3] |
Table 2: Common Chemical Penetration Enhancers for Topical Formulations
| Enhancer Class | Example(s) | Mechanism of Action | Citation(s) |
|---|---|---|---|
| Fatty Acids | Oleic Acid | Disrupts and fluidizes the ordered lipid structure of the stratum corneum. | [8][10] |
| Solvents / Glycols | Propylene Glycol, Ethanol | Acts as a co-solvent within the stratum corneum, altering its solvent nature and improving drug partitioning. | [20] |
| Pyrrolidones | 2-Pyrrolidone | Partitions into the stratum corneum, altering its solvent properties. | [7][9] |
| Surfactants | Tween 20, Tween 80 | Disrupts the lipid bilayer of the stratum corneum; also used as emulsifiers in formulations. | [13][15] |
| Terpenes | Menthol, Limonene | Interacts with intercellular lipids to increase their fluidity. |[7][20] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard procedure for assessing the permeation of GSPC across a skin membrane.
1. Skin Membrane Preparation:
- Obtain excised human or porcine skin from a licensed tissue bank. Abdominal or back skin is commonly used.
- Thaw the skin at room temperature and carefully remove any subcutaneous fat using a scalpel.
- Immerse the skin in water at 60°C for 60 seconds to separate the epidermis from the dermis.[17]
- Gently peel the epidermal membrane away from the dermis.
- Cut the membrane into sections large enough to fit the Franz diffusion cells. Store hydrated in a sodium azide (B81097) solution (e.g., 0.02% w/v) until use.[17]
2. Franz Diffusion Cell Setup:
- Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline pH 7.4 containing 0.02% sodium azide to prevent microbial growth). Ensure no air bubbles are trapped beneath the skin.[17]
- Place a small magnetic stir bar in the receptor compartment and place the cell in a circulating water bath maintained at 32 ± 1°C to simulate skin surface temperature.
- Allow the system to equilibrate for at least 30 minutes.
3. Dosing and Sampling:
- Apply a precise amount of the GSPC formulation (e.g., 10-20 mg/cm²) evenly onto the skin surface in the donor compartment.
- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor fluid and immediately replace it with fresh, pre-warmed fluid.
- Store the collected samples at -20°C until analysis.
4. Data Analysis:
- Analyze the concentration of GSPC in each sample using a validated analytical method (e.g., HPLC).
- Calculate the cumulative amount of GSPC permeated per unit area (µg/cm²) at each time point.
- Plot the cumulative amount permeated versus time. The slope of the linear portion (steady-state) of this curve represents the steady-state flux (Jss) in µg/cm²/hr.[19]
- The lag time (t_lag) is determined by extrapolating the linear portion of the curve to the x-axis.[19]
Protocol 2: HPLC Quantification of Glucosamine with PITC Derivatization
This protocol is based on a validated method for determining glucosamine concentration in permeation samples.[17]
1. Reagent Preparation:
- Derivatizing Reagent: Prepare a fresh solution of Phenylisothiocyanate (PITC) in methanol (B129727) (e.g., 5% v/v).[17]
- Mobile Phase: Prepare the mobile phase as required for your specific HPLC setup. A common mobile phase for this analysis is a gradient of acetonitrile (B52724) and an aqueous buffer.
- Standards: Prepare a series of glucosamine standard solutions of known concentrations in the receptor fluid to create a calibration curve.
2. Derivatization Procedure:
- Take a known volume of the permeation sample or standard solution.
- Add an alkaline buffer to raise the pH, as the reaction occurs in alkaline media.[17]
- Add the PITC solution. The optimal reaction temperature and PITC concentration should be determined, but incubation at room temperature is common.[17]
- After incubation, the reaction may be stopped by adding an acid.
3. HPLC Analysis:
- Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[18]
- Mobile Phase: As determined during method development.
- Flow Rate: Typically 1.0 mL/min.[19]
- Detection: UV detector set at a wavelength appropriate for the PITC-glucosamine derivative (e.g., 210 nm).[19]
- Injection Volume: 20 µL.[26]
4. Quantification:
- Inject the derivatized standards and samples into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of glucosamine in the unknown samples by interpolating their peak areas from the calibration curve.
Visualized Workflows and Pathways
Caption: Workflow for GSPC topical formulation development and evaluation.
Caption: Troubleshooting logic for low GSPC skin permeation.
Caption: Mechanism of chemical penetration enhancers on the stratum corneum.
References
- 1. Challenges in Skin Permeability: Overcoming Barriers to Enhance... [real.naruayshop.com]
- 2. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.law.wne.edu [digitalcommons.law.wne.edu]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the physicochemical stability and skin permeation of glucosamine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. WO2014018478A1 - Compositions and formulations of glucosamine for transdermal and transmucosal administration - Google Patents [patents.google.com]
- 8. Identification and assessment of permeability enhancing vehicles for transdermal delivery of glucosamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation, characterization of glucosamine loaded transfersomes and in vivo evaluation using papain induced arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpps.com [wjpps.com]
- 13. Formulation and Characterization of Glucosamine Sulphate Potassium Chloride (GSPC) Loaded Emulgel for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Formulation and Characterization of Glucosamine Sulphate Potassium Chloride (GSPC) Loaded Emulgel for the Treatment of Osteoarthritis | Bentham Science [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. redalyc.org [redalyc.org]
- 19. researchgate.net [researchgate.net]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. benchchem.com [benchchem.com]
- 22. wjpmr.com [wjpmr.com]
- 23. ijsred.com [ijsred.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Glucosamine Sulfate Potassium Chloride and Glucosamine Sulfate Sodium Chloride in Clinical Trials for Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Glucosamine (B1671600) sulfate (B86663) is a widely utilized supplement for the management of osteoarthritis (OA), with its efficacy and safety supported by numerous clinical studies.[1][2] However, the inherent instability of the glucosamine sulfate molecule necessitates the use of a stabilizing salt, most commonly potassium chloride (KCl) or sodium chloride (NaCl).[3][4][5] This has led to the commercial availability of two primary forms: glucosamine sulfate potassium chloride (GS-K) and glucosamine sulfate sodium chloride (GS-Na). This guide provides an objective comparison of these two forms, focusing on data from clinical trials to inform research and development decisions.
The primary rationale for the development of the potassium-stabilized form is to offer a sodium-free alternative for individuals with or at risk of hypertension, for whom excessive sodium intake is a concern.[3] Beyond this key difference, the crucial question for researchers and clinicians is whether the choice of stabilizing salt impacts the clinical efficacy and safety of glucosamine sulfate.
Comparative Clinical Efficacy and Safety: A Head-to-Head Trial
A key randomized, double-blind clinical trial directly compared the clinical outcomes of GS-K and GS-Na in patients with mild to moderate knee osteoarthritis.[6][7][8][9] The findings of this study are pivotal in understanding the therapeutic equivalence of the two forms.
Data Presentation: Summary of Clinical Trial Outcomes
| Outcome Measure | This compound (GS-K) | Glucosamine Sulfate Sodium Chloride (GS-Na) | Statistical Significance (Between Groups) |
| WOMAC Score | Improvement observed | Improvement observed | Not significant |
| SF-36 Score | Improvement observed | Improvement observed | Not significant |
| Adverse Events | Minor side effects reported | Minor side effects reported | No significant difference |
| Serum Potassium | More significant increase (within normal limits) | Less significant increase | - |
Data summarized from Wangroongsub et al., 2010.[6][7][8][9]
The study concluded that in a short-term comparison, glucosamine sulfate with potassium salt is as effective in pain relief and as safe as glucosamine sulfate with sodium salt for the treatment of mild to moderate knee osteoarthritis.[6][8][9] Both treatment groups demonstrated improvements in WOMAC and SF-36 scores, with no statistically significant differences observed between the two groups at any follow-up visit.[6][7][8] While the GS-K group showed a more significant increase in serum potassium levels, these levels did not exceed the normal range.[6][7][8]
Experimental Protocols
The aforementioned clinical trial by Wangroongsub and colleagues provides a clear methodology for comparing the two glucosamine sulfate formulations.
Experimental Protocol: Randomized, Double-Blind Comparison of GS-K and GS-Na
-
Objective: To compare the clinical outcomes of glucosamine sulfate stabilized with potassium chloride versus sodium chloride in patients with mild to moderate knee osteoarthritis.[6][7]
-
Study Design: A randomized, double-blind, parallel-group study.[6][7][9]
-
Participants: 90 patients with symptomatic mild to moderate knee osteoarthritis (Ahlback grade 1-4) were randomized into two groups of 45 patients each.[6][7]
-
Intervention:
-
Blinding: Both patients and evaluators were blinded to the type of treatment administered.[6][7][8]
-
Outcome Measures:
-
Primary: Clinical assessments including range of motion, presence of joint effusion, Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), and the Short Form (36) Health Survey (SF-36).[6][7]
-
Secondary (Safety): Laboratory studies to evaluate drug safety, including Blood Urea Nitrogen (BUN), creatinine, electrolytes, and liver function tests. Adverse drug reactions were also recorded.[6][7]
-
-
Assessment Schedule: Clinical assessments were conducted two weeks prior to the initiation of treatment and then every four weeks until the end of the sixteen-week treatment period.[6][7]
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. Role of glucosamine in the treatment for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. chemignition.com [chemignition.com]
- 4. qnwellness.com [qnwellness.com]
- 5. Glucosamine HCL vs. Sulfate: An Analysis of Purity & Source [nutripartners.co]
- 6. Comparable clinical outcomes between glucosamine sulfate-potassium chloride and glucosamine sulfate sodium chloride in patients with mild and moderate knee osteoarthritis: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
A Comparative Analysis of Glucosamine Sulfate Potassium Chloride and Chondroitin Sulfate for Cartilage Repair
For Researchers, Scientists, and Drug Development Professionals
Osteoarthritis (OA) is a prevalent degenerative joint disease characterized by the progressive breakdown of articular cartilage.[1] In the search for disease-modifying agents, glucosamine (B1671600) and chondroitin (B13769445) sulfate (B86663) have emerged as widely used dietary supplements. This guide provides an objective comparison of Glucosamine Sulfate Potassium Chloride and Chondroitin Sulfate, focusing on their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols for in vitro analysis.
Mechanisms of Action: A Molecular Perspective
Both glucosamine and chondroitin sulfate are natural components of the cartilage extracellular matrix and are thought to exert their effects through a combination of anti-inflammatory and chondroprotective actions.[2]
Glucosamine Sulfate is an amino sugar that serves as a fundamental building block for glycosaminoglycans (GAGs), which are essential for cartilage structure. Its proposed mechanisms include:
-
Anabolic Effects: Stimulating the synthesis of key cartilage matrix components, such as aggrecan and type II collagen, in chondrocytes.[1]
-
Anti-inflammatory and Catabolic Inhibition: Glucosamine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical signaling pathway that upregulates the expression of pro-inflammatory cytokines (e.g., IL-1β) and matrix-degrading enzymes like matrix metalloproteinases (MMPs).[1][3][4] By suppressing NF-κB, glucosamine can reduce the production of inflammatory mediators like COX-2 and inducible nitric oxide synthase (iNOS).[1][4]
Chondroitin Sulfate is a large sulfated GAG that contributes to the osmotic properties of cartilage, providing resistance to compression. Its therapeutic actions are believed to involve:
-
Stimulation of Matrix Synthesis: Chondroitin sulfate can stimulate the production of proteoglycans and collagen by chondrocytes.[1]
-
Inhibition of Degradative Enzymes: It has been shown to reduce the activity of collagenolytic enzymes and inhibit other MMPs involved in cartilage breakdown.[2]
-
Anti-inflammatory Properties: Similar to glucosamine, chondroitin sulfate can modulate inflammatory responses, partly by interfering with the NF-κB pathway and reducing the expression of pro-inflammatory molecules.[1][2]
The following diagram illustrates the central role of the NF-κB signaling pathway in osteoarthritis and the inhibitory points for glucosamine and chondroitin sulfate.
Comparative Efficacy: Preclinical and Clinical Evidence
The efficacy of glucosamine and chondroitin, both alone and in combination, has been evaluated in numerous in vitro, in vivo, and clinical studies, often with mixed results.
In vitro studies using chondrocyte cultures provide a controlled environment to dissect the molecular effects of these compounds. Generally, both have demonstrated the ability to counteract the inflammatory and catabolic effects induced by stimuli like Interleukin-1β (IL-1β).
| Parameter | Glucosamine Sulfate | Chondroitin Sulfate | Combination | Key Findings & References |
| Matrix Synthesis | ↑ Aggrecan, ↑ Collagen II | ↑ Proteoglycans, ↑ Collagen | Synergistic ↑ in matrix components | Both compounds stimulate anabolic processes in chondrocytes.[1] |
| MMP Inhibition | ↓ MMP-13, ↓ ADAMTS-5 | ↓ Collagenolytic activity | Synergistic ↓ in MMP expression | Both inhibit key enzymes responsible for cartilage matrix degradation.[1][2] |
| Inflammatory Markers | ↓ COX-2, ↓ iNOS, ↓ PGE₂ | ↓ NF-κB activation, ↓ IL-1β | Suppresses IL-1β induced gene expression | Both compounds exhibit anti-inflammatory effects by targeting the NF-κB pathway.[1][2][4] |
| Chondrocyte Viability | Prevents collagen degeneration | Stimulates chondrocyte metabolism | N/A | Glucosamine has been shown to protect against oxidative damage.[1] |
Clinical evidence remains a subject of debate. The landmark Glucosamine/chondroitin Arthritis Intervention Trial (GAIT), sponsored by the NIH, provided valuable but complex insights.
| Trial | Treatment Arms | Key Outcome (Primary Endpoint: 20% pain reduction) | Conclusion |
| GAIT (2006) [5][6] | 1. Glucosamine HCl (1500 mg/day)2. Chondroitin Sulfate (1200 mg/day)3. Combination4. Celecoxib5. Placebo | No significant difference for glucosamine, chondroitin, or the combination compared to placebo in the overall group.[5][6] | In the overall patient group, glucosamine and chondroitin were not found to be effective. However, a potential benefit for the combination was seen in a small subgroup with moderate-to-severe pain.[6][7] |
| GAIT (2-Year Follow-up) [6][8] | Same as above | No treatment achieved a clinically important difference in pain or function compared to placebo over 2 years.[8] | Long-term use of the supplements did not show significant symptomatic benefit over placebo, though all treatments were deemed safe.[8] |
| MOVES Trial (2016) [9] | 1. Glucosamine HCl + Chondroitin Sulfate2. Celecoxib (B62257) | The combination was non-inferior to celecoxib in reducing pain, stiffness, and functional limitations after 6 months in patients with moderate-to-severe pain.[9] | The combination therapy was found to be as effective as the NSAID celecoxib in a specific patient population with significant pain, offering a potentially safer alternative.[9] |
It is crucial to note that the GAIT study used glucosamine hydrochloride, whereas many other trials showing positive effects used glucosamine sulfate formulations.[5] This difference in salt form could contribute to the conflicting results observed in the literature.
Experimental Protocols and Workflows
Reproducibility in research is paramount. Below is a detailed, representative protocol for investigating the effects of these compounds on primary human chondrocytes in vitro.
This protocol outlines the steps for isolating human chondrocytes, treating them with glucosamine/chondroitin, inducing an inflammatory response, and analyzing gene expression.
-
Chondrocyte Isolation and Culture:
-
Obtain human articular cartilage from tissue donors under approved ethical guidelines.
-
Mince cartilage into small pieces (1-2 mm³) in a sterile biological safety cabinet.[10]
-
Wash fragments three times with sterile Phosphate-Buffered Saline (PBS) containing 1% penicillin-streptomycin.[10]
-
Perform enzymatic digestion using 0.2% Collagenase Type II in DMEM overnight at 37°C with gentle agitation.[10]
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.[10]
-
Centrifuge the cell suspension (e.g., at 200 x g for 10 minutes), discard the supernatant, and resuspend the cell pellet in complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% penicillin-streptomycin).[10]
-
Plate cells in T-75 flasks and culture at 37°C in a 5% CO₂ humidified incubator. Use cells at passage 1 or 2 for experiments to maintain their chondrocytic phenotype.[10][11]
-
-
Cell Treatment and Inflammatory Stimulation:
-
Seed chondrocytes in 6-well plates and grow to ~80% confluency.
-
Make cells quiescent by serum-starving in a low-serum (0.5% FBS) medium for 24 hours.[12]
-
Pre-treat cells for 2 hours with test compounds:
-
Induce an inflammatory response by adding IL-1β (e.g., 10 ng/mL) to the wells (except for the unstimulated control group).[12]
-
Incubate for a defined period (e.g., 24 hours for gene expression analysis).
-
-
Analysis (Quantitative Real-Time PCR - qPCR):
-
RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a thermal cycler with SYBR Green or TaqMan probes for target genes (e.g., MMP13, COL2A1, ACAN, IL6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method.
-
The following diagram provides a high-level overview of the experimental workflow described above.
Conclusion and Future Directions
Both this compound and Chondroitin Sulfate demonstrate plausible mechanisms of action for cartilage repair through anti-inflammatory and anabolic effects in preclinical models.[1] They interfere with key catabolic processes by inhibiting the NF-κB pathway, thereby reducing the expression of degradative enzymes and inflammatory mediators.
However, the translation of these promising preclinical findings to definitive clinical efficacy has been challenging, with major trials like GAIT showing no overall benefit.[5][6] Conversely, other studies, such as the MOVES trial, suggest that the combination may be as effective as celecoxib for patients with moderate-to-severe pain.[9] This discrepancy highlights the need for further research to clarify the optimal formulation (sulfate vs. hydrochloride), dosage, and patient phenotype most likely to respond to these therapies.
For drug development professionals, future research should focus on:
-
Bioavailability: Investigating formulations that enhance the absorption and delivery of these compounds to the joint space.
-
Patient Stratification: Identifying biomarkers to select patients who are most likely to benefit from this therapeutic approach.
-
Combination Therapies: Exploring synergistic effects with other agents to amplify chondroprotective outcomes.
By addressing these questions, the scientific community can better delineate the therapeutic role of glucosamine and chondroitin sulfate in the management of osteoarthritis.
References
- 1. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. researchgate.net [researchgate.net]
- 7. The NIH Glucosamine/Chondroitin Arthritis Intervention Trial (GAIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical efficacy and safety over two years use of glucosamine, chondroitin sulfate, their combination, celecoxib or placebo taken to treat osteoarthritis of the knee: a GAIT report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ard.bmj.com [ard.bmj.com]
- 10. benchchem.com [benchchem.com]
- 11. Human Chondrocytes (HC) Culture Protocol [sigmaaldrich.com]
- 12. Pharmacoproteomic study of the effects of chondroitin and glucosamine sulfate on human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Glucosamine Sulfate Potassium Chloride and Diacerein in Osteoarthritis: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride and diacerein (B1670377) in the management of osteoarthritis (OA), aimed at researchers, scientists, and drug development professionals. The analysis is based on a systematic review of available clinical trial data, with a focus on quantitative outcomes, experimental methodologies, and underlying mechanisms of action.
Quantitative Efficacy and Safety Analysis
A network meta-analysis of 31 randomized controlled trials (RCTs) provides the most robust comparative data on the efficacy of glucosamine and diacerein for knee osteoarthritis.[1][2][3][4] The key findings from this analysis, which compared the two agents against placebo, are summarized below. It is important to note that the studies on glucosamine predominantly used glucosamine sulfate, and a direct head-to-head comparison with the specific "Glucosamine Sulfate Potassium Chloride" formulation against diacerein is not extensively available in the literature. Potassium chloride is primarily used as a stabilizer for glucosamine sulfate.
Efficacy Data
The following table summarizes the unstandardized mean differences (UMD) for various efficacy parameters compared to placebo. A negative UMD indicates a greater improvement than placebo.
| Efficacy Parameter | Glucosamine Sulfate (UMD [95% CI]) | Diacerein (UMD [95% CI]) | Interpretation |
| Total WOMAC Score | -2.49 [-4.14, -0.83] | Not Reported | Glucosamine showed a statistically significant improvement in the total WOMAC score. |
| WOMAC Pain Score | -0.75 [-1.18, -0.32] | Not Reported | Glucosamine demonstrated a significant reduction in pain as measured by the WOMAC pain subscale. |
| WOMAC Function Score | -4.78 [-5.96, -3.59] | -6.64 [-10.50, -2.78] | Both glucosamine and diacerein showed significant improvements in physical function, with diacerein showing a numerically larger effect. |
| WOMAC Stiffness Score | Not Reported | -0.68 [-1.20, -0.16] | Diacerein led to a statistically significant reduction in joint stiffness. |
| Visual Analog Scale (VAS) for Pain | -1.44 [-3.01, 0.12] (Not Significant) | -2.23 [-2.82, -1.64] | Diacerein showed a clinically and statistically significant improvement in pain scores on the VAS, while the effect of glucosamine was not statistically significant in this analysis. |
| Lequesne Algofunctional Index | -1.03 [-1.34, -0.72] | Not Reported | Glucosamine demonstrated a significant improvement in the Lequesne index, which assesses pain, function, and disability. |
Data sourced from a network meta-analysis of randomized controlled trials.[1][2][3][4]
Safety and Tolerability
The network meta-analysis concluded that while both glucosamine and diacerein are effective for symptom relief in knee OA, diacerein is associated with a higher incidence of side effects.[1][3] The most commonly reported adverse event with diacerein is diarrhea.[1]
Experimental Protocols
The methodologies of the clinical trials included in the comparative analyses generally adhere to a standard framework for assessing treatments for osteoarthritis.
Study Design
-
Design: Most studies were randomized controlled trials (RCTs) or quasi-experimental designs.[1][3] Double-blinding was a common feature to minimize bias.
-
Comparators: The primary comparators were placebo and non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Duration: Treatment durations varied, ranging from 4 weeks to 3 years.[1]
Participant Population
-
Inclusion Criteria: Participants typically had a diagnosis of primary osteoarthritis of the knee or hip, often with a specific Kellgren and Lawrence grade (e.g., grade 2 or 3) to ensure a relatively homogenous study population.[5][6][7]
-
Exclusion Criteria: Standard exclusions would include secondary osteoarthritis, inflammatory arthritis, severe co-morbidities, and contraindications to the study medications.
Interventions
-
Dosage:
-
Administration: Both drugs were administered orally.
Outcome Measures
The primary and secondary outcomes assessed in these trials included:[1][3]
-
Pain: Measured using the Visual Analog Scale (VAS) and the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale.
-
Function: Assessed by the WOMAC function subscale and the Lequesne algofunctional index.
-
Stiffness: Evaluated using the WOMAC stiffness subscale.
-
Global Assessment: Patient and physician global assessments of disease activity.
-
Structural Changes: In some long-term studies, joint space narrowing was measured radiographically.
-
Safety: Monitored through the recording of adverse events.
Mechanisms of Action and Signaling Pathways
Glucosamine Sulfate and diacerein exert their effects on osteoarthritis through distinct molecular pathways.
Glucosamine Sulfate
Glucosamine is an amino sugar that serves as a fundamental building block for the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of articular cartilage.[8] Its proposed mechanisms of action include:
-
Stimulation of Cartilage Matrix Synthesis: Glucosamine can stimulate chondrocytes to produce more proteoglycans and collagen.[9]
-
Anti-inflammatory Effects: Glucosamine may exert anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines and signaling pathways such as NF-κB.[8]
-
Modulation of Signaling Pathways: Some studies suggest that glucosamine can influence signaling pathways like the Wnt/β-catenin pathway, which is involved in chondrocyte proliferation.
Diacerein
Diacerein is a slow-acting, symptomatic drug for osteoarthritis. Its primary mechanism of action involves the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[10] IL-1β plays a crucial role in the degradation of cartilage in osteoarthritis. The effects of diacerein are mediated by its active metabolite, rhein.[11]
-
Inhibition of IL-1β: Diacerein inhibits the synthesis and activity of IL-1β.[10]
-
Downregulation of Catabolic Enzymes: By inhibiting IL-1β, diacerein reduces the production of matrix metalloproteinases (MMPs) and other enzymes that degrade cartilage.[12]
-
Anabolic Effects: Diacerein may also have anabolic effects by stimulating the synthesis of cartilage components like proteoglycans and hyaluronic acid.
-
Inhibition of Downstream Signaling: Diacerein has been shown to inhibit IL-1β-induced activation of the MEK/ERK pathway and the DNA binding of NF-κB and AP-1, which are key transcription factors in the inflammatory process.[11]
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound and diacerein in osteoarthritis.
Conclusion
Based on the available evidence from a network meta-analysis, both glucosamine sulfate and diacerein demonstrate efficacy in improving symptoms of knee osteoarthritis compared to placebo.[1][3] Diacerein appears to have a more pronounced effect on pain as measured by the VAS and on stiffness, while both agents improve physical function.[1][2][3][4] However, the improved symptom relief with diacerein comes at the cost of a higher incidence of side effects, particularly diarrhea.[1]
A significant gap in the literature is the lack of direct, large-scale clinical trials comparing "this compound" specifically with diacerein. The current evidence base treats different formulations of glucosamine sulfate as a single class. Future research should aim to delineate the comparative efficacy of different glucosamine salt formulations and conduct head-to-head trials against other symptomatic slow-acting drugs for osteoarthritis like diacerein to provide more definitive clinical guidance.
References
- 1. Efficacy and safety of glucosamine, diacerein, and NSAIDs in osteoarthritis knee: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Efficacy and safety of glucosamine, diacerein, and NSAIDs in osteoarthritis knee: a systematic review and network meta-analysis - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 5. rama.mahidol.ac.th [rama.mahidol.ac.th]
- 6. Efficacy of glucosamine plus diacerein versus monotherapy of glucosamine: a double-blind, parallel randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. scielo.br [scielo.br]
- 11. Inhibition of interleukin-1beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappaB and AP-1: potential mechanism for Diacerein effects in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Chondroprotective Effects of Glucosamine Sulfate Potassium Chloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo chondroprotective effects of Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride with other common alternatives for the management of osteoarthritis (OA). The information is supported by experimental data from preclinical animal models of OA, focusing on methodologies, quantitative outcomes, and underlying molecular mechanisms.
Executive Summary
Glucosamine is a naturally occurring amino sugar and a fundamental component of glycosaminoglycans, which are essential for the maintenance of healthy cartilage. The therapeutic administration of glucosamine, particularly in the form of glucosamine sulfate, aims to provide an exogenous supply of this substrate to support cartilage structure and function. While various formulations of glucosamine exist, this guide focuses on Glucosamine Sulfate Potassium Chloride. In vivo studies in animal models of osteoarthritis have demonstrated the potential of glucosamine sulfate to mitigate cartilage degradation and reduce inflammation. This is primarily achieved through the modulation of key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathway, which are central to the inflammatory and catabolic processes in OA.
This guide will compare the available in vivo data for this compound with other widely used chondroprotective agents: Chondroitin (B13769445) Sulfate, Hyaluronic Acid, and the non-steroidal anti-inflammatory drug (NSAID) Celecoxib (B62257). It is important to note that direct head-to-head in vivo comparative studies for this compound are limited. Therefore, this guide synthesizes data from studies on glucosamine sulfate (where the salt form is not always specified) and relevant clinical findings to provide a comprehensive overview.
Comparative Efficacy of Chondroprotective Agents in Animal Models of Osteoarthritis
The following tables summarize quantitative data from in vivo studies on the efficacy of glucosamine sulfate and its alternatives in various animal models of osteoarthritis. The primary endpoints in these studies typically include histological assessment of cartilage integrity and measurement of biomarkers associated with cartilage degradation and inflammation.
Table 1: Efficacy of Glucosamine Sulfate in Animal Models of Osteoarthritis
| Animal Model | Species | Glucosamine Sulfate Dosage | Duration | Key Findings | Reference(s) |
| Anterior Cruciate Ligament Transection (ACLT) | Rat | 250 mg/kg/day (oral) | 10 weeks | Significantly reduced cartilage degeneration and synovitis; attenuated mechanical allodynia. | [1] |
| Spontaneous Osteoarthritis | Mouse | 200 and 400 mg/kg/day | Not Specified | Delayed progression and severity of cartilage lesions. | |
| Collagenase-Induced Osteoarthritis | Rat | Not Specified | Not Specified | Glucosamine hydrochloride showed better efficacy in reducing histological score and osteophyte formation compared to glucosamine sulfate in this model. |
Table 2: Comparative Efficacy of Alternative Chondroprotective Agents in Animal Models of Osteoarthritis
| Agent | Animal Model | Species | Dosage | Duration | Key Findings | Reference(s) |
| Chondroitin Sulfate | Rabbit Instability Model | Rabbit | Not Specified | Not Specified | Reduced moderate and severe tissue involvement; synergistic effect when combined with glucosamine hydrochloride. | [2] |
| Hyaluronic Acid | Collagenase-Induced OA | Rabbit | Not Specified | Not Specified | Combined with AOD9604, it was more effective in enhancing cartilage regeneration than when used alone. | [3] |
| Celecoxib | ACLT + Medial Meniscectomy (MMx) | Rat | Not Specified | 8 weeks | Treatment with L-glutamine, glucosamine sulfate, or celecoxib improved knee joint cartilage destruction. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for common animal models used to evaluate chondroprotective agents.
Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
This model induces OA through a chemically-induced chondrocyte apoptosis.
-
Animal Model : Male Wistar rats (6-8 weeks old).
-
Induction : A single intra-articular injection of 3 mg of monoiodoacetate (MIA) in 50 µL of sterile 0.9% saline into the knee joint cavity, passing the needle through the patellar tendon.
-
Treatment : Test compounds (e.g., this compound) are typically administered orally or via intra-articular injection, starting at a pre-determined time point after MIA injection and continuing for a specified duration (e.g., 28 days).
-
Outcome Measures :
-
Behavioral Assessment : Measurement of nociception, heat hyperalgesia, and cold hypersensitivity at baseline and various time points post-induction.
-
Histopathology : At the end of the study, knee joints are collected, decalcified, and processed for histological staining (e.g., Hematoxylin and Eosin, Safranin O-Fast Green). Cartilage degradation is scored using a validated system like the Mankin or OARSI score.
-
Biomarker Analysis : Serum and synovial fluid may be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and cartilage degradation markers (e.g., CTX-II) using ELISA.
-
Anterior Cruciate Ligament Transection (ACLT) Model in Rabbits
This surgical model induces joint instability, leading to progressive OA changes that mimic post-traumatic OA in humans.
-
Animal Model : Male New Zealand White rabbits (3-4 months old).
-
Induction : Under general anesthesia and aseptic conditions, the anterior cruciate ligament of the right knee is transected. The contralateral knee often serves as a control.
-
Treatment : Administration of the test agent can begin either prophylactically (before or immediately after surgery) or therapeutically (after the onset of established OA changes) and continue for a period of several weeks to months.
-
Outcome Measures :
-
Radiographic Analysis : X-rays of the knee joints can be taken at different time points to assess joint space narrowing and osteophyte formation.
-
Macroscopic and Microscopic Evaluation : At the end of the study, the femoral condyles and tibial plateaus are macroscopically graded for cartilage damage. Histological sections are prepared and stained to assess cartilage structure, cellularity, and proteoglycan content using scoring systems like the Mankin or OARSI score.
-
Biochemical Analysis : Cartilage tissue can be analyzed for glycosaminoglycan and collagen content.
-
Signaling Pathways and Mechanisms of Action
The chondroprotective effects of glucosamine sulfate are attributed to its influence on key intracellular signaling pathways that regulate inflammation and cartilage matrix degradation.
Inhibition of NF-κB and MAPK Signaling by Glucosamine Sulfate
In osteoarthritic chondrocytes, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) trigger a cascade of events leading to the production of matrix metalloproteinases (MMPs) and other catabolic enzymes. Glucosamine sulfate has been shown to interfere with this process.
-
NF-κB Pathway : Glucosamine inhibits the activation of NF-κB, a key transcription factor that controls the expression of many pro-inflammatory genes.[5] It achieves this by preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[5]
-
MAPK Pathway : Glucosamine has been observed to modulate the MAPK signaling pathway. Specifically, it can decrease the phosphorylation of p38 MAPK, which is involved in the expression of inflammatory mediators.[1][5]
Caption: Glucosamine Sulfate's inhibitory effects on NF-κB and p38 MAPK pathways.
Experimental Workflow for Evaluating Chondroprotective Agents
The following diagram illustrates a typical workflow for an in vivo study designed to assess the efficacy of a chondroprotective agent.
Caption: A typical experimental workflow for in vivo chondroprotective studies.
Conclusion
In vivo animal models of osteoarthritis provide crucial preclinical data on the efficacy and mechanism of action of chondroprotective agents. The available evidence suggests that glucosamine sulfate can exert chondroprotective effects by modulating inflammatory and catabolic signaling pathways in chondrocytes. While direct comparative in vivo data for this compound against other agents are not abundant, the collective findings from studies on glucosamine sulfate and clinical trials support its potential as a disease-modifying agent in osteoarthritis. Further head-to-head in vivo studies are warranted to definitively establish the comparative efficacy of this compound against other therapeutic options. This will enable a more evidence-based approach to the development of novel and effective treatments for osteoarthritis.
References
- 1. Glucosamine sulfate reduces experimental osteoarthritis and nociception in rats: association with changes of mitogen-activated protein kinase in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo chondroprotection and metabolic synergy of glucosamine and chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lateral-pharma.com [lateral-pharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Chondroprotective effects of glucosamine involving the p38 MAPK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glucosamine Sulfate Potassium Chloride and NSAIDs for Osteoarthritis Pain Relief
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) for the management of pain associated with osteoarthritis (OA). The following sections detail the clinical efficacy, safety profiles, and mechanisms of action of these two therapeutic classes, supported by data from key clinical trials.
Introduction
Osteoarthritis is a prevalent degenerative joint disease characterized by cartilage breakdown, leading to pain, stiffness, and reduced mobility. Management strategies often involve pharmacological interventions to alleviate pain and improve function. NSAIDs have long been a cornerstone of OA treatment due to their analgesic and anti-inflammatory properties. However, their use, particularly long-term, is associated with potential gastrointestinal, cardiovascular, and renal adverse events.
Glucosamine sulfate, a naturally occurring amino sugar and a building block for cartilage, has been investigated as a symptomatic slow-acting drug for OA (SYSADOA). It is believed to have chondroprotective and mild anti-inflammatory effects. The potassium chloride salt of glucosamine sulfate is a common formulation used to improve stability. Clinical evidence suggests that glucosamine sulfate stabilized with potassium chloride offers comparable efficacy to the sodium chloride stabilized version, making data on "glucosamine sulfate" broadly applicable. This guide focuses on the direct comparative evidence between glucosamine sulfate and NSAIDs.
Quantitative Comparison of Clinical Efficacy
The following tables summarize quantitative data from key head-to-head clinical trials comparing glucosamine sulfate with various NSAIDs in patients with knee osteoarthritis.
Table 1: Glucosamine Sulfate vs. Ibuprofen (B1674241)
| Study (Year) | Outcome Measure | Glucosamine Sulfate Group | Ibuprofen Group | Key Findings & Significance |
| Lopes Vaz (1982) , cited in Ruane & Griffiths (2002)[1][2] | Pain Score (9-point scale) | -4.8 points from baseline | -4.3 points from baseline | Both treatments showed significant pain reduction. The difference between groups was not statistically significant (p=0.31).[1] |
| Müller-Fassbender et al. (1994) [3] | Lequesne's Index | >6-point reduction from baseline (~16) | >6-point reduction from baseline (~16) | Efficacy was comparable at 4 weeks. Ibuprofen showed a faster onset in the first week, but the difference was not significant from week 2 onwards.[3] |
| Qiu et al. (1998) [4] | Symptom Reduction | Significant reduction in OA symptoms | Significant reduction in OA symptoms | Both were effective, with a trend for glucosamine sulfate to be more effective. Glucosamine showed a more pronounced remnant therapeutic effect 2 weeks after discontinuation.[4] |
Table 2: Glucosamine Sulfate vs. Celecoxib (B62257) (a COX-2 selective NSAID)
| Study (Year) | Outcome Measure | Glucosamine Sulfate Group | Celecoxib Group | Key Findings & Significance |
| GAIT (2008) [5][6] | 20% WOMAC Pain Reduction (Odds Ratio vs. Placebo) | 1.16 | 1.21 | Over 2 years, neither treatment achieved a clinically important difference compared to placebo, but both showed beneficial trends.[5][6] |
| MOVES Trial (2015) (Glucosamine HCl + Chondroitin (B13769445) Sulfate)[7][8] | WOMAC Pain Score Reduction | ~50% reduction from baseline | ~50% reduction from baseline | The combination of glucosamine and chondroitin was non-inferior to celecoxib at 6 months for moderate-to-severe knee OA pain.[7][8] |
Comparative Safety and Tolerability
A significant differentiator between glucosamine sulfate and NSAIDs is their safety profiles, particularly with long-term use.
Table 3: Adverse Events Profile
| Study (Year) | Glucosamine Sulfate Adverse Events | NSAID Adverse Events | Key Findings & Significance |
| Müller-Fassbender et al. (1994) [3] | 6% of patients reported adverse events. | 35% of patients reported adverse events (mainly gastrointestinal). | The difference in adverse events was statistically significant (P < 0.001). Drop-outs due to adverse events were 1% for glucosamine vs. 7% for ibuprofen (P = 0.035).[3][9] |
| Qiu et al. (1998) [4] | 6% of patients reported adverse drug reactions. | 16% of patients reported adverse drug reactions. | Glucosamine sulfate was significantly better tolerated than ibuprofen (p = 0.02). Drop-outs due to adverse events were 0% for glucosamine vs. 10% for ibuprofen (p = 0.0017).[4] |
| GAIT (2008) [5] | Adverse reactions were not meaningfully different from placebo or celecoxib. | Serious adverse events were rare and not significantly different from placebo or glucosamine. | Long-term use of glucosamine and celecoxib showed similar safety profiles in this trial.[5] |
Experimental Protocols
Below are the detailed methodologies for the key clinical trials cited in this comparison.
Müller-Fassbender et al. (1994): Glucosamine Sulfate vs. Ibuprofen
-
Study Design: A 4-week, randomized, double-blind, parallel-group clinical trial.[3]
-
Participant Population: 200 hospitalized patients with active osteoarthritis of the knee, with symptoms for at least 3 months and a Lequesne's severity index of at least 7 points.[3]
-
Intervention Groups:
-
Primary Outcome Measures: The primary efficacy criterion was the Lequesne's severity index for knee OA. Patient and investigator overall efficacy assessments were also conducted.[3]
-
Assessment Schedule: Patients were evaluated on a weekly basis for the 4-week duration of the study.[3]
GAIT (Glucosamine/chondroitin Arthritis Intervention Trial) (2008)
-
Study Design: A 2-year, multicenter, double-blind, placebo- and celecoxib-controlled study.[5][6]
-
Participant Population: Patients with knee osteoarthritis.
-
Intervention Groups:
-
Glucosamine Sulfate: 500 mg three times daily (1500 mg/day).
-
Chondroitin Sulfate: 400 mg three times daily (1200 mg/day).
-
Combination: Glucosamine sulfate (1500 mg/day) and chondroitin sulfate (1200 mg/day).
-
Celecoxib: 200 mg once daily.[7]
-
Placebo.
-
-
Primary Outcome Measures: A 20% reduction in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score over 24 months.[5][6]
-
Secondary Outcome Measures: OMERACT/OARSI response criteria and changes in WOMAC pain and function scores from baseline.[6]
Mechanism of Action and Signaling Pathways
The therapeutic effects of glucosamine sulfate and NSAIDs are mediated through distinct signaling pathways.
NSAID Mechanism of Action
NSAIDs exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: NSAID mechanism via COX enzyme inhibition.
Glucosamine Sulfate Mechanism of Action
Glucosamine sulfate is thought to work through multiple mechanisms. A primary anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[[“]] NF-κB is a key transcription factor that, when activated by pro-inflammatory stimuli like Interleukin-1β (IL-1β), promotes the expression of genes involved in inflammation, including COX-2 and matrix metalloproteinases (MMPs) that degrade cartilage.
Caption: Glucosamine's anti-inflammatory action via NF-κB inhibition.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing Glucosamine Sulfate and an NSAID for knee osteoarthritis.
Caption: Standard workflow for a comparative OA clinical trial.
Conclusion
Head-to-head clinical trials demonstrate that glucosamine sulfate provides a level of pain relief for knee osteoarthritis that is comparable to NSAIDs like ibuprofen and celecoxib.[1][3] While NSAIDs may offer a faster onset of action, the primary advantage of glucosamine sulfate lies in its superior safety profile, with significantly fewer gastrointestinal adverse events reported.[3][4]
For drug development professionals, these findings suggest that glucosamine sulfate is a viable therapeutic option for the long-term management of OA pain, particularly for patients with contraindications or concerns related to NSAID toxicity. Future research could focus on formulations that enhance the bioavailability of glucosamine to potentially improve its efficacy and onset of action, as well as further elucidating its disease-modifying capabilities.
References
- 1. Glucosamine therapy compared to ibuprofen for joint pain - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glucosamine therapy compared to ibuprofen for joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosamine sulfate compared to ibuprofen in osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Glucosamine Sulfate versus Ibuprofen in Patients with Knee Osteoarthritis [chiro.org]
- 5. Clinical efficacy and safety over two years use of glucosamine, chondroitin sulfate, their combination, celecoxib or placebo taken to treat osteoarthritis of the knee: a GAIT report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. hcplive.com [hcplive.com]
- 8. Glucosamine, chondroitin combo found equal to celecoxib for severe knee OA pain | MDedge [mdedge.com]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
A Cross-Study Analysis of Clinical Trial Outcomes for Glucosamine Sulfate Potassium Chloride in Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial outcomes for Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride (GS-KC) in the management of osteoarthritis (OA). By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and trial workflows, this document aims to offer an objective resource for evaluating the performance of GS-KC against other therapeutic alternatives.
Comparative Efficacy of Glucosamine Formulations
Clinical studies have investigated the efficacy of various glucosamine formulations in alleviating the symptoms of osteoarthritis. A key area of investigation has been the comparison between different salt forms of glucosamine sulfate, namely the potassium chloride and sodium chloride stabilized versions.
A randomized, double-blind study directly comparing Glucosamine Sulfate Potassium Chloride (GS-KC) with Glucosamine Sulfate Sodium Chloride (GS-Na) in patients with mild to moderate knee osteoarthritis provides valuable insights. Both formulations were administered at a daily dose of 1500 mg for 16 weeks. The primary outcomes were assessed using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and the SF-36 health survey.
Table 1: Comparison of Clinical Outcomes between this compound (GS-KC) and Glucosamine Sulfate Sodium Chloride (GS-Na)[1]
| Outcome Measure | GS-KC Group (n=45) | GS-Na Group (n=45) | p-value |
| WOMAC Score (Baseline) | 79.44 ± 20.13 | 80.51 ± 21.87 | > 0.05 |
| WOMAC Score (Week 16) | 77.73 ± 22.45 | 78.80 ± 23.11 | > 0.05 |
| Change in WOMAC Score | -1.71 | -1.71 | > 0.05 |
| SF-36 Score (Baseline) | 65.4 ± 15.2 | 64.8 ± 16.5 | > 0.05 |
| SF-36 Score (Week 16) | 67.2 ± 16.1 | 66.5 ± 17.3 | > 0.05 |
| Change in SF-36 Score | +1.8 | +1.7 | > 0.05 |
Data are presented as mean ± standard deviation. A lower WOMAC score indicates improvement in symptoms. A higher SF-36 score indicates better health-related quality of life.
The results of this study indicated that both GS-KC and GS-Na led to improvements in WOMAC and SF-36 scores from baseline; however, these improvements did not reach statistical significance.[1] Importantly, there were no significant differences in the clinical outcomes between the two glucosamine salt formulations, suggesting that this compound is as effective and safe as the more commonly studied sodium chloride version for the short-term treatment of mild to moderate knee osteoarthritis.[1]
Experimental Protocols
To ensure the validity and reproducibility of clinical findings, a detailed understanding of the experimental methodologies is crucial. Below are summaries of typical protocols employed in clinical trials evaluating glucosamine sulfate.
Protocol from a Randomized, Double-Blind, Controlled Trial[1]
-
Study Design: A 16-week, randomized, double-blind, parallel-group study.
-
Participant Population: Patients diagnosed with symptomatic mild to moderate knee osteoarthritis (Ahlback grade 1-4). Key inclusion criteria often include age over 50 and persistent knee pain.[2]
-
Intervention:
-
Blinding: Both patients and evaluators were blinded to the treatment allocation.[1]
-
Outcome Measures:
-
Primary: Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) to assess pain, stiffness, and physical function. Visual Analog Scale (VAS) for pain is also commonly used.
-
Secondary: SF-36 Health Survey for quality of life.[1]
-
-
Assessments: Clinical assessments were conducted at baseline (two weeks before treatment initiation) and at 4-week intervals until the end of the 16-week treatment period.[1]
-
Safety Monitoring: Laboratory tests including blood urea (B33335) nitrogen (BUN), creatinine, electrolytes, and liver function tests were performed to monitor for adverse effects.[1]
Mechanism of Action: The NF-κB Signaling Pathway
Glucosamine sulfate is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of osteoarthritis. One of the most well-documented mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway in chondrocytes.[3][4][5][6]
In osteoarthritic chondrocytes, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) trigger a cascade of events that lead to the activation of NF-κB. This transcription factor then translocates to the nucleus and promotes the expression of genes encoding inflammatory mediators (e.g., COX-2, iNOS) and matrix-degrading enzymes (e.g., MMPs, ADAMTS), ultimately leading to cartilage breakdown and joint inflammation.[4][6]
Glucosamine sulfate intervenes in this pathway by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By stabilizing IκBα, glucosamine sulfate effectively blocks the nuclear translocation and subsequent activity of NF-κB, thereby downregulating the expression of catabolic and pro-inflammatory genes.[3][4][5]
Caption: Glucosamine sulfate inhibits the NF-κB signaling pathway in chondrocytes.
Clinical Trial Workflow
The successful execution of a clinical trial for an osteoarthritis therapeutic involves a structured and rigorous process, from patient recruitment to data analysis. The following diagram illustrates a typical workflow for a randomized controlled trial.
Caption: A typical workflow for a randomized clinical trial in osteoarthritis.
References
- 1. Comparable clinical outcomes between glucosamine sulfate-potassium chloride and glucosamine sulfate sodium chloride in patients with mild and moderate knee osteoarthritis: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucosamine Sulfate Potassium Chloride and N-acetylglucosamine on Inflammatory Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine (B1671600) derivatives are widely investigated for their potential anti-inflammatory properties, particularly in the context of osteoarthritis and other inflammatory conditions. Among these, Glucosamine Sulfate (B86663) Potassium Chloride and N-acetylglucosamine (NAG) are two prominent compounds that are thought to exert their effects through the modulation of inflammatory pathways. This guide provides an objective comparison of their performance in mitigating inflammatory responses, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Comparative Efficacy on Inflammatory Markers
Both Glucosamine Sulfate and N-acetylglucosamine have demonstrated the ability to suppress the expression and production of key pro-inflammatory cytokines. The primary mechanism of action for both compounds involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
A study in a rheumatoid arthritis mouse model showed that while both glucosamine hydrochloride (a related salt to the potassium chloride form) and N-acetylglucosamine suppressed arthritis scores, they exhibited different effects on serum cytokine concentrations. Glucosamine hydrochloride significantly decreased serum TNF-α and IL-6 levels. In contrast, N-acetylglucosamine significantly increased the concentrations of the anti-inflammatory cytokine IL-10, as well as TGF-β1 and IL-2, suggesting a different immunomodulatory mechanism.[1]
In vitro studies provide more specific quantitative data on the effects of these compounds on inflammatory markers. For instance, N-acetylglucosamine has been shown to reduce the production of IL-6, IL-8, and TNF-α in cell cultures.[2][3] Glucosamine sulfate has also been found to inhibit the synthesis of pro-inflammatory mediators through an NF-κB-dependent mechanism.[4][5]
The following table summarizes the quantitative data from various studies on the effects of Glucosamine Sulfate and N-acetylglucosamine on key inflammatory markers.
| Compound | Inflammatory Marker | Cell/Model System | Stimulant | Concentration of Compound | Result | Reference |
| N-acetylglucosamine | IL-6 | Human primary chondrocytes | TNF-α | Not specified | Decrease in production | [3] |
| IL-8 | Human primary chondrocytes | TNF-α | Not specified | Decrease in production | [3] | |
| TNF-α | Adenovirus-infected A549 cells | Adenovirus | 2 mM | Decrease in production | [2] | |
| IL-6 | Adenovirus-infected A549 cells | Adenovirus | 2 mM | Decrease in production | [2] | |
| IL-8 | Adenovirus-infected A549 cells | Adenovirus | 2 mM | Decrease in production | [2] | |
| TNF-α | SKG/jcl mice (Rheumatoid Arthritis model) | - | 0.5% in food | No significant change | [1] | |
| IL-6 | SKG/jcl mice (Rheumatoid Arthritis model) | - | 0.5% in food | No significant change | [1] | |
| IL-10 | SKG/jcl mice (Rheumatoid Arthritis model) | - | 0.5% in food | Significant increase | [1] | |
| Glucosamine Sulfate | NF-κB activity | Human osteoarthritic chondrocytes | IL-1β | Dose-dependent | Significant inhibition | [4] |
| COX-2 | Human osteoarthritic chondrocytes | IL-1β | Not specified | Inhibition of gene expression and protein synthesis | [4] | |
| PGE2 | Human osteoarthritic chondrocytes | IL-1β | Not specified | Inhibition of release | [4] | |
| Glucosamine Hydrochloride | TNF-α | SKG/jcl mice (Rheumatoid Arthritis model) | - | 0.5% in food | Significant decrease | [1] |
| IL-6 | SKG/jcl mice (Rheumatoid Arthritis model) | - | 0.5% in food | Significant decrease | [1] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of both Glucosamine Sulfate and N-acetylglucosamine are largely attributed to their ability to interfere with the NF-κB signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1β, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators.
Glucosamine treatment has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p50 and p65 subunits of NF-κB.[4] This ultimately leads to the downregulation of NF-κB target genes.
Caption: Inhibition of the NF-κB signaling pathway by glucosamine derivatives.
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory effects of these compounds, detailed experimental methodologies are crucial. Below are representative protocols for in vitro cell culture experiments.
Protocol 1: Chondrocyte Culture and Inflammatory Stimulation
This protocol describes the culture of human chondrocytes and their subsequent treatment with a pro-inflammatory stimulus in the presence or absence of glucosamine derivatives.
Materials:
-
Primary human chondrocytes or a suitable chondrocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Glucosamine Sulfate Potassium Chloride or N-acetylglucosamine
-
Recombinant human IL-1β or TNF-α
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed chondrocytes in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Pre-treatment: The following day, replace the culture medium with fresh DMEM containing the desired concentration of either this compound or N-acetylglucosamine (e.g., 1 mM, 5 mM, 10 mM). Incubate for 2 hours.
-
Stimulation: Add the pro-inflammatory stimulus (e.g., 10 ng/mL IL-1β or TNF-α) to the wells containing the treatment compounds. Include a positive control (stimulus only) and a negative control (no stimulus, no treatment).
-
Incubation: Incubate the plates for a predetermined time period (e.g., 24 hours) to allow for the expression and secretion of inflammatory markers.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for protein or RNA extraction for subsequent analysis (e.g., Western blot or RT-qPCR).
Caption: A generalized workflow for assessing the anti-inflammatory effects of test compounds.
Conclusion
Both this compound and N-acetylglucosamine demonstrate anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. While direct comparative studies are limited, available evidence suggests that they may modulate the inflammatory response through slightly different mechanisms, as indicated by their differential effects on various cytokines. N-acetylglucosamine appears to promote the production of certain anti-inflammatory cytokines, while glucosamine salts have been shown to more directly suppress pro-inflammatory cytokine production.
For researchers and drug development professionals, the choice between these two compounds may depend on the specific inflammatory condition being targeted and the desired immunomodulatory outcome. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their respective potencies and mechanisms of action. The provided experimental protocols and pathway diagrams serve as a foundation for such future investigations.
References
- 1. Suppressive effects of N-acetyl-D-glucosamine on rheumatoid arthritis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral and Anti-Inflammatory Activities of N-Acetylglucosamine: Development of an Alternative and Safe Approach to Fight Viral Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formulation of the N-Acetylglucosamine as Nanoparticles Increases Its Anti-Inflammatory Activities: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Efficacy of Glucosamine Sulfate Potassium Chloride in Knee Osteoarthritis: A Meta-analytic Comparison
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive meta-analysis of the efficacy of glucosamine (B1671600) sulfate (B86663) potassium chloride in treating knee osteoarthritis. Through a comparative lens, this document synthesizes quantitative data from numerous studies, juxtaposing the performance of this specific glucosamine formulation against other common therapeutic alternatives. Detailed experimental protocols and a visualization of the proposed signaling pathways are included to facilitate a deeper understanding of the current evidence base.
Comparative Efficacy of Knee Osteoarthritis Treatments
The following tables summarize the efficacy of glucosamine sulfate potassium chloride and its comparators in managing pain and improving physical function in patients with knee osteoarthritis, based on data from multiple meta-analyses. The primary outcomes presented are changes in the Visual Analog Scale (VAS) for pain and the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores for pain and physical function.
Table 1: Comparison of Glucosamine Formulations and Placebo
| Intervention | Dosage | Pain Reduction (WOMAC) | Functional Improvement (WOMAC) | Pain Reduction (VAS) |
| This compound | 1500 mg/day | Statistically significant improvement, comparable to Glucosamine Sulfate Sodium Chloride[1] | Statistically significant improvement, comparable to Glucosamine Sulfate Sodium Chloride[1] | Not explicitly detailed in direct comparison studies |
| Glucosamine Sulfate Sodium Chloride | 1500 mg/day | Statistically significant improvement, comparable to this compound[1] | Statistically significant improvement, comparable to Glucosamine Sulfate Sodium Chloride[1] | Not explicitly detailed in direct comparison studies |
| Glucosamine Sulfate (General) | 1500 mg/day | SMD: -0.04 (95% CI: -0.13, 0.06) vs. Placebo[2] | SMD: -0.07 (95% CI: -0.17, 0.03) vs. Placebo[2] | WMD: -7.41 mm (95% CI: -14.31, -0.51) vs. Placebo[2] |
| Placebo | - | - | - | - |
SMD: Standardized Mean Difference; WMD: Weighted Mean Difference; CI: Confidence Interval.
Table 2: Comparison with Other Common Interventions for Knee Osteoarthritis
| Intervention | Dosage/Administration | Pain Reduction (WOMAC) | Functional Improvement (WOMAC) | Pain Reduction (VAS) |
| Chondroitin Sulfate | 800-1200 mg/day | SMD: -0.25 (95% CI: -0.34, -0.16) vs. Placebo (pharmaceutical grade)[3][4] | SMD: -0.33 (95% CI: -0.47, -0.20) vs. Placebo (pharmaceutical grade)[3][4] | SMD: -0.63 (95% CI: -0.91, -0.35) vs. Placebo (overall)[3][4] |
| Hyaluronic Acid (Intra-articular) | Varies | Statistically significant short-term reduction in pain and stiffness vs. Placebo[5][6] | No significant difference in function vs. Placebo[5][6] | Statistically significant short-term reduction vs. Placebo[7] |
| Oral NSAIDs (e.g., Etoricoxib, Diclofenac) | Varies | Etoricoxib MD: -0.44 (95% CI: -0.61, -0.26) vs. Placebo[8] | Naproxen MD: -0.43 (95% CI: -0.82, -0.04) vs. Placebo[8] | Tiaprofenic MD: -0.16 (95% CI: -0.46, 0.14) vs. Placebo[8] |
SMD: Standardized Mean Difference; MD: Mean Difference; CI: Confidence Interval.
Proposed Signaling Pathways of Glucosamine in Osteoarthritis
Glucosamine is hypothesized to exert its effects on osteoarthritis through various molecular pathways. The following diagram illustrates the proposed mechanisms by which glucosamine may modulate inflammatory and catabolic processes within the joint.
Experimental Protocols: A Synthesized Overview
The clinical trials included in the meta-analyses generally adhere to a standardized methodology to assess the efficacy and safety of interventions for knee osteoarthritis. The following represents a synthesized experimental workflow based on common practices observed in these studies.
Key Methodological Components:
-
Inclusion Criteria: Typically include patients aged 40-75 years with a clinical and radiographic diagnosis of knee osteoarthritis (Kellgren-Lawrence grade 2-3), and a baseline pain score of moderate severity (e.g., WOMAC pain subscale score ≥ 40 on a 100-point scale).
-
Exclusion Criteria: Often encompass patients with a history of recent knee surgery, inflammatory arthritis (e.g., rheumatoid arthritis), severe medical comorbidities, or contraindications to the study medications.
-
Intervention: The administration of the investigational product (e.g., 1500 mg of this compound daily) and the comparator (e.g., placebo, another glucosamine formulation, or an active control like an NSAID) for a predefined period, commonly ranging from 12 weeks to 3 years.
-
Outcome Measures: The primary endpoints are typically the change from baseline in the WOMAC pain and physical function subscales and/or the VAS for pain. Secondary outcomes may include joint space narrowing (assessed by radiography), rescue medication usage, and quality of life assessments.
-
Blinding: To minimize bias, the majority of high-quality trials are double-blinded, meaning neither the participants nor the investigators are aware of the treatment allocation.
Discussion and Conclusion
The available evidence from meta-analyses suggests that glucosamine sulfate, including the potassium chloride salt, may offer a modest benefit in reducing pain and improving function in patients with knee osteoarthritis compared to placebo. A direct comparison between the potassium chloride and sodium chloride salts of glucosamine sulfate found them to be equally effective and safe in the short term.[1] When compared to other interventions, the effect size of glucosamine sulfate appears to be less pronounced than that of some NSAIDs for pain relief.[8] However, glucosamine sulfate generally has a more favorable safety profile. The efficacy of hyaluronic acid injections is often debated, with some meta-analyses showing short-term benefits in pain reduction.[5][6]
The proposed mechanism of action for glucosamine involves the inhibition of key inflammatory pathways, such as NF-κB and MAPK, and the stimulation of proteoglycan synthesis, which are crucial for maintaining cartilage health.[9][10][11] This provides a biological rationale for its use in osteoarthritis.
For researchers and drug development professionals, the presented data underscores the need for well-designed, long-term clinical trials with standardized methodologies to further elucidate the role of this compound in the management of knee osteoarthritis. Future studies should focus on identifying patient subgroups who are most likely to respond to this therapy and on further clarifying its disease-modifying potential. The choice of comparator, the duration of the study, and the specific outcome measures are all critical factors that will influence the interpretation of future research in this field.
References
- 1. Comparable clinical outcomes between glucosamine sulfate-potassium chloride and glucosamine sulfate sodium chloride in patients with mild and moderate knee osteoarthritis: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness and Safety of Glucosamine in Osteoarthritis: A Systematic Review [mdpi.com]
- 3. Efficacy of Chondroitin Sulfate in Patients with Knee Osteoarthritis: A Comprehensive Meta-Analysis Exploring Inconsistencies in Randomized, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Chondroitin Sulfate in Patients with Knee Osteoarthritis: A Comprehensive Meta-Analysis Exploring Inconsistencies in Randomized, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Less Pain with Intra-Articular Hyaluronic Acid Injections for Knee Osteoarthritis Compared to Placebo: A Systematic Review and Meta-Analysis of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Less Pain with Intra-Articular Hyaluronic Acid Injections for Knee Osteoarthritis Compared to Placebo: A Systematic Review and Meta-Analysis of Randomised Controlled Trials [iris.unilink.it]
- 8. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Experimental Pharmacology of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
Comparative pharmacokinetic profiles of different "Glucosamine Sulfate" salts
For Researchers, Scientists, and Drug Development Professionals
Glucosamine (B1671600) sulfate (B86663) is a widely utilized compound for the management of osteoarthritis. It is available in various salt forms, primarily stabilized with sodium chloride or potassium chloride, and also as a crystalline formulation. Understanding the pharmacokinetic profiles of these different salts is crucial for optimizing clinical efficacy and for the development of new therapeutic formulations. This guide provides an objective comparison of the pharmacokinetic properties of different glucosamine sulfate salts, supported by experimental data from published studies.
Comparative Pharmacokinetic Parameters
The oral bioavailability and pharmacokinetic profile of glucosamine can be influenced by its salt form and formulation. Below is a summary of key pharmacokinetic parameters from comparative studies.
| Glucosamine Salt/Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Study Population | Reference |
| Glucosamine Sulfate KCl | 93.69% (of NaCl salt) | - | 97.73% (of NaCl salt) | - | Healthy Thai Volunteers | [[“]] |
| Glucosamine Sulfate NaCl | (Reference) | - | (Reference) | - | Healthy Thai Volunteers | [[“]] |
| Crystalline Glucosamine Sulfate | ~1,770 (at 1500mg) | 3 | ~12,900 (AUC0-24) | - | Healthy Volunteers | [[“]][3][4] |
| Regular Glucosamine Sulfate | ~1,830 (at 1500mg) | 3 | ~18,300 (AUC0-24) | - | Healthy Volunteers | [3][4] |
| Glucosamine Sulfate | ~1,000 (at 20mg/kg) | - | - | 9.4% | Horses | [5] |
| Glucosamine Hydrochloride | ~1,000 (at 20mg/kg) | - | - | 6.1% | Horses | [5] |
Note: Direct comparison between studies should be made with caution due to differences in study design, analytical methods, and dosage.
A bioequivalence study comparing glucosamine sulfate containing potassium chloride (KCl) as a stabilizer to one containing sodium chloride (NaCl) found that the two formulations are bioequivalent in terms of the rate and extent of absorption[[“]]. The 90% confidence intervals for the ratios of Cmax and AUC fell within the acceptable range for bioequivalence[[“]].
Another pilot study compared crystalline glucosamine sulfate to regular (non-crystalline) glucosamine sulfate. While there was no statistically significant difference in the pharmacokinetic parameters, the regular form showed a modestly higher area under the curve (AUC)[3][4]. Both forms, however, were found to have comparable bioavailability[3][4].
A study in a large animal model (horses) comparing glucosamine sulfate and glucosamine hydrochloride found that glucosamine sulfate resulted in a higher median oral bioavailability (9.4%) compared to glucosamine hydrochloride (6.1%)[5]. Furthermore, synovial fluid concentrations of glucosamine were significantly higher with the sulfate salt[5].
Experimental Protocols
The following are summaries of typical experimental protocols employed in the pharmacokinetic evaluation of glucosamine sulfate salts.
Bioequivalence Study of Glucosamine Sulfate Formulations
This protocol outlines a typical randomized, crossover study to compare the bioavailability of two different glucosamine sulfate formulations (e.g., Test vs. Reference product).
-
Study Design: An open-label, randomized-sequence, single-dose, two-way crossover study with a washout period of at least one week between administrations[[“]].
-
Subjects: Healthy adult volunteers, typically male, who have undergone a screening process to ensure they meet the inclusion criteria[[“]]. Subjects are required to fast overnight for at least 10-12 hours before drug administration.
-
Drug Administration: Subjects receive a single oral dose of either the test or reference formulation of glucosamine sulfate with a standardized volume of water.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose)[[“]].
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. Glucosamine concentrations in the plasma samples are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[[“]].
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and formulation:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.
-
-
Statistical Analysis: The bioequivalence of the two formulations is assessed by comparing the 90% confidence intervals of the geometric mean ratios (test/reference) for Cmax and AUC to the predetermined equivalence range (typically 80-125%)[[“]].
Quantification of Glucosamine in Human Plasma by LC-MS/MS
This protocol describes a common analytical method for the sensitive and specific quantification of glucosamine in human plasma.
-
Sample Preparation:
-
An internal standard (e.g., D-[1-¹³C] glucosamine hydrochloride) is added to the plasma samples.
-
Proteins in the plasma are precipitated by adding a solvent like acetonitrile (B52724) or ethanol.
-
The samples are centrifuged, and the supernatant is collected for analysis.
-
In some methods, a derivatization step using an agent like o-phthalaldehyde/3-mercaptopropionic acid is performed to enhance chromatographic retention and detection sensitivity.
-
-
Chromatographic Separation:
-
Instrument: A High-Performance Liquid Chromatography (HPLC) system is used.
-
Column: A suitable analytical column, such as an ACE Ciano or Agilent XDB-C18, is employed for the separation of glucosamine from other plasma components.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) is used as the mobile phase. The separation is typically achieved using isocratic or gradient elution.
-
-
Mass Spectrometric Detection:
-
Instrument: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used for detection.
-
Detection Mode: The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for glucosamine and the internal standard are monitored. For example, a common transition for glucosamine is m/z 180.1 → m/z 72.1 or m/z 180.1 to m/z 162.1.
-
-
Quantification: A calibration curve is generated by analyzing standard samples with known concentrations of glucosamine. The concentration of glucosamine in the unknown plasma samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Visualizations
Experimental Workflow: Bioequivalence Study
Caption: Workflow of a typical randomized crossover bioequivalence study for glucosamine formulations.
Signaling Pathway: Glucosamine's Anti-inflammatory Mechanism
Caption: Glucosamine's inhibition of the NF-κB signaling pathway to reduce inflammation.
References
Safety Operating Guide
Proper Disposal of Glucosamine Sulfate Potassium Chloride: A Guide for Laboratory Professionals
Providing clear, procedural guidance for the safe handling and disposal of Glucosamine Sulfate Potassium Chloride is essential for maintaining a safe and compliant laboratory environment. While this compound is not classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), adherence to proper disposal protocols is a critical component of responsible laboratory practice.[1][2] This guide offers step-by-step instructions for researchers, scientists, and drug development professionals.
Core Disposal Procedures
The primary recommendation for the disposal of this compound is to act in accordance with applicable regional, national, and local laws and regulations.[1] As a non-hazardous substance, extensive and complex disposal procedures are generally not required.
Step-by-Step Disposal Guide for Unused Product:
-
Review Local Regulations: Before disposal, consult your institution's environmental health and safety (EHS) department or local waste management authority to understand the specific requirements for non-hazardous chemical waste.
-
Containerization: Ensure the waste material is in a securely sealed, clearly labeled container. The label should accurately identify the contents as "this compound".
-
Waste Stream Segregation: Dispose of the material through your institution's designated non-hazardous solid waste stream. Do not mix with hazardous chemical waste, as this can create unnecessary disposal costs and complications.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory's chemical inventory or waste log.
Disposal of Contaminated Packaging:
Empty containers that once held this compound should be disposed of according to official regulations.[3][4] It is crucial not to reuse these containers for other purposes to avoid cross-contamination.[1][2][5]
Accidental Spill Cleanup Protocol
In the event of a spill, the main objectives are to prevent further spreading, avoid the creation of dust, and safely containerize the material.
Immediate Steps for Spill Management:
-
Ensure Proper Ventilation: If the spill occurs in an enclosed area, ensure adequate ventilation.[2][5]
-
Personal Protective Equipment (PPE): At a minimum, wear safety glasses with side shields and protective gloves. For larger spills, protective clothing may be necessary.[1]
-
Containment: Prevent the powder from spreading further. If safe to do so, cover the spill with a plastic sheet or tarp to minimize dust generation.[1]
-
Cleanup:
-
Decontamination: Thoroughly clean the contaminated surface to remove any residual powder.[1]
-
Disposal of Cleanup Materials: Dispose of all contaminated cleaning materials and PPE as non-hazardous waste, in accordance with local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide provides the essential procedural information for the safe and compliant disposal of this compound. By following these steps and consulting local regulations, laboratory professionals can ensure the responsible management of this chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Glucosamine Sulfate Potassium Chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Glucosamine Sulfate Potassium Chloride, including operational and disposal plans. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, particularly in powdered form, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Purpose | Additional Notes |
| Respiratory Protection | Dust mask/particulate filter respirator | To be used in case of inadequate ventilation or when dust is airborne.[1] | Recommended to follow AS/NZS 1715 & 1716 standards. |
| Eye/Face Protection | Safety glasses or Goggles | To prevent eye contact with the substance.[1] | Goggles are recommended when a high level of airborne dust is present.[1] |
| Hand Protection | Protective gloves | To prevent skin contact. | The specific glove material should be impermeable to the chemical. |
| Skin and Body Protection | Appropriate personal protective clothing | To avoid skin contact.[1] | No specific material is recommended, but should be sufficient to prevent skin exposure. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidents.
Handling:
-
Minimize the generation and accumulation of dust.[1]
-
Avoid breathing dust or mists and prevent contact with eyes, skin, and clothing.[1]
-
Use personal protective equipment as required.[1]
-
Dry powders can accumulate static electricity; take precautions such as electrical grounding and bonding.[1]
Storage:
-
Keep the container tightly closed and protected from moisture.[1]
-
Store out of direct sunlight.[1]
-
Keep away from incompatible materials such as oxidizing agents and strong acids.[1]
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[1] If irritation persists, seek medical attention.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
Spill Response: In case of a spill, it is important to prevent further spread and to clean it up safely. The following workflow outlines the necessary steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
